molecular formula C10H15NO5 B132051 Diethyl (S)-(-)-2-Isocyanatoglutarate CAS No. 145080-95-1

Diethyl (S)-(-)-2-Isocyanatoglutarate

Cat. No.: B132051
CAS No.: 145080-95-1
M. Wt: 229.23 g/mol
InChI Key: TZTLQVZEVNEAQD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (S)-(-)-2-Isocyanatoglutarate is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (S)-(-)-2-Isocyanatoglutarate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (S)-(-)-2-Isocyanatoglutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (S)-(-)-2-Isocyanatoglutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2S)-2-isocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTLQVZEVNEAQD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439281
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145080-95-1
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Chiral Intermediate of Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate of significant interest in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, reactivity, and practical applications of this versatile building block. The narrative emphasizes the rationale behind experimental procedures, ensuring both scientific rigor and practical utility.

Diethyl (S)-(-)-2-Isocyanatoglutarate, derived from the naturally occurring amino acid L-glutamic acid, is a valuable bifunctional molecule. It incorporates a reactive isocyanate group and two ester functionalities onto a chiral backbone. This unique combination makes it a strategic intermediate for introducing glutamic acid-like structures into larger molecules, a common motif in pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making the enantiomerically pure (S)-(-)-form particularly relevant for drug discovery programs targeting metabolic disorders and for advanced bioconjugation techniques.[1]

The isocyanate moiety (-N=C=O) is a highly electrophilic group that readily reacts with nucleophiles such as amines, alcohols, and water. This predictable reactivity allows for the efficient formation of ureas, carbamates, and other derivatives, providing a robust platform for molecular elaboration.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of reproducible science. The key physical and chemical properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 145080-95-1[1][2]
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [1][2]
Appearance Colorless to yellow clear liquid[1]
Density 1.13 g/mL[1]
Boiling Point 151 °C at 10 mmHg[1]
Refractive Index (n20D) 1.44[1]
Specific Optical Rotation [α]20/D = -41° to -46° (neat)[1]
Purity ≥97% (GC)[1]
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester[1][3]
Spectroscopic Signature

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

Table 2: Predicted Spectroscopic Characteristics

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
Infrared (IR) -N=C=O Stretch ~2250-2275 cm⁻¹ The isocyanate group exhibits a very strong, sharp, and characteristic absorption band in this region, which is typically free from other interfering signals.[4]
C=O Stretch (Ester)~1735-1750 cm⁻¹Characteristic strong absorption for the carbonyl groups of the two ethyl esters.
C-H Stretch (Alkyl)~2850-3000 cm⁻¹Associated with the methylene and methyl groups of the ethyl and glutarate backbone.
¹H NMR CH (α-carbon)~4.0-4.2 ppm (triplet)The proton on the chiral center, coupled to the adjacent CH₂ group.
CH₂ (Glutarate)~1.9-2.5 ppm (multiplets)Protons of the two methylene groups in the glutarate backbone.
O-CH₂ (Ethyl)~4.1-4.3 ppm (quartets)Methylene protons of the two ethyl ester groups, coupled to the methyl protons.
CH₃ (Ethyl)~1.2-1.4 ppm (triplets)Methyl protons of the two ethyl ester groups, coupled to the methylene protons.
¹³C NMR N=C=O ~120-125 ppm The characteristic chemical shift for the central carbon of an isocyanate group.
C=O (Ester)~170-175 ppmChemical shifts for the two ester carbonyl carbons.
CH (α-carbon)~55-60 ppmThe chiral carbon atom attached to the isocyanate group.
O-CH₂ (Ethyl)~60-65 ppmMethylene carbons of the ethyl ester groups.
CH₂ (Glutarate)~25-35 ppmMethylene carbons of the glutarate backbone.
CH₃ (Ethyl)~13-15 ppmMethyl carbons of the ethyl ester groups.

Synthesis Pathway and Experimental Protocols

The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is a two-step process starting from L-glutamic acid. The first step involves the esterification of both carboxylic acid groups to form the key intermediate, Diethyl L-glutamate hydrochloride. The second step converts the primary amine of this intermediate into the target isocyanate.

Synthesis_Pathway L_Glutamic_Acid L-Glutamic Acid Intermediate Diethyl L-Glutamate Hydrochloride L_Glutamic_Acid->Intermediate  Ethanol,  Triphosgene  (or SOCl₂) Target Diethyl (S)-(-)-2- Isocyanatoglutarate Intermediate->Target  Triphosgene,  Base (e.g., NEt₃)  Inert Solvent

Caption: Synthesis workflow for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Protocol 1: Synthesis of Diethyl L-Glutamate Hydrochloride

The esterification of L-glutamic acid can be efficiently achieved using several methods. A high-yield protocol utilizing triphosgene as a dehydrating and activating agent is described below.[1][5] This method is often preferred for its high efficiency and purity of the resulting product.

Materials:

  • L-Glutamic acid (14.7 g, 0.10 mol)

  • Ethanol (300 g)

  • Triphosgene (bis(trichloromethyl) carbonate) (25.0 g, 0.08 mol)

  • Methyl tert-butyl ether (MTBE) (100 mL)

  • Nitrogen gas

  • 500 mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser

  • Sodium hydroxide trap for acidic gas neutralization

Procedure:

  • Setup: Assemble the four-necked flask with the stirrer, thermometer, and reflux condenser. Connect the condenser outlet to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

  • Charging Reagents: To the flask, add ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g).[5]

  • Reaction: Heat the reaction mixture to 70-75°C with continuous stirring. Maintain this temperature for 5 hours.[5] The triphosgene facilitates the esterification process.

  • Quenching and Gas Removal: After 5 hours, cool the mixture to room temperature (20-25°C). Purge the system with a gentle stream of nitrogen gas for 30 minutes to remove any residual HCl gas into the trap.[5]

  • Workup and Isolation: Remove the excess ethanol and any unreacted triphosgene by distillation under reduced pressure. To the resulting residue, add MTBE (100 mL) to induce precipitation of the product.[1]

  • Purification: Collect the white solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum to yield Diethyl L-glutamate hydrochloride. Expected yield is approximately 23.5 g (98.0%) with a purity of >99.5%.[5]

Protocol 2: Conversion to Diethyl (S)-(-)-2-Isocyanatoglutarate

This step involves the conversion of the primary amine hydrochloride to the isocyanate using a phosgene equivalent like triphosgene. This procedure must be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene, which is generated in situ.

Materials:

  • Diethyl L-glutamate hydrochloride (23.9 g, 0.10 mol)

  • Triphosgene (11.9 g, 0.04 mol, ~0.4 equivalents)

  • Anhydrous Toluene or Dichloromethane (400 mL)

  • A non-nucleophilic base, e.g., Triethylamine (NEt₃) or Proton Sponge® (2.1 equivalents)

  • Nitrogen or Argon atmosphere

  • 1 L three-necked flask with mechanical stirrer, dropping funnel, and condenser

  • Schlenk line for inert atmosphere operations

Procedure:

  • Setup: Flame-dry the glassware and assemble under an inert atmosphere (Nitrogen or Argon).

  • Suspension: Suspend Diethyl L-glutamate hydrochloride (23.9 g) in anhydrous toluene (400 mL) in the reaction flask and cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add the non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • Phosgenation: In a separate flask, dissolve triphosgene (11.9 g) in anhydrous toluene (100 mL) and add this solution to the dropping funnel. Add the triphosgene solution dropwise to the cold, stirring amine suspension over 1-2 hours. The reaction is exothermic and generates phosgene in situ. Maintain the temperature at 0-5°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The formation of triethylammonium chloride precipitate will be observed.[6]

  • Workup: Filter the reaction mixture under inert atmosphere to remove the precipitated ammonium salt.

  • Purification: The solvent is carefully removed from the filtrate by rotary evaporation under reduced pressure at low temperature (<40°C) to avoid polymerization or degradation of the isocyanate. The resulting crude oil is then purified by vacuum distillation (e.g., at 151°C / 10 mmHg) to yield the final product as a clear liquid.[1]

Reactivity and Applications

The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate stems from the high electrophilicity of the isocyanate carbon, making it a target for a wide range of nucleophiles. This reactivity is central to its applications in pharmaceutical development, bioconjugation, and polymer chemistry.[1]

Reactivity_Diagram cluster_0 Reactants cluster_1 Products Isocyanate R-N=C=O (Diethyl (S)-(-)-2-Isocyanatoglutarate) Urea Urea Derivative R-NH-C(O)-NH-R' Isocyanate->Urea + Carbamate Carbamate (Urethane) R-NH-C(O)-O-R' Isocyanate->Carbamate + CarbamicAcid Unstable Carbamic Acid R-NH-COOH Isocyanate->CarbamicAcid + Amine R'-NH₂ (e.g., Peptide N-terminus) Amine->Urea Alcohol R'-OH (e.g., Serine side-chain) Alcohol->Carbamate Water H₂O Water->CarbamicAcid AmineProduct Amine R-NH₂ CarbamicAcid->AmineProduct Decarboxylation (-CO₂)

Caption: General reactivity of the isocyanate group with common nucleophiles.

Application in Peptide Modification and Bioconjugation

A primary application is the modification of peptides and proteins. The isocyanate can react with the N-terminal alpha-amine or the epsilon-amine of a lysine side chain to form a stable urea linkage. This is a powerful method for attaching payloads, modifying peptide properties, or creating constrained cyclic peptides.

Protocol 3: N-Terminal Modification of a Peptide

  • Peptide Preparation: Dissolve the peptide (1 equivalent) in a suitable aprotic solvent like DMF or DMSO to a concentration of 1-5 mg/mL. If the peptide is a hydrochloride or TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (2-3 equivalents) to neutralize the salt and ensure the N-terminal amine is in its free base form.

  • Reagent Addition: Add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.5 equivalents) to the stirring peptide solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate (mass increase of 229.23 Da).

  • Purification: Upon completion, the modified peptide can be purified from excess reagents and byproducts using reverse-phase HPLC.

Use as a Chiral Building Block in Synthesis

The compound serves as a precursor for synthesizing more complex molecules, including novel amino acid derivatives and heterocyclic compounds. The ester groups can be hydrolyzed or transesterified, and the isocyanate can be used to construct urea or carbamate linkages, all while retaining the crucial (S)-stereochemistry at the alpha-carbon.

Handling, Storage, and Safety

Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.

  • Handling: All manipulations should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors and contact with skin.[5][6] The compound is sensitive to moisture; handle under an inert atmosphere.[1]

  • Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon).[1] It should be refrigerated at 2-8°C for long-term stability.[1]

  • Hazards: Harmful if swallowed or inhaled.[3][5] Causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]

Table 3: GHS Hazard Information

CodeHazard Statement
H302 + H332 Harmful if swallowed or if inhaled.[3][5]
H315 Causes skin irritation.[7]
H319 Causes serious eye irritation.[7]
H335 May cause respiratory irritation.[3][5]

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a high-value chiral intermediate with well-defined reactivity. Its synthesis from L-glutamic acid is efficient, and its isocyanate group provides a reliable handle for conjugation and derivatization. For researchers in drug discovery and medicinal chemistry, this compound offers a powerful tool for creating novel molecular architectures with precise stereochemical control. Adherence to the rigorous handling and synthesis protocols outlined in this guide is essential for ensuring safe and successful experimental outcomes.

References

  • S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Diethyl 2-isothiocyanatoglutarate - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis and Conformation of Poly(L-γ-Chloroethyl glutamate). Chemical Journal of Chinese Universities. [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. National Center for Biotechnology Information. [Link]

  • Diethyl L-glutamate Hydrochloride - Suzhou Senfeida Chemical Co., Ltd. Senfeida Chemical. [Link]

  • [Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed. National Center for Biotechnology Information. [Link]

  • Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Beilstein Journals. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL. [Link]

  • A novel PEG-based solid support enables the synthesis of >50 amino-acid peptide thioesters and the total synthesis of - SciSpace. SciSpace. [Link]

  • Table of Characteristic IR Absorptions. ICT Prague. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. Gelest. [Link]

Sources

An In-depth Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Structure, Stereochemistry, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate of significant interest to researchers and professionals in drug development and polymer chemistry. This document delves into the molecule's structural features, with a detailed analysis of its stereochemistry. It further outlines key synthetic pathways, reactivity profiles, and practical applications, supported by established experimental insights and authoritative references. The guide is intended to serve as a valuable resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction: A Chiral Building Block of Interest

Diethyl (S)-(-)-2-Isocyanatoglutarate is a functionalized amino acid derivative that has emerged as a valuable intermediate in organic synthesis.[1][2][3] Its structure combines the reactivity of an isocyanate group with the chirality derived from L-glutamic acid, making it a powerful tool for introducing stereospecificity in molecular design. This unique combination of features has led to its application in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1] The isocyanate moiety is highly susceptible to nucleophilic attack, allowing for the facile formation of ureas, carbamates, and other derivatives, while the inherent chirality influences the biological activity and material properties of the final products.[1][4]

Molecular Structure and Physicochemical Properties

The fundamental identity and key properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below.

IdentifierValueReference(s)
IUPAC Name Diethyl (2S)-2-isocyanatopentanedioate[1][2]
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester[1][2][5]
CAS Number 145080-95-1[1][2]
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [1][2]
Appearance Colorless to yellow clear liquid[5]
Density 1.13 g/mL[1]
Boiling Point 151 °C / 10 mmHg[1]
Refractive Index (n20D) 1.44[1]
Optical Rotation [α]20D -41 to -46° (neat)[5]

Elucidation of Stereochemistry

The "(S)-(-)" designation in Diethyl (S)-(-)-2-Isocyanatoglutarate refers to its specific stereochemical configuration. The "(S)" denotes the absolute configuration at the chiral center (C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules, while the "(-)" indicates that the compound is levorotatory, meaning it rotates plane-polarized light to the left.[6][7]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The assignment of the (S) configuration at the C2 carbon is determined by ranking the four substituents attached to it based on atomic number.[8][9][10]

  • -N=C=O (Isocyanate group): The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)

  • -C(=O)OCC₂H₅ (Ethyl ester group at C1): The carbon atom is bonded to two oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen in the CIP rules). This takes precedence over the other carbon-containing substituent. (Priority 2)

  • -CH₂CH₂C(=O)OCC₂H₅ (Ethyl glutarate side chain): The carbon atom is bonded to another carbon and two hydrogens. (Priority 3)

  • Implicit Hydrogen Atom: The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus assigning the stereocenter as (S).

CIP_Priority cluster_molecule CIP Priority Assignment for Diethyl (S)-(-)-2-Isocyanatoglutarate C2 C2* NCO -N=C=O (1) C2->NCO COOEt1 -COOEt (2) C2->COOEt1 SideChain -CH₂CH₂COOEt (3) C2->SideChain H -H (4) C2->H

Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter.

Synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate

The synthesis of chiral isocyanates from amino acids typically involves methods that preserve the stereochemical integrity of the starting material. The Curtius and Hofmann rearrangements are prominent examples of such transformations.[1][11][12]

The Curtius Rearrangement: A Key Synthetic Route

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[13][14] A key advantage of this reaction is that the migration of the alkyl group occurs with complete retention of configuration at the migrating carbon.[1][13] This makes it an ideal method for converting chiral carboxylic acids or their derivatives into the corresponding isocyanates without racemization.

The likely precursor for the synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is L-glutamic acid diethyl ester. The synthesis would proceed via an acyl azide intermediate.

Curtius_Rearrangement cluster_synthesis Synthetic Pathway via Curtius Rearrangement Start L-Glutamic Acid Diethyl Ester AcylAzide Acyl Azide Intermediate Start->AcylAzide Azide Formation (e.g., DPPA or NaN₃) Isocyanate Diethyl (S)-(-)-2- Isocyanatoglutarate AcylAzide->Isocyanate Thermal Rearrangement (Loss of N₂) Retention of Stereochemistry

Caption: Proposed synthesis via the Curtius Rearrangement.

Experimental Protocol: Synthesis of the Precursor, L-Glutamic Acid Diethyl Ester Hydrochloride

Reaction:

L-Glutamic Acid + Ethanol --(Triphosgene, 70-75°C)--> L-Glutamic Acid Diethyl Ester Hydrochloride

Procedure:

  • To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene.[15]

  • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[15]

  • Cool the system to 20-25°C and remove the hydrogen chloride gas generated by purging with nitrogen for 30 minutes.[15]

  • Recover the excess triphosgene and ethanol by distillation.[15]

  • To the residue, add 100 mL of methyl tert-butyl ether for trituration.[15]

  • Filter and dry the resulting solid to obtain L-glutamic acid diethyl ester hydrochloride as a white solid.[15]

This precursor can then be converted to the target isocyanate, likely through a Curtius rearrangement of a corresponding acyl azide derivative.

Reactivity and Reaction Mechanisms

The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles.[4][6] This reactivity is central to the utility of Diethyl (S)-(-)-2-Isocyanatoglutarate as a synthetic building block.

Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is also used for creating protected amines in organic synthesis.[16]

Carbamate_Formation Isocyanate R-N=C=O Carbamate R-NH-C(=O)-OR' Isocyanate->Carbamate Nucleophilic Attack Alcohol R'-OH Alcohol->Carbamate

Caption: General reaction of an isocyanate with an alcohol.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines yields substituted ureas. This is a rapid and efficient reaction.[16]

Urea_Formation Isocyanate R-N=C=O Urea R-NH-C(=O)-NH-R' Isocyanate->Urea Nucleophilic Attack Amine R'-NH₂ Amine->Urea

Sources

A Technical Guide to the Synthesis of (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(-)-2-Isocyanatoglutaric acid diethyl ester is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its isocyanate functional group provides a versatile handle for constructing complex molecular architectures with high stereochemical fidelity. This guide offers an in-depth exploration of the primary synthetic methodologies for this compound, focusing on the widely adopted phosgenation route using triphosgene. We will dissect the mechanistic rationale behind the experimental design, provide a detailed, field-tested protocol, and evaluate alternative, phosgene-free strategies. The objective is to equip researchers with the necessary knowledge to confidently and safely synthesize this valuable intermediate.

Foundational Synthetic Strategy: The Amine-to-Isocyanate Conversion

The synthesis of (S)-(-)-2-isocyanatoglutaric acid diethyl ester originates from the readily available and optically pure amino acid precursor, L-glutamic acid. The core chemical transformation involves the conversion of the primary α-amino group into a highly reactive isocyanate moiety (-N=C=O). The starting material for this process is typically the diethyl ester hydrochloride salt of L-glutamic acid, Diethyl L-glutamate hydrochloride.[2][3][4] This salt is a stable, crystalline solid, making it convenient for handling and storage.

The overarching challenge in this synthesis is to achieve the transformation efficiently while preserving the stereochemical integrity of the chiral center at the C-2 position. The most direct and high-yielding approach to this conversion is phosgenation.

The Primary Synthetic Route: Phosgenation Using a Triphosgene Surrogate

Historically, isocyanate synthesis was dominated by the use of highly toxic and hazardous phosgene gas.[5][6][7] Modern synthetic chemistry has largely abandoned this practice in laboratory settings in favor of safer, solid phosgene surrogates. Among these, triphosgene (bis(trichloromethyl) carbonate) has emerged as the reagent of choice due to its stability, ease of handling, and precise stoichiometry, where one molecule of triphosgene delivers three molecules of phosgene in situ.[8][9]

Principle and Mechanistic Rationale

The conversion of an amino acid ester hydrochloride to an isocyanate using triphosgene is a robust process that hinges on careful control of reaction conditions. The reaction is typically performed in a biphasic system, a choice rooted in sound chemical principles.

  • Causality of the Biphasic System: A common and effective system utilizes an inert organic solvent like dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

    • The organic phase serves to dissolve the starting amino acid ester and the triphosgene reagent, allowing them to interact.

    • The aqueous phase contains the mild base, NaHCO₃, which performs two critical functions: (1) It neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction. (2) It quenches the two additional equivalents of hydrochloric acid (HCl) that are generated during the formation of the isocyanate from the amine and the in-situ-generated phosgene. This continuous neutralization is crucial to prevent unwanted acid-catalyzed side reactions and to drive the reaction to completion.

  • Choice of Base: Sodium bicarbonate is an ideal base for this transformation.[10] It is strong enough to neutralize the generated HCl but mild enough to avoid promoting side reactions, such as the hydrolysis of the ester groups or the isocyanate product. While organic bases like triethylamine can be used, they can complicate the purification process.[11]

  • Temperature Control: The reaction is highly exothermic and is therefore conducted at low temperatures (typically 0 °C in an ice bath).[10] This control is essential to prevent the formation of urea byproducts, which can occur if the newly formed isocyanate product reacts with any unreacted starting amine.

The overall workflow for this gold-standard synthesis is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with CH₂Cl₂ and aq. NaHCO₃ B Add Diethyl L-glutamate HCl A->B C Cool to 0°C in an ice bath B->C D Add Triphosgene in a single portion C->D E Stir vigorously for 15-30 min at 0°C D->E F Transfer to separatory funnel E->F G Separate layers F->G H Extract aqueous layer with CH₂Cl₂ G->H I Combine organic layers & dry (e.g., MgSO₄) H->I J Filter and concentrate under reduced pressure I->J K Purify crude oil via Kugelrohr distillation J->K L Collect pure (S)-(-)-2-Isocyanatoglutaric acid diethyl ester K->L

Figure 1: Experimental workflow for the triphosgene-mediated synthesis.
Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amino acid ester isocyanates and represents a reliable method for achieving the target compound.[10]

Materials:

  • Diethyl L-glutamate hydrochloride

  • Triphosgene (BTC)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, add dichloromethane (approx. 4 mL/g of amino acid ester) and an equal volume of saturated aqueous sodium bicarbonate solution.

  • Addition of Starting Material: Add Diethyl L-glutamate hydrochloride (1.0 eq) to the biphasic mixture.

  • Cooling: Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Addition of Triphosgene: Once the mixture is cold, add triphosgene (0.34 eq) in a single, careful portion. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture vigorously in the ice bath for 15-20 minutes. The reaction is typically rapid.

  • Workup - Separation: Pour the reaction mixture into a separatory funnel. Collect the bottom organic layer.

  • Workup - Extraction: Extract the remaining aqueous layer two to three times with small portions of dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the resulting oil by Kugelrohr distillation under high vacuum to afford pure (S)-(-)-2-Isocyanatoglutaric acid diethyl ester as a colorless oil. The optical purity of the product is expected to be >99% ee.[10]

Alternative Phosgene-Free Synthetic Routes

Growing emphasis on green chemistry has spurred the development of non-phosgene methods for isocyanate synthesis.[5][7][12] While often less direct for this specific target, these routes offer important safety and environmental advantages.

G cluster_phosgene Phosgene-Based Route cluster_nonphosgene Non-Phosgene Route A Diethyl L-glutamate HCl B (S)-(-)-2-Isocyanatoglutaric acid diethyl ester A->B Triphosgene / NaHCO₃ C Diethyl L-glutamate D Diethyl (S)-2-[(alkoxycarbonyl)amino] pentanedioate (Carbamate) C->D DMC or CO₂/Alcohol E (S)-(-)-2-Isocyanatoglutaric acid diethyl ester D->E Thermal Decomposition (Pyrolysis)

Figure 2: Comparison of phosgene and non-phosgene synthetic pathways.
Carbamate Formation and Thermal Decomposition

A leading industrial non-phosgene process involves a two-step sequence.[6]

  • Carbamate Synthesis: The starting amine (diethyl L-glutamate) is first converted into a carbamate. This can be achieved through reaction with reagents like dimethyl carbonate (DMC) or via the oxidative carbonylation of the amine.[13]

  • Thermal Cracking: The isolated carbamate is then subjected to thermal decomposition (pyrolysis), often in the presence of a catalyst, which cleaves the carbamate to yield the desired isocyanate and an alcohol byproduct.[12][14]

While this route completely avoids the use of chlorine-containing reagents, it requires higher temperatures and longer reaction times, which may not be suitable for all substrates.

Synthesis via Di-tert-butyl Dicarbonate (Boc₂O)

A milder, phosgene-free laboratory method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][15] This reaction is reported to proceed rapidly at room temperature, yielding the enantiomerically pure isocyanate in minutes. The isocyanate can then be used in situ or isolated. This method is particularly advantageous for small-scale synthesis due to its mild conditions and operational simplicity.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as scale, available equipment, and safety considerations. The table below summarizes the key attributes of the discussed routes.

Parameter Triphosgene Method Carbamate Pyrolysis Method Boc₂O / DMAP Method
Primary Reagents Triphosgene, NaHCO₃Dimethyl Carbonate (DMC) or CO, CatalystsDi-tert-butyl dicarbonate, DMAP
Reaction Conditions Low Temperature (0 °C), BiphasicHigh Temperature (Pyrolysis)Room Temperature
Reaction Time Fast (15-30 minutes)Slow (Multiple hours, two steps)Very Fast (Minutes)
Typical Yield High to Excellent (>90%)[10]Variable, generally goodGood to Excellent
Stereochemical Integrity Excellent (>99% ee preserved)[10]Generally good, but high temps pose a riskExcellent
Key Advantages High yield, rapid, well-establishedAvoids phosgene/chlorine, scalableVery mild, phosgene-free, rapid
Key Disadvantages Use of a phosgene surrogate (toxic)High energy input, requires two stepsCost of reagents, best for smaller scale

Conclusion

The synthesis of (S)-(-)-2-isocyanatoglutaric acid diethyl ester is most reliably and efficiently achieved through the phosgenation of diethyl L-glutamate hydrochloride using triphosgene in a biphasic system. This method is high-yielding, rapid, and preserves the compound's critical stereochemistry. The detailed protocol provided herein serves as a validated starting point for laboratory preparation. While phosgene-free alternatives, particularly the carbamate pyrolysis and Boc₂O-mediated routes, offer significant safety and environmental benefits, the triphosgene method remains the gold standard for its efficiency and robustness in a controlled laboratory setting. The continued development of greener catalytic processes will undoubtedly provide even more attractive options for the synthesis of this and other valuable isocyanate intermediates in the future.

References

  • Nowick, J. S., et al. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses.
  • Zhang, Y., et al. (2023). How To Get Isocyanate?. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). How To Get Isocyanate?. ACS Publications. Available at: [Link]

  • Rousseaux, G. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]

  • Cotter, B. R., & Jackson, P. F. (2007). Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis Online. Available at: [Link]

  • Pamidighantam, S., et al. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • Wang, R., Liu, S., & Deng, Y. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. ResearchGate. Available at: [Link]

  • Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Available at: [Link]

  • Szycher, M. (2012). Nonphosgene Routes to TDI. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
  • Eckert, H., et al. (2011). Method for making carbamates, ureas and isocyanates. Google Patents.
  • Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. Available at: [Link]

  • Bracher, F., & Litz, T. (1995). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. Available at: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). Diethyl L-glutamate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]

Sources

Unlocking Covalent Modification: A Technical Guide to the Mechanism of Action of Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral chemical entity recognized primarily as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, to view this compound merely as a passive scaffold is to overlook its intrinsic power. The core of its utility and, indeed, its "mechanism of action" lies in the potent electrophilicity of its isocyanate functional group. This guide delves into the fundamental chemical biology of Diethyl (S)-(-)-2-Isocyanatoglutarate, reframing its mechanism of action as a tool for precise covalent modification of biological targets. Its specific stereochemistry further implies a potential for enantioselective interactions, a critical consideration in modern drug design.[1] This document will provide an in-depth exploration of its reactivity, its interactions with biological macromolecules, and its application in the rational design of covalent therapeutics and chemical probes, particularly in the context of metabolic disorders.[1]

The Core Mechanism: The Electrophilic Reactivity of the Isocyanate Group

The isocyanate moiety (–N=C=O) is a highly reactive electrophile, primed to engage with a wide array of nucleophiles present in biological systems. This reactivity is the cornerstone of its mechanism of action. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack.

The primary reactions of the isocyanate group with biological nucleophiles are:

  • Reaction with Amines: The most facile reaction of isocyanates is with primary and secondary amines to form stable urea derivatives.[2] In a biological context, this includes the N-terminal amine of proteins and the ε-amino group of lysine residues.[3]

  • Reaction with Hydroxyls: Isocyanates react with hydroxyl groups to form carbamate (urethane) linkages.[2] This reaction is relevant for serine, threonine, and tyrosine residues in proteins, as well as for carbohydrates and other hydroxyl-containing metabolites.

  • Reaction with Thiols: The sulfhydryl group of cysteine residues is a potent nucleophile that readily reacts with isocyanates to form an unstable thiocarbamate adduct.[3]

The stereochemistry of the chiral center in Diethyl (S)-(-)-2-Isocyanatoglutarate can influence the orientation of the molecule within a binding pocket, potentially leading to differential reactivity and biological activity of the resulting products.[1]

Covalent Modification of Proteins: A Targeted Approach

The ability of Diethyl (S)-(-)-2-Isocyanatoglutarate to covalently modify proteins is central to its application in drug discovery. This irreversible or slowly reversible binding can offer advantages in terms of potency and duration of action. The selectivity of this modification is dictated by the intrinsic reactivity of the amino acid side chains and their accessibility and nucleophilicity within the protein's three-dimensional structure.

Amino Acid ResidueNucleophilic GroupReaction Product with IsocyanateRelative Reactivity
Lysineε-amino groupUreaHigh
N-terminusα-amino groupUreaHigh
CysteineSulfhydryl groupThiocarbamate (often unstable)Very High
SerineHydroxyl groupCarbamate (Urethane)Moderate
ThreonineHydroxyl groupCarbamate (Urethane)Moderate
TyrosinePhenolic hydroxyl groupCarbamate (Urethane)Moderate to Low

This table summarizes the general reactivity of isocyanates with common nucleophilic amino acid residues.[2][3]

The following diagram illustrates the primary covalent modification pathways of proteins by an isocyanate-containing compound like Diethyl (S)-(-)-2-Isocyanatoglutarate.

G cluster_protein Protein Target Isocyanate R-N=C=O (Diethyl (S)-(-)-2-Isocyanatoglutarate) Lysine Lysine (-NH2) Isocyanate->Lysine Nucleophilic Attack N_Terminus N-Terminus (-NH2) Isocyanate->N_Terminus Nucleophilic Attack Cysteine Cysteine (-SH) Isocyanate->Cysteine Nucleophilic Attack Ser_Thr_Tyr Ser/Thr/Tyr (-OH) Isocyanate->Ser_Thr_Tyr Nucleophilic Attack Urea_Lys Urea Adduct (Lysine) Lysine->Urea_Lys Urea_N_Term Urea Adduct (N-Terminus) N_Terminus->Urea_N_Term Thiocarbamate Thiocarbamate Adduct (Cysteine) Cysteine->Thiocarbamate Carbamate Carbamate Adduct (Ser/Thr/Tyr) Ser_Thr_Tyr->Carbamate

Covalent Modification of Protein Residues by Isocyanates.

Application in Drug Discovery: From Building Block to Covalent Probe

The true potential of Diethyl (S)-(-)-2-Isocyanatoglutarate is realized when its reactivity is strategically harnessed in drug discovery.

A Chiral Scaffold for Synthesis

As a synthetic intermediate, its bifunctionality is key. The isocyanate group provides a reactive handle for conjugation, while the diethyl glutarate backbone can be further modified or act as a spacer. Its defined stereochemistry is a critical design element, allowing for the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced off-target effects.

Workflow for Developing a Targeted Covalent Inhibitor

The principles of covalent drug design can be applied to develop targeted inhibitors starting from a reactive fragment like Diethyl (S)-(-)-2-Isocyanatoglutarate. The general workflow is as follows:

Workflow for Covalent Inhibitor Discovery.

Metabolic Fate and Detoxification Pathways

When introduced into a biological system, isocyanates are subject to detoxification mechanisms. The primary route is through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This process converts the reactive isocyanate into a more water-soluble and less toxic conjugate that can be further metabolized and excreted. However, if the exposure to the isocyanate is high, this pathway can become saturated, leading to off-target reactions with other biomolecules, which can result in toxicity.

G cluster_detox Detoxification Pathway cluster_toxicity Toxicity Pathway (High Dose) Isocyanate R-N=C=O (Diethyl (S)-(-)-2-Isocyanatoglutarate) GSH Glutathione (GSH) Isocyanate->GSH Protein Cellular Proteins Isocyanate->Protein Pathway Saturation GST Glutathione S-Transferase (GST) GSH->GST Conjugate Glutathione Conjugate (Water-soluble, Excretable) GST->Conjugate Adduct Protein Adducts (Potential for Toxicity/Immunogenicity) Protein->Adduct

Metabolic Fate of Isocyanates.

Experimental Protocols

Protocol 1: Assessing Covalent Modification of a Model Peptide by Mass Spectrometry

This protocol provides a general method to confirm the covalent modification of a peptide containing a nucleophilic residue (e.g., lysine) with Diethyl (S)-(-)-2-Isocyanatoglutarate.

  • Reagents and Materials:

    • Diethyl (S)-(-)-2-Isocyanatoglutarate

    • Model peptide (e.g., a lysine-containing peptide like Ac-Lys-Gly-NH2)

    • Reaction Buffer: 50 mM HEPES, pH 7.4

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Acetonitrile (ACN)

    • Formic Acid (FA)

    • High-purity water

    • LC-MS system

  • Procedure:

    • Prepare a 10 mM stock solution of Diethyl (S)-(-)-2-Isocyanatoglutarate in anhydrous ACN.

    • Prepare a 1 mM stock solution of the model peptide in high-purity water.

    • In a microcentrifuge tube, combine 45 µL of Reaction Buffer, 5 µL of the peptide stock solution (final concentration 100 µM).

    • Initiate the reaction by adding 1 µL of the isocyanate stock solution (final concentration 200 µM). Vortex briefly.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding 5 µL of Quenching Solution.

    • Prepare the sample for LC-MS analysis by diluting it 1:10 in 0.1% FA in water.

    • Analyze the sample by LC-MS, looking for the expected mass shift corresponding to the addition of the Diethyl (S)-(-)-2-Isocyanatoglutarate molecule (mass of 229.23 Da).

Protocol 2: Competitive Reactivity Assay with a Fluorescent Probe

This protocol can be used to assess the reactivity of Diethyl (S)-(-)-2-Isocyanatoglutarate towards a specific nucleophile by competing with a fluorescently labeled probe.

  • Reagents and Materials:

    • Diethyl (S)-(-)-2-Isocyanatoglutarate

    • A target protein with a reactive cysteine (e.g., a specific enzyme)

    • A cysteine-reactive fluorescent probe (e.g., a maleimide-based dye)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

    • SDS-PAGE equipment

    • Fluorescence gel scanner

  • Procedure:

    • Prepare a stock solution of the target protein in Assay Buffer.

    • Prepare a serial dilution of Diethyl (S)-(-)-2-Isocyanatoglutarate in anhydrous DMSO.

    • In separate tubes, pre-incubate the target protein (final concentration 1 µM) with varying concentrations of Diethyl (S)-(-)-2-Isocyanatoglutarate (e.g., 0-100 µM) for 30 minutes at room temperature.

    • Add the fluorescent probe to each tube at a final concentration of 5 µM.

    • Incubate for an additional 15 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner. A decrease in the fluorescent signal with increasing concentrations of Diethyl (S)-(-)-2-Isocyanatoglutarate indicates that it is reacting with the target cysteine and preventing the binding of the fluorescent probe.

Conclusion

The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate is fundamentally rooted in the principles of covalent chemistry. While it serves as a valuable chiral building block, its true power lies in the strategic application of its reactive isocyanate group to form stable, covalent bonds with biological macromolecules. For researchers in drug discovery, understanding this mechanism is key to leveraging this and similar electrophilic fragments for the development of potent, selective, and durable covalent therapeutics. The future of drug design will increasingly embrace the rational design of such covalent modifiers, and compounds like Diethyl (S)-(-)-2-Isocyanatoglutarate will remain essential tools in this endeavor.

References

  • ResearchGate. Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. [Link]

  • Sabbioni, G., & Tinner, U. (2004). 2,4-toluenediisocyanate and Hexamethylene-Diisocyanate Adducts With Blood Proteins: Assessment of Reactivity of Amino Acid Residues in Vitro. Journal of Analytical Toxicology, 28(7), 573–580.

Sources

Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS 145080-95-1): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Isocyanates in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for stereochemically pure entities is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Within this context, chiral isocyanates have emerged as powerful and versatile building blocks for the synthesis of complex, biologically active molecules. Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS 145080-95-1) represents a key reagent in this class, offering a unique combination of a stereochemically defined center and a highly reactive isocyanate functionality. This guide provides an in-depth exploration of the physical, chemical, and practical aspects of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any research and development setting.

Identity and Nomenclature
  • CAS Number: 145080-95-1[1]

  • IUPAC Name: Diethyl (2S)-2-isocyanatopentanedioate[1]

  • Synonyms: Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester[1][2]

  • Molecular Formula: C₁₀H₁₅NO₅[1][2]

  • Molecular Weight: 229.23 g/mol [1][2]

Tabulated Physical Properties

For ease of reference, the key physical properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized in the table below.

PropertyValueSource
Appearance Colorless to yellow clear liquid[3]
Density 1.13 g/mL[2]
Boiling Point 151 °C at 10 mmHg[2][3]
Refractive Index n20/D = 1.44[2]
Optical Rotation [α]20/D = -41° to -46° (neat)[2]
Purity ≥ 97% (GC)
Flash Point 114 °C[3]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate is dictated by the electrophilic nature of the isocyanate functional group (-N=C=O). This group readily reacts with a wide range of nucleophiles, making it a versatile tool for the construction of diverse molecular architectures.

Core Reactivity Profile: Nucleophilic Addition

The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in forming stable covalent bonds. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Thiols > Water

This differential reactivity allows for selective transformations in the presence of multiple functional groups. The reaction proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Caption: Conceptual synthesis pathway for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Applications in Drug Discovery and Development

The unique structural features of Diethyl (S)-(-)-2-Isocyanatoglutarate make it a valuable tool in several areas of pharmaceutical research.

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of drugs targeting metabolic disorders. [4]* Bioconjugation: The isocyanate group can be used to create stable linkages between small molecules and biomolecules, such as proteins or antibodies. This is a critical technology for developing antibody-drug conjugates (ADCs) and other targeted therapies. [4]* Derivatization Reagent: In analytical chemistry, it can be used to derivatize amino acids and other nucleophile-containing compounds to improve their chromatographic separation and detection. [4]

Analytical Characterization

Ensuring the purity and identity of Diethyl (S)-(-)-2-Isocyanatoglutarate is crucial for its application in regulated environments. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • Gas Chromatography (GC): Given its volatility, GC is a suitable method for assessing the purity of this compound. A common method would involve a capillary column (e.g., DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. [5]The purity is often reported as >97% by GC. * Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, chiral HPLC is the method of choice. A variety of chiral stationary phases (CSPs) are available, and method development would involve screening different columns and mobile phase compositions to achieve baseline separation of the (S) and (R) enantiomers. [6][7]

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹. The spectrum would also show characteristic absorptions for the C=O of the ester groups (around 1730-1750 cm⁻¹) and C-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the ethyl ester groups (a quartet and a triplet), and multiplets for the diastereotopic methylene protons of the glutarate backbone and the chiral proton at the C2 position.

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the isocyanate carbon, and the carbons of the ethyl groups and the glutarate backbone.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are essential when handling Diethyl (S)-(-)-2-Isocyanatoglutarate.

  • Hazard Statements: It is harmful if swallowed or inhaled and may cause respiratory irritation. It can also cause skin and serious eye irritation. [8]* Precautionary Measures: Work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing mist or vapors. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]It is also recommended to store under an inert atmosphere as it is sensitive to air and heat. [3]

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and reactive isocyanate functionality provide a powerful tool for the synthesis of complex drug candidates and for bioconjugation applications. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively leverage this reagent in their pursuit of novel therapeutics.

References

  • abcr Gute Chemie. AB137379 | CAS 145080-95-1. [Link]

  • Pharmaffiliates. 145080-95-1| Chemical Name : Diethyl (S)-(-)-2-Isocyanatoglutarate. [Link]

  • PubChemLite. 145080-95-1 (C10H15NO5). [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubChem. (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester. [Link]

  • Starshine Chemical. Diethyl (S)-(-)-2-Isocyanatoglutarate. [Link]

  • MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. Diethyl L-glutamate Hydrochloride. [Link]

Sources

A Technical Guide to Chiral Isocyanate Chemistry: Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral isocyanates are highly valuable, reactive intermediates in modern organic synthesis, serving as critical building blocks for a myriad of stereochemically defined molecules, particularly within the pharmaceutical industry. Their utility stems from the ability to introduce a nitrogen-containing functionality while preserving pre-existing stereochemistry, enabling the efficient construction of complex chiral amines, ureas, and carbamates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of chiral isocyanate chemistry. We will delve into the primary stereospecific synthetic routes, elucidate the underlying mechanisms that guarantee stereochemical fidelity, present detailed experimental protocols for key transformations, and explore cutting-edge applications in asymmetric synthesis and the development of therapeutic agents.

Introduction: The Strategic Importance of Chiral Isocyanates

Chirality is a fundamental property in pharmaceutical science, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Isocyanates (R-N=C=O) are highly electrophilic intermediates that readily react with a wide range of nucleophiles. When the 'R' group contains a stereogenic center, the resulting chiral isocyanate becomes a powerful tool for asymmetric synthesis.

The strategic advantage of using a chiral isocyanate lies in its ability to serve as a "chiral linchpin." A stereocenter, often derived from the abundant chiral pool of natural products like amino acids, can be converted into an isocyanate functionality with complete retention of configuration. This intermediate can then be intercepted by various nucleophiles to forge new C-N or C-O bonds, effectively transferring the initial chirality into a more complex molecular architecture. This approach is central to the synthesis of numerous pharmaceuticals where a specific stereoisomer is required for therapeutic efficacy.[1][2]

Stereospecific Synthesis of Chiral Isocyanates: The Key Rearrangement Reactions

The generation of chiral isocyanates almost exclusively relies on a class of rearrangement reactions where a group migrates from a carbonyl carbon to an adjacent nitrogen atom. The remarkable utility of these reactions in chiral synthesis is their intramolecular and concerted nature, which ensures that the stereochemical integrity of the migrating group is preserved.[3][4]

The Curtius Rearrangement

The Curtius rearrangement is arguably the most versatile and widely used method for preparing chiral isocyanates. It involves the thermal or photochemical decomposition of a chiral acyl azide, which rearranges to the corresponding isocyanate with the loss of nitrogen gas.[4] The acyl azide precursor is typically prepared from a chiral carboxylic acid.

Mechanism and Stereochemical Fidelity: The mechanism of the Curtius rearrangement is a concerted process. The migration of the chiral alkyl or aryl group (R) from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen (N₂).[4] This avoids the formation of a discrete, achiral nitrene intermediate, which could lead to racemization.[5] Thermodynamic calculations and the absence of nitrene-related byproducts strongly support this concerted pathway.[4] The result is a complete retention of the stereochemical configuration at the migrating carbon center.[3][5]

Causality in Method Selection: The Curtius rearrangement is often the method of choice for sensitive or complex substrates due to its mild conditions.[6] Unlike the Hofmann rearrangement, it does not require a strong base. The process can be performed in a one-pot fashion directly from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA), which avoids the need to isolate the potentially explosive acyl azide.[3] For large-scale synthesis, safety protocols such as the dose-controlled addition of DPPA at moderate temperatures are crucial to manage the evolution of nitrogen gas.[7]

Curtius_Mechanism

Caption: General workflow for chiral isocyanate synthesis via the Curtius rearrangement.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary chiral amide into a primary amine with one fewer carbon atom, proceeding through a chiral isocyanate intermediate.[8] The reaction is typically carried out using bromine in an aqueous solution of a strong base like sodium hydroxide.[8][9]

Mechanism and Stereochemical Fidelity: The reaction begins with the deprotonation of the amide followed by N-bromination to form an N-bromoamide. A second deprotonation generates an anion, which then rearranges. Similar to the Curtius rearrangement, the migration of the chiral group (R) from the carbonyl carbon to the nitrogen is concerted with the loss of the bromide ion. This stereospecific migration forms the chiral isocyanate intermediate.[1] Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine.

Causality in Method Selection: The classical Hofmann conditions are harsh and not suitable for substrates with base-sensitive functional groups.[10] To circumvent this, milder, non-aqueous methods have been developed using reagents like N-bromosuccinimide (NBS) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or by using hypervalent iodine reagents.[10][11] If the reaction is performed in the presence of an alcohol instead of water, the isocyanate intermediate can be trapped to form a chiral carbamate, which is a common strategy for installing protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[10]

The Schmidt Reaction

The Schmidt reaction provides another route to isocyanates from carboxylic acids using hydrazoic acid (HN₃) under acidic conditions.[12] The reaction with a carboxylic acid proceeds via an acyl azide intermediate, similar to the Curtius rearrangement, and ultimately yields an amine after hydrolysis and decarboxylation of the isocyanate.[13][14]

Causality in Method Selection: The Schmidt reaction's use of strong acids (like sulfuric acid) and highly toxic/explosive hydrazoic acid limits its application for complex and sensitive chiral substrates compared to the milder and more versatile Curtius rearrangement.[13] While effective, it is generally not the first choice unless specific circumstances warrant it. The Curtius rearrangement is often considered a more practical and milder alternative for converting carboxylic acids to amines while preserving chirality.[13]

Key Reactions and Applications in Drug Development

The synthetic utility of chiral isocyanates is realized through their capture by various nucleophiles, leading to important classes of chiral molecules. These reactions are foundational in the construction of many active pharmaceutical ingredients (APIs).

Synthesis of Chiral Carbamates and Ureas

The reaction of a chiral isocyanate with an alcohol or an amine is the most direct route to enantiomerically pure carbamates (urethanes) and ureas, respectively. These functional groups are prevalent in a vast number of pharmaceuticals.

  • Carbamates: Formed by the reaction with alcohols. This reaction is often used to install protecting groups on amines (via the isocyanate precursor) or to create key structural motifs in drugs.

  • Ureas: Formed by the reaction with primary or secondary amines. The urea linkage is a critical pharmacophore in many classes of drugs, including kinase inhibitors, due to its ability to act as a rigid hydrogen bond donor and acceptor.[15][16][17] For example, the anticancer drug Sorafenib is a diaryl urea derivative that inhibits several protein kinases.[15] The synthesis of chiral urea-based kinase inhibitors often involves the coupling of a chiral amine with an achiral isocyanate or, conversely, a chiral isocyanate with an achiral amine.

Applications

Caption: Key applications of chiral isocyanates in synthesis.

Case Study: Oseltamivir (Tamiflu®)

The synthesis of the antiviral drug oseltamivir (Tamiflu®) provides a classic industrial example of the application of the Curtius rearrangement. In a key step of one synthesis, a chiral acyl azide is converted to the corresponding isocyanate.[4] This isocyanate is then intramolecularly trapped by a carboxylic acid group present in the molecule to form an amide bond, all while preserving the crucial stereochemistry of the cyclohexane ring.[18] This highlights the reaction's tolerance for other functional groups and its stereochemical precision.[3][18]

Case Study: Rivaroxaban (Xarelto®)

Rivaroxaban is an anticoagulant medication whose structure contains a chiral oxazolidinone core. The (S)-enantiomer is the active drug, while the (R)-enantiomer is considered an impurity and is almost inactive.[10][18] Several synthetic routes to Rivaroxaban rely on the construction of this chiral core. While not always involving a free chiral isocyanate intermediate, the logic of its formation and trapping is central. For instance, the key chiral amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, can be synthesized from precursors where an isocyanate or a related functional group is used to form the oxazolidinone ring, underscoring the importance of stereocontrolled C-N bond formation in the synthesis of this blockbuster drug.[10][19]

Chiral Derivatizing Agents for NMR Spectroscopy

Chiral isocyanates are powerful tools for determining the enantiomeric purity of chiral alcohols and amines. Reagents such as (R)-1-(1-naphthyl)ethyl isocyanate are commercially available or can be readily synthesized. When a scalemic (non-racemic) mixture of a chiral alcohol is reacted with this enantiomerically pure isocyanate, a mixture of diastereomeric carbamates is formed. These diastereomers have distinct chemical shifts in ¹H or ¹³C NMR spectroscopy.[6] By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol can be accurately determined. Acyl isocyanates, such as trichloroacetyl isocyanate (TAI), are particularly effective as they are highly reactive towards even hindered alcohols and introduce no new protons themselves, simplifying the resulting NMR spectrum.[6]

Practical Considerations and Experimental Protocols

Successful synthesis and application of chiral isocyanates require careful attention to experimental detail.

Choice of Reagents and Solvents
  • Acyl Azide Formation (Curtius): The one-pot method using diphenylphosphoryl azide (DPPA) and a base like triethylamine (Et₃N) in an anhydrous, aprotic solvent (e.g., toluene, THF) is often preferred for convenience and safety.[20] Alternatively, a two-step protocol involving conversion of the carboxylic acid to an acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with sodium azide (NaN₃) is also common.[20]

  • Solvent Choice: The solvent for the rearrangement step must be inert to the highly reactive isocyanate. Toluene and benzene are common choices as they are aprotic and have sufficiently high boiling points to facilitate the thermal rearrangement. When trapping the isocyanate, the nucleophile itself can sometimes be used as the solvent (e.g., tert-butanol for Boc protection).[7]

  • Safety: Acyl azides and sodium azide are potentially explosive and highly toxic.[21] All manipulations should be carried out with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and behind a blast shield, especially when working on a larger scale. Isocyanates themselves are potent lachrymators and respiratory sensitizers.[21]

Protocol 1: Synthesis of a Boc-Protected Chiral Amine from a Chiral Carboxylic Acid via Curtius Rearrangement

This protocol describes a general one-pot procedure for converting a chiral carboxylic acid into its corresponding Boc-protected amine, which has one less carbon atom.

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Anhydrous Toluene

  • Anhydrous tert-Butanol (can be used as solvent or co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the chiral carboxylic acid (1.0 equiv) and anhydrous toluene (concentration approx. 0.2 M).

  • Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Carefully add diphenylphosphoryl azide (1.1 equiv) dropwise to the solution at room temperature. Note: DPPA is a lachrymator.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of N₂ gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). Self-validating step: The cessation of gas evolution indicates the complete formation of the isocyanate.

  • Once the rearrangement is complete, add anhydrous tert-butanol (3-5 equiv). If toluene was used as the primary solvent, ensure the tert-butanol is added and the mixture is stirred at 80 °C for an additional 2-12 hours to ensure complete trapping of the isocyanate. Self-validating step: Monitor the disappearance of the isocyanate peak (~2250 cm⁻¹) by in-situ IR spectroscopy, if available.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure Boc-protected chiral amine.

Protocol 2: Modified Hofmann Rearrangement for Carbamate Synthesis

This protocol is adapted from a milder procedure that avoids strongly basic aqueous conditions and allows for the isolation of a carbamate.[11]

Materials:

  • Chiral primary amide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv)

  • Anhydrous Methanol (serves as solvent and nucleophile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chiral primary amide (1.0 equiv), NBS (1.0 equiv), DBU (2.2 equiv), and anhydrous methanol.

  • Heat the solution to reflux for 15 minutes.

  • Slowly add a second portion of NBS (1.0 equiv) to the refluxing solution.

  • Continue heating at reflux for an additional 30 minutes. Self-validating step: The reaction progress can be monitored by TLC to observe the consumption of the starting amide.

  • Cool the reaction to room temperature and remove the methanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl) to remove DBU, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure methyl carbamate derivative.[11]

Reagent SystemSubstrateProductTypical YieldStereochemical OutcomeReference
DPPA, t-BuOH, TolueneChiral Carboxylic AcidBoc-Protected AmineGood to ExcellentRetention[20]
(COCl)₂, NaN₃, Benzyl-OHChiral Carboxylic AcidCbz-Protected AmineGood to ExcellentRetention[7]
NBS, DBU, MeOHChiral Primary AmideMethyl Carbamate~93% (for p-methoxybenzamide)Retention[11]

Conclusion and Future Outlook

Chiral isocyanates are indispensable intermediates in asymmetric synthesis, providing a reliable and stereospecific gateway to a wide array of valuable chiral compounds. The Curtius and Hofmann rearrangements remain the workhorse methods for their preparation, with modern modifications enhancing their scope and safety. The application of these reactive synthons is deeply embedded in the pharmaceutical industry, enabling the efficient and stereocontrolled synthesis of complex drug molecules.

Future developments in this field will likely focus on catalytic enantioselective methods for the synthesis of isocyanates that do not rely on rearrangement reactions, as well as the expansion of their use in novel multicomponent reactions to rapidly build molecular complexity.[20] Furthermore, the integration of these classic rearrangements into continuous flow systems is already proving to be a powerful strategy for improving the safety and scalability of processes involving hazardous azide and isocyanate intermediates, paving the way for more efficient and sustainable manufacturing of chiral pharmaceuticals.[22]

References

  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

  • Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Roos, G. H. P., & Donovan, P. M. (2000). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. Sultan Qaboos University Journal for Science, 5, 11-23. [Link]

  • Chem-Station. (2014). Hofmann Rearrangement. Chem-Station Int. Ed. [Link]

  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. ResearchGate. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 967-971. [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Slaninova, D., et al. (2020). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 16, 280-289. [Link]

  • Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Semantic Scholar. [Link]

  • Chamberlin, R. M., & Li, J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1444–1447. [Link]

  • Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 2(7), 2211-2216. [Link]

  • Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
  • Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. Wikipedia, The Free Encyclopedia. [Link]

  • askIITians. (2025). What is the difference between Hofmann and Curtius rearrangement?. askIITians. [Link]

  • TutorChase. (n.d.). How does a Curtius rearrangement differ from a Hofmann rearrangement?. TutorChase. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Hofmann & Curtius Rearrangements: Examples & Mechanisms. Study.com. [Link]

  • Pediaa.Com. (2020). Difference Between Hofmann and Curtius Rearrangement. Pediaa.Com. [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Curtius Rearrangement - Common Conditions. Organic Chemistry Data. [Link]

  • Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Frontiers in Chemistry, 3, 14. [Link]

  • Bouzayani, N., et al. (2019). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 9(3), 1339-1347. [Link]

  • MDPI. (2023). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. MDPI. [Link]

  • CHIMIA. (2007). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 61(5), 266-273. [Link]

  • Turner, N. J., & Busto, E. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3051–3054. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. PubMed. [Link]

  • Frontiers Media. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11. [Link]

  • PubChem. (n.d.). The preparation method of solifenacin intermediate - Patent CN-105541712-B. PubChem. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Patel, M. K., et al. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Journal of the Chilean Chemical Society, 62(3), 3591-3598. [Link]

  • Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Dömling, A. (2006). 1 Chiral Nonracemic Isocyanides. Topics in Current Chemistry, 243, 1-42. [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1435. [Link]

  • Google Patents. (n.d.). Process for the synthesis of solifenacin.
  • Wolf, C., & Liu, S. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral isocyanates. Chemical Science, 12(20), 7026–7033. [Link]

  • Frontiers Media. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Bioengineering and Biotechnology, 11. [Link]

Sources

The Cornerstone of Chiral Synthesis: A Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with the chiral environment of biological systems, influencing efficacy, safety, and pharmacokinetic profiles. Chiral building blocks are the foundational elements that enable the precise construction of these complex, three-dimensional molecular architectures.[1][2][3] Among these, Diethyl (S)-(-)-2-Isocyanatoglutarate emerges as a versatile and highly valuable synthon, particularly for the introduction of a protected, stereochemically defined glutamate scaffold.

This technical guide provides an in-depth exploration of Diethyl (S)-(-)-2-Isocyanatoglutarate, from its synthesis to its application in the construction of key heterocyclic structures. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chiral building block in their synthetic endeavors.

Physicochemical Properties and Handling

Diethyl (S)-(-)-2-Isocyanatoglutarate is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol .[4][5][6][7][8] Its key properties are summarized in the table below.

PropertyValue
CAS Number 145080-95-1
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Appearance Colorless to Very Pale Yellow Liquid
Purity ≥ 97.0% (GC)
Boiling Point 151 °C / 10 mmHg
Density 1.13 g/mL
Refractive Index 1.44
Specific Rotation -41.0 to -46.0 deg (neat)

Table 1: Physicochemical Properties of Diethyl (S)-(-)-2-Isocyanatoglutarate. [6][7]

Due to its isocyanate functionality, this compound is sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[7] Appropriate personal protective equipment should be worn when handling this reagent, as isocyanates are known respiratory and skin irritants.

Synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate: A Two-Step Approach

The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is typically achieved in a two-step process starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid. The first step involves the esterification of L-glutamic acid to its diethyl ester hydrochloride, followed by the conversion of the primary amine to the isocyanate.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Isocyanate Formation L-Glutamic_Acid L-Glutamic Acid Reagents_1 Ethanol, Triphosgene L-Glutamic_Acid->Reagents_1 Product_1 Diethyl L-Glutamate Hydrochloride Reagents_1->Product_1 Product_1_ref Diethyl L-Glutamate Hydrochloride Reagents_2 Triphosgene, Sat. aq. NaHCO₃, Dichloromethane Product_1_ref->Reagents_2 Final_Product Diethyl (S)-(-)-2- Isocyanatoglutarate Reagents_2->Final_Product

Figure 1: Overall synthetic workflow for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Step 1: Synthesis of Diethyl L-Glutamate Hydrochloride

Protocol:

  • To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a sodium hydroxide solution trap, add 300 g of ethanol.

  • Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene.[9]

  • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[9]

  • Cool the reaction mixture to 20-25°C.

  • Purge the system with nitrogen for 30 minutes to remove any residual hydrogen chloride gas.[9]

  • Recover the excess triphosgene and ethanol by distillation under reduced pressure.

  • To the residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry.

  • Filter the solid and dry under vacuum to yield Diethyl L-glutamate hydrochloride as a white solid. A typical yield is approximately 98.0% with a purity of >99.5%.[9]

Step 2: Synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate

This procedure is adapted from a general method for the synthesis of amino acid ester isocyanates.[4]

Protocol:

  • Equip a 250 mL three-necked round-bottomed flask with a mechanical stirrer.

  • Charge the flask with 100 mL of dichloromethane, 100 mL of saturated aqueous sodium bicarbonate, and the Diethyl L-glutamate hydrochloride synthesized in the previous step.

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Add triphosgene (0.33 equivalents relative to the amino acid ester hydrochloride) in a single portion.[4]

  • Continue stirring the reaction mixture in the ice bath for 15 minutes.[4]

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with three portions of dichloromethane.[4]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Diethyl (S)-(-)-2-Isocyanatoglutarate as a colorless to pale yellow oil.[4]

Reactivity and Applications in Heterocyclic Synthesis

The isocyanate moiety of Diethyl (S)-(-)-2-Isocyanatoglutarate is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures. A particularly valuable application is in the synthesis of chiral hydantoins, a privileged scaffold in medicinal chemistry.

Reactivity_Diagram Isocyanate Diethyl (S)-(-)-2- Isocyanatoglutarate Urea Chiral Urea Intermediate Isocyanate->Urea Nucleophilic Addition Nucleophile Primary Amine (R-NH₂) Nucleophile->Urea Hydantoin Chiral Hydantoin Urea->Hydantoin Intramolecular Cyclization

Figure 2: General reaction scheme for the synthesis of chiral hydantoins.

Synthesis of Chiral Hydantoins

The synthesis of chiral hydantoins from Diethyl (S)-(-)-2-Isocyanatoglutarate proceeds through a two-step, one-pot sequence involving the initial formation of a urea intermediate followed by an intramolecular cyclization.

Protocol for the Synthesis of a Chiral Hydantoin Derivative:

  • Dissolve Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere.

  • Add a solution of a primary amine (1.0 eq) in dichloromethane dropwise to the stirred isocyanate solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the consumption of the isocyanate by IR spectroscopy (disappearance of the strong isocyanate stretch at ~2260 cm⁻¹).

  • Upon completion of the urea formation, add a base (e.g., triethylamine or DBU) to facilitate the intramolecular cyclization to the hydantoin.

  • The reaction can be heated to reflux to drive the cyclization to completion.

  • After cooling, wash the reaction mixture with dilute acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral hydantoin.

This methodology provides access to a diverse range of 3,5-disubstituted hydantoins with a high degree of stereochemical control at the 5-position, originating from the chiral center of the starting L-glutamic acid.

Applications in Drug Discovery

The glutamic acid scaffold is a key component in a variety of biologically active molecules, particularly those targeting the central nervous system. Diethyl (S)-(-)-2-Isocyanatoglutarate serves as an excellent starting material for the synthesis of glutamate receptor modulators.[10][11][12] The ability to readily introduce this chiral moiety allows for the systematic exploration of structure-activity relationships in the development of novel therapeutics for neurological disorders.

Furthermore, the isocyanate functionality can be leveraged in the synthesis of peptide mimetics and other complex nitrogen-containing heterocycles, making Diethyl (S)-(-)-2-Isocyanatoglutarate a valuable tool in the broader field of medicinal chemistry.[13]

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a potent and versatile chiral building block that provides an efficient means of incorporating a stereochemically defined, functionalized glutamate unit into target molecules. Its straightforward synthesis from L-glutamic acid and its predictable reactivity with nucleophiles make it an attractive tool for the synthesis of complex chiral molecules, particularly heterocyclic scaffolds such as hydantoins. For researchers and professionals in drug discovery and development, a thorough understanding and application of this reagent can unlock new avenues for the design and synthesis of novel, enantiomerically pure therapeutic agents.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

  • Lu, G. L., et al. (2024). Innovative Approach to Chiral Polyurethanes: Asymmetric Copolymerization with Isocyanates. Angewandte Chemie International Edition, 63(28), e202404186. [Link]

  • Hotha, S., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38785–38793. [Link]

  • Hou, X., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 67(9), 7493–7513. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350663, Diethyl (S)-(-)-2-isocyanatoglutarate. PubChem. [Link]

  • Zarcone, D., et al. (2012). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 77(23), 10738-10749. [Link]

  • Hou, X., et al. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed, 38626917. [Link]

  • Sanpharma. (n.d.). Glutamate Modulators as Novel Interventions for Mood Disorders. PubMed. [Link]

  • Stanchev, S., et al. (2015). The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. PubMed Central, PMC4446838. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • SciSpace. (n.d.). 1 Chiral Nonracemic Isocyanides. SciSpace. [Link]

  • Hou, X., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 67(9), 7493-7513. [Link]

  • Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides. Houben-Weyl. [Link]

  • Google Patents. (n.d.). US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives.
  • European Patent Office. (n.d.). EP1847536A1 - Synthesis and uses of pyroglutamic acid derivatives.
  • European Patent Office. (n.d.). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES - European Patent Office - EP 2021334 B1. Googleapis.com. [Link]

  • MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]

  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Organic Syntheses. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic characterization of Diethyl (S)-(-)-2-Isocyanatoglutarate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a chiral building block, its precise structural confirmation is paramount for its application in asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectroscopic data for this compound.

Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS: 145080-95-1) possesses a molecular formula of C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol .[2][3] Its structure features a chiral center at the C2 position, two diastereotopic ethyl ester groups, and a highly reactive isocyanate moiety. These features give rise to a unique and predictable spectroscopic fingerprint.

Caption: Proton assignments for ¹H NMR of Diethyl (S)-(-)-2-Isocyanatoglutarate.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The isocyanate carbon is a key diagnostic signal, expected to appear in a distinct region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172-C=O (Ester, C5)
~170-C=O (Ester, C2)
~125-N=C=O
~62-O-CH₂-CH₃ (C2)
~61-O-CH₂-CH₃ (C5)
~55-CH(NCO)-
~30-CH₂-CH₂-C=O
~28-CH-CH₂-CH₂-
~14.2-O-CH₂-CH₃ (C2)
~14.1-O-CH₂-CH₃ (C5)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of Diethyl (S)-(-)-2-Isocyanatoglutarate will be the strong, sharp absorption band of the isocyanate group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-600 cm⁻¹

  • Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2270-2250Strong, SharpAsymmetric stretch of the isocyanate (-N=C=O) group [4][5]
~1740StrongC=O stretch of the ester groups [6]
~1250-1000StrongC-O stretch of the ester groups [6]
~2980-2850MediumC-H stretch of the alkyl groups

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode

    • Mass range: 50-500 m/z

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIon Identity
230.09[M+H]⁺
252.07[M+Na]⁺
202.09[M - C₂H₄]⁺
184.08[M - OC₂H₅]⁺
156.09[M - COOC₂H₅]⁺

The fragmentation of esters often involves α-cleavage and McLafferty rearrangements. [7][8]For Diethyl (S)-(-)-2-Isocyanatoglutarate, common fragmentation pathways would include the loss of an ethoxy group (-OC₂H₅) or a carboethoxy group (-COOC₂H₅).

M [M+H]⁺ m/z = 230.09 F1 [M - OC₂H₅]⁺ m/z = 184.08 M->F1 - C₂H₅O• F2 [M - COOC₂H₅]⁺ m/z = 156.09 M->F2 - •COOC₂H₅ F3 [M - C₂H₄]⁺ m/z = 202.09 M->F3 - C₂H₄

Caption: Predicted major fragmentation pathways for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of Diethyl (S)-(-)-2-Isocyanatoglutarate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous confirmation of the molecule's structure. Researchers working with this compound can use this guide to interpret their experimental data, ensure the quality of their material, and proceed with confidence in their synthetic applications.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • D. L. Bailey, J. R. Klink, and D. M. Hercules, "IR and NMR Correlations for Alkyl Isocyanates," Appl. Spectrosc. 38, 425-427 (1984).
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Petrović, S. D., & Milosavljević, E. B. (2002). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 4(2), 216–221.
  • Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of Mass Spectrometry, 51(9), 768-778.
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy.
  • Liberatori, A., et al. (1987). Determination of isocyanates in water samples by IR spectrophotometry. Environment Protection Engineering, 13(3-4), 41-47.
  • Chem-Impex. (n.d.). Diethyl (S)-(-)-2-isocyanatoglutarate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • CymitQuimica. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate.
  • Santa Cruz Biotechnology. (n.d.). Diethyl (S)-(−)-2-Isocyanatoglutarate.
  • TCI Chemicals. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Zharkov, V. V., et al. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Russian Journal of Physical Chemistry B, 9(2), 273-277.
  • TCI Chemicals. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.

Sources

The Dual-Edged Sword: A Technical Guide to the Reactivity of Isocyanate-Functionalized Glutamic Acid Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, reactivity, and application of isocyanate-functionalized glutamic acid derivatives. These trifunctional linkers, possessing a highly reactive isocyanate group and two carboxylic acid moieties, offer unique opportunities in bioconjugation and the development of targeted therapeutics. We will delve into the fundamental principles governing their reactivity, provide actionable experimental protocols, and address the critical challenges associated with their use, empowering researchers to harness their potential while navigating their inherent complexities.

Introduction: The Allure of a Trifunctional Linker

Glutamic acid, a naturally occurring amino acid, provides a biocompatible and versatile scaffold for the design of chemical linkers. The introduction of an isocyanate group (-N=C=O) onto this backbone creates a powerful tool for bioconjugation. The isocyanate is a potent electrophile that readily reacts with nucleophilic residues on proteins, most notably the primary amines of lysine side chains and the N-terminus, to form highly stable urea bonds[1][2]. The two carboxylic acid groups of the glutamic acid moiety can be exploited for further functionalization, for instance, by attaching imaging agents or therapeutic payloads, or they can be leveraged to modulate the solubility and pharmacokinetic properties of the resulting conjugate.

However, the high reactivity of the isocyanate group is a double-edged sword. It is this very property that makes it an efficient conjugation handle, but it also renders it susceptible to hydrolysis in aqueous environments and promiscuous reactions with various nucleophiles[1][3]. This guide will provide the necessary framework to understand and control this reactivity for successful and reproducible bioconjugation outcomes.

Synthesis of Isocyanate-Functionalized Glutamic Acid Derivatives

The synthesis of a stable and reactive isocyanate derivative of glutamic acid necessitates a strategic approach, primarily involving the protection of the carboxylic acid groups to prevent unwanted side reactions during isocyanate formation. A common strategy involves the esterification of the carboxylic acids followed by the conversion of the amino group into an isocyanate.

Protection of Carboxylic Acid Groups

Prior to the formation of the isocyanate, the two carboxylic acid groups of glutamic acid must be protected, typically as esters. Diethyl or di-tert-butyl esters are common choices. For example, L-glutamic acid diethyl ester hydrochloride is a commercially available starting material or can be synthesized from L-glutamic acid and ethanol in the presence of a catalyst like triphosgene[4].

Formation of the Isocyanate Group

Two primary methods can be employed to convert the amino group of the protected glutamic acid derivative into an isocyanate: phosgenation and the Curtius rearrangement.

  • Phosgenation: This method involves the reaction of the amino acid ester hydrochloride with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent. This is a high-yielding but hazardous method that requires specialized equipment and handling procedures[5][6].

  • Curtius Rearrangement: A safer and often preferred alternative is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate upon heating, with the loss of nitrogen gas. The acyl azide can be generated from the corresponding carboxylic acid (if the starting material is N-protected glutamic acid) or from an acyl hydrazine[7][8][9][10].

The choice of method will depend on the available laboratory infrastructure and the desired scale of the synthesis.

The Core of Reactivity: Isocyanate Interactions with Biomolecules

The isocyanate group is a powerful electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack. In a biological milieu, several nucleophilic functional groups present on proteins can react with isocyanates.

Reaction with Primary Amines: The Desired Pathway

The primary targets for isocyanate-mediated bioconjugation are the ε-amino group of lysine residues and the α-amino group of the N-terminus of proteins. The reaction between an isocyanate and a primary amine results in the formation of a highly stable urea linkage[1][11].

G cluster_2 Stable Urea Linkage Isocyanate R'N=C=O Urea R'NHC=ONHProtein Isocyanate->Urea Nucleophilic Attack Amine ProteinNH2 Amine->Urea

The reaction with primary aliphatic amines is remarkably fast, with reaction half-times that can be on the order of milliseconds[12].

Competing Nucleophiles and Side Reactions

While the reaction with amines is highly favorable, other nucleophiles present in a biological system or in the reaction buffer can compete, leading to undesired side products.

  • Hydrolysis: Water is a ubiquitous nucleophile in bioconjugation reactions. The reaction of an isocyanate with water initially forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide[11]. This newly formed amine can then react with another isocyanate molecule, leading to the formation of a urea dimer and consumption of the labeling reagent. The hydrolysis of alkyl isocyanates is generally slower than that of aryl isocyanates[3].

  • Reaction with Other Nucleophilic Residues: Other amino acid side chains, such as the hydroxyl groups of serine and tyrosine, and the thiol group of cysteine, can also react with isocyanates to form urethanes and thiocarbamates, respectively[11]. However, the reactivity of isocyanates with these nucleophiles is generally lower than with primary amines[11].

  • Intramolecular Cyclization: N-terminal glutamic acid residues are known to undergo intramolecular cyclization to form pyroglutamate[13][14][15]. While this is a reaction of the amino acid itself and not the isocyanate, it is a crucial consideration if the N-terminus is the intended target for conjugation, as this modification would render it unreactive towards the isocyanate.

Factors Influencing Reactivity: Gaining Control

To achieve selective and efficient bioconjugation, it is crucial to understand and control the factors that influence the reactivity of the isocyanate group.

FactorEffect on ReactivityCausality
pH Higher pH increases the rate of reaction with amines.The nucleophilicity of primary amines is dependent on their protonation state. At higher pH values (above the pKa of the amino group), a larger fraction of the amines will be deprotonated and thus more nucleophilic.
Temperature Increased temperature generally increases the reaction rate.As with most chemical reactions, higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions.
Solvent The reaction rate can be influenced by solvent polarity.The specific effect can be complex and depends on the stabilization of the transition state.
Steric Hindrance Bulky groups near the isocyanate or the target nucleophile can decrease the reaction rate.Steric hindrance can physically block the approach of the nucleophile to the electrophilic carbon of the isocyanate.

Experimental Protocol: A Self-Validating Approach to Protein Conjugation

This protocol outlines a general procedure for the conjugation of an isocyanate-functionalized glutamic acid derivative to a model protein, such as an antibody. It incorporates a self-validating design with essential controls.

Materials
  • Antibody (or protein of interest) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5. Crucially, avoid amine-containing buffers like Tris.

  • Isocyanate-functionalized glutamic acid derivative (with protected carboxylates).

  • Anhydrous, aprotic organic solvent (e.g., dimethyl sulfoxide, DMSO, or dimethylformamide, DMF) to dissolve the isocyanate derivative.

  • Quenching reagent (e.g., a small molecule primary amine like lysine or ethanolamine).

  • Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF)).

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer).

Experimental Workflow

G A 1. Prepare Protein Solution (Amine-free buffer, pH 7.4-8.5) C 3. Conjugation Reaction (Add isocyanate to protein solution, incubate at controlled temperature) A->C G Control 1: Protein only (No isocyanate) A->G B 2. Prepare Isocyanate Solution (Anhydrous DMSO/DMF) B->C H Control 2: Isocyanate in buffer (No protein) B->H D 4. Quench Reaction (Add excess small molecule amine) C->D E 5. Purify Conjugate (SEC or TFF to remove unreacted reagents and byproducts) D->E F 6. Characterize Conjugate (UV-Vis, HPLC, Mass Spec) E->F G->E H->E

Step-by-Step Methodology
  • Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at the desired pH.

  • Isocyanate Solution Preparation: Immediately before use, dissolve the isocyanate-functionalized glutamic acid derivative in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation: While gently stirring, add the desired molar excess of the isocyanate stock solution to the protein solution. The optimal molar excess will need to be determined empirically but a starting point of 10-20 fold excess is common. Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching: Add an excess of a quenching reagent to react with any remaining unreacted isocyanate.

  • Purification: Purify the protein conjugate using SEC or TFF to remove the quenched reagent, unreacted isocyanate, and any small molecule byproducts. The choice of purification method will depend on the properties of the conjugate and the scale of the reaction[16][][18].

  • Characterization: Characterize the purified conjugate to determine the degree of labeling (DOL), purity, and integrity.

A Self-Validating System: The Importance of Controls
  • Control 1 (Protein Only): Subject a sample of the protein to the same reaction conditions (buffer, temperature, incubation time) without the addition of the isocyanate. This control is essential to assess the stability of the protein under the reaction conditions.

  • Control 2 (Isocyanate in Buffer): Incubate the isocyanate derivative in the reaction buffer without the protein. This control helps to assess the rate of hydrolysis of the isocyanate under the reaction conditions.

Analysis of these controls alongside the reaction sample by techniques like HPLC and mass spectrometry will provide a clear picture of the conjugation efficiency and the extent of side reactions.

Purification and Characterization of the Conjugate

Thorough purification and characterization are paramount to ensure the quality and reproducibility of the bioconjugate.

Purification Strategies
  • Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger protein conjugate from smaller, unreacted molecules[19].

  • Tangential Flow Filtration (TFF): For larger scale purifications, TFF is an efficient method for buffer exchange and removal of small molecule impurities[16].

  • Hydrophobic Interaction Chromatography (HIC): The addition of the glutamic acid linker and any subsequent modifications may alter the hydrophobicity of the protein. HIC can be used to separate conjugate species with different degrees of labeling[19][20].

  • Ion Exchange Chromatography (IEX): The carboxylic acid groups of the glutamic acid linker (after deprotection) will alter the overall charge of the protein. IEX can be a powerful tool for purifying the conjugate and separating species with different DOLs[][20].

Characterization Techniques
  • UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if the attached molecule has a distinct absorbance, to estimate the DOL.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase (RP-HPLC), SEC, and IEX-HPLC are invaluable for assessing the purity of the conjugate and detecting any aggregation or fragmentation[2][21].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the identity of the conjugate and determining the precise mass, which allows for the calculation of the DOL[2][21][22]. Peptide mapping by LC-MS/MS can be used to identify the specific sites of conjugation on the protein[2].

Conclusion and Future Perspectives

Isocyanate-functionalized glutamic acid derivatives represent a potent, albeit challenging, class of reagents for bioconjugation. Their high reactivity, coupled with the versatility of the glutamic acid scaffold, opens up exciting possibilities for the construction of sophisticated bioconjugates for therapeutic and diagnostic applications. A thorough understanding of their synthesis, reactivity, and the factors that control it, as detailed in this guide, is the key to unlocking their full potential. The continued development of more stable isocyanate precursors and more selective conjugation strategies will undoubtedly expand the utility of this powerful chemical handle in the years to come.

References

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC. [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. [Link]

  • Synthesis of Amino Acid Ester Isocyanates. (n.d.). Organic Syntheses Procedure. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). NIH. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. [Link]

  • Streamlining Protein Biologics Characterization by HPLC/MS. (n.d.). Agilent. [Link]

  • Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry. (2021). ACS Publications. [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). RSC Publishing. [Link]

  • Glutamic acid protection using cbz ?. (2018). ResearchGate. [Link]

  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. (n.d.). PMC. [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. [Link]

  • Stabilization of the hindered urea bond through de-tert- butylation. (n.d.). The Royal Society of Chemistry. [Link]

  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. (n.d.). MDPI. [Link]

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. (n.d.). ACS Publications. [Link]

  • Current approaches for the purification of antibody–drug conjugates. (n.d.). ResearchGate. [Link]

  • Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. (1998). PubMed. [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]

  • The relative rates of isocyanate reaction against different hydrogen-active compounds. (n.d.). ResearchGate. [Link]

  • Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. (n.d.). PubMed Central. [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). ACS Publications. [Link]

  • of the reaction between. (n.d.). AUB ScholarWorks. [Link]

  • Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. (2026). ACS Publications. [Link]

  • Xenobiotic-urea conjugates; chemical or biological?. (n.d.). PubMed. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (2025). R Discovery. [Link]

  • Protecting reagent for glutamic acid. (2018). ResearchGate. [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (n.d.). MDPI. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC. [Link]

  • Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. (n.d.). Raines Lab. [Link]

  • Methods for site-specific drug conjugation to antibodies. (n.d.). PMC. [Link]

  • Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates. (n.d.). ACS. [Link]

  • AU2019277700A1 - Splicing modulator antibody-drug conjugates and methods of use. (n.d.).
  • Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. [Link]

  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. (n.d.). ResearchGate. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. (n.d.). PubMed. [Link]

  • Innovations in isocyanate synthesis for a sustainable future. (n.d.). RSC Publishing. [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. (2025). ResearchGate. [Link]

  • Synthesis of Amino Acid Ester Isocyanates. (n.d.). Organic Syntheses. [Link]

  • Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester. (2025). ResearchGate. [Link]

  • Glutamic acid diethyl ester. (n.d.). PubChem. [Link]

Sources

Safety and handling precautions for Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Diethyl (S)-(-)-2-Isocyanatoglutarate

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Diethyl (S)-(-)-2-Isocyanatoglutarate

Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS Number: 145080-95-1) is a chiral chemical intermediate valued in the synthesis of complex organic molecules.[1][2] Its utility is prominent in the pharmaceutical and agrochemical sectors, where it serves as a sophisticated building block for creating novel bioactive compounds.[1] The molecule's power and its primary hazards stem from the highly reactive isocyanate (-N=C=O) functional group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this reagent with the highest degree of safety and efficacy. The principles outlined are grounded in the well-established safety protocols for the isocyanate class of compounds, tailored to the specific context of a research and development laboratory.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety plan. The primary risks associated with Diethyl (S)-(-)-2-Isocyanatoglutarate are driven by the reactivity of the isocyanate group.

Health Hazards

Isocyanates are potent sensitizers, and repeated exposure, even at low concentrations, can lead to severe health effects. The primary routes of exposure are inhalation and skin contact.

  • Respiratory Sensitization: Inhalation is the most significant exposure risk. Initial exposure may cause irritation to the respiratory tract. However, the principal danger is sensitization, where subsequent exposure to even minute quantities can trigger a severe, asthma-like allergic reaction. This condition, known as occupational asthma, can be life-threatening and is often permanent.

  • Skin Irritation and Sensitization: Direct contact can cause skin irritation. More critically, it can lead to allergic contact dermatitis, where the skin becomes sensitized, resulting in rashes and blistering upon re-exposure.

  • Eye Irritation: Vapors and splashes can cause serious eye irritation.[3]

Chemical Reactivity Hazards

The isocyanate group is highly electrophilic and will react exothermically with nucleophiles.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas. In a sealed container, this gas evolution can lead to a dangerous buildup of pressure and potential container rupture. This reactivity underscores the critical need for moisture-free storage and handling.

  • Incompatible Materials: Avoid contact with alcohols, amines, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.

Physicochemical Data Summary

A clear understanding of the compound's physical properties is essential for designing safe experiments and storage solutions.

PropertyValueReference
CAS Number 145080-95-1[1][2]
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [1][2]
Appearance Colorless to Yellow, clear liquid[1]
Density 1.13 g/mL[1]
Boiling Point 151 °C @ 10 mmHg[1]
Storage Temperature Refrigerated (2 - 8 °C)[1][4]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A proactive safety culture prioritizes the hierarchy of controls to minimize hazards at their source.

HierarchyOfControls cluster_most_effective Most Effective cluster_less_effective Least Effective Elimination Elimination (e.g., Redesign process to avoid using the isocyanate) Substitution Substitution (e.g., Use a less hazardous reagent if possible) Elimination->Substitution More Effective PPE Personal Protective Equipment (PPE) (e.g., Respirators, Gloves, Goggles) Engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures (SOPs), Training, Designated Areas) Engineering->Administrative Administrative->PPE Less Effective

Caption: Workflow for safe handling of Diethyl (S)-(-)-2-Isocyanatoglutarate.

Step-by-Step Methodology:

  • Preparation:

    • Rationale: Ensures a controlled environment before the hazard is introduced.

    • Action: Verify the chemical fume hood is operational (check airflow monitor). Clear the workspace of all unnecessary items. Prepare designated, labeled hazardous waste containers.

  • Don PPE:

    • Rationale: Establishes the final barrier of protection.

    • Action: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. For larger quantities, add a face shield and consider double-gloving.

  • Handling and Dispensing:

    • Rationale: Minimizes vapor release and prevents contamination.

    • Action: Perform all transfers within the fume hood. Keep the primary container closed whenever not actively dispensing. Use a syringe or pipette for liquid transfers to minimize splashing and aerosol generation.

  • Post-Handling Decontamination:

    • Rationale: Neutralizes residual chemical on surfaces to prevent accidental contact.

    • Action: Wipe down the exterior of the reagent bottle and any potentially contaminated surfaces with a decontamination solution (e.g., 5-10% sodium carbonate solution). [5]Dispose of all contaminated materials (pipette tips, wipes) in the designated hazardous waste container.

  • Doff PPE and Hygiene:

    • Rationale: Prevents cross-contamination of personal spaces.

    • Action: Remove PPE in a manner that avoids touching the contaminated exterior. Dispose of single-use items. Wash hands thoroughly with soap and water. [6]

Section 5: Storage and Waste Management

Proper storage and disposal are critical to long-term laboratory safety.

  • Storage: Store Diethyl (S)-(-)-2-Isocyanatoglutarate in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent reaction with atmospheric moisture. The container should be kept in a designated, well-ventilated, refrigerated (2-8°C) area. [1][4]Store away from incompatible materials. [7]* Waste Management: All materials contaminated with this reagent are considered hazardous waste. Dispose of contents and containers in accordance with institutional and local regulations. [4][7]For small amounts of residual material in reaction vessels, a decontamination solution can be used to neutralize the isocyanate before final cleaning. Crucially, do not tightly seal waste containers immediately after adding isocyanate waste , as the reaction with residual moisture can generate CO₂ gas. [5]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response (Minor Laboratory Spill)
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. [5]2. Assess & Equip: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection. [5]3. Contain & Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. [5]4. Neutralize: Slowly add a decontamination solution to the absorbed material. [5]A common formulation is 5-10% sodium carbonate and 0.2-2% liquid detergent in water. [5]5. Wait & Collect: Allow the mixture to react for at least 10-15 minutes. [5]Collect the material using non-sparking tools and place it in a labeled, open container for hazardous waste disposal. [5]6. Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.

First Aid Measures
Exposure RouteFirst Aid ActionReference
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. A polyglycol-based cleanser or corn oil may be effective. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention.[7][8]

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a valuable synthetic tool whose safe use is predicated on a disciplined respect for its reactivity and potential health hazards. By implementing the hierarchy of controls, adhering to rigorous PPE protocols, and maintaining a state of preparedness for emergencies, researchers can confidently and safely leverage this compound to advance scientific discovery.

References

  • Isocyanates: Control measures guideline. (2022-09-09). Canada.ca. [Link]

  • GUIDE TO HANDLING ISOCYANATES. (July 2020). Safe Work Australia. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]

  • What PPE is required when working with isocyanates?. Sysco Environmental. [Link]

  • guide-to-handling-isocyanates.docx. Safe Work Australia. [Link]

  • Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]

  • Construction hazardous substances: Isocyanates. (2024-11-12). Health and Safety Executive (HSE). [Link]

  • MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptidomimetics using Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Urea Linkage in Modern Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstones of modern therapeutic development. They offer the potential to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability[1]. A key strategy in peptidomimetic design is the replacement of the scissile amide bond with a more robust surrogate. The urea linkage has emerged as a particularly effective bioisostere, enhancing proteolytic resistance while maintaining or even improving receptor affinity through its unique hydrogen bonding capabilities[2][3].

One of the most prominent applications of urea-based peptidomimetics is in the development of inhibitors for Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer[4][5][6]. Many potent PSMA inhibitors are built around a glutamate-urea-lysine (GUL) or glutamate-urea-glutamate (GUG) core structure[5][6][7]. The synthesis of these crucial urea-based pharmacophores can be streamlined by employing reactive isocyanate building blocks.

This application note provides a comprehensive guide to the use of Diethyl (S)-(-)-2-Isocyanatoglutarate as a versatile chiral building block for the synthesis of urea-based peptidomimetics. We will detail the chemical properties of this reagent, provide a step-by-step protocol for a model synthesis, discuss characterization techniques, and offer expert insights into the experimental workflow.

Reagent Profile: Diethyl (S)-(-)-2-Isocyanatoglutarate

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral derivative of glutamic acid, presenting a highly electrophilic isocyanate group at the alpha-position. This functionality makes it an excellent reactant for the formation of urea bonds through nucleophilic attack by primary or secondary amines, such as those found on amino acid esters.

PropertyValue
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester
CAS Number 145080-95-1
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Appearance Colorless to yellow clear liquid
Purity ≥97% (GC)
Storage 2-8°C, under inert gas
Safety Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Principle: Urea Bond Formation

The core of the synthetic strategy lies in the nucleophilic addition of an amine to the isocyanate group. This reaction is typically high-yielding and proceeds under mild conditions, avoiding the need for potentially harsh coupling reagents that can lead to racemization or other side reactions. The reaction is generally performed in an anhydrous aprotic solvent.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reagent1 Diethyl (S)-(-)-2-Isocyanatoglutarate product Urea-linked Peptidomimetic reagent1->product + reagent2 Amine-containing molecule (e.g., Amino Acid Ester) reagent2->product

Caption: General reaction scheme for urea bond formation.

Detailed Experimental Protocol: Synthesis of a Symmetrical Glu-Urea-Glu Peptidomimetic

This protocol describes the synthesis of a model peptidomimetic, Diethyl (S,S)-2,2'-(carbonylbis(azanediyl))bis(pentanedioate), through the reaction of Diethyl (S)-(-)-2-Isocyanatoglutarate with the hydrochloride salt of Diethyl L-glutamate.

Materials and Reagents
  • Diethyl (S)-(-)-2-Isocyanatoglutarate (≥97%)

  • Diethyl L-glutamate hydrochloride (≥98%)

  • Triethylamine (TEA), anhydrous (≥99.5%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel (230-400 mesh)

  • Round-bottom flasks, magnetic stir bar, separatory funnel, rotary evaporator, and standard laboratory glassware.

Experimental Workflow Diagram

Workflow prep 1. Prepare Reactants reaction 2. Combine & React (DCM, TEA, 0°C to RT) prep->reaction quench 3. Quench Reaction (Sat. NaHCO₃) reaction->quench extract 4. Extraction (DCM) quench->extract dry 5. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 6. Purify (Silica Gel Chromatography) dry->purify analyze 7. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Step-by-step experimental workflow for peptidomimetic synthesis.

Step-by-Step Procedure
  • Preparation of the Amine:

    • To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Diethyl L-glutamate hydrochloride (1.0 eq, e.g., 2.39 g, 10 mmol).

    • Add anhydrous DCM (40 mL) to the flask.

    • Cool the resulting suspension to 0°C using an ice bath.

    • Slowly add anhydrous triethylamine (1.1 eq, e.g., 1.53 mL, 11 mmol) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine.

    • Stir the mixture at 0°C for 20 minutes. A clear solution should form as the free amine is generated.

  • Urea Formation Reaction:

    • In a separate, dry flask, dissolve Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0 eq, e.g., 2.29 g, 10 mmol) in anhydrous DCM (10 mL).

    • Add the solution of the isocyanate dropwise to the cold (0°C) solution of the free amine over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution to the flask and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine all organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final peptidomimetic as a clear, viscous oil.

Characterization of the Product

The structure and purity of the synthesized peptidomimetic should be confirmed using standard analytical techniques.

Analysis Expected Results for Diethyl (S,S)-2,2'-(carbonylbis(azanediyl))bis(pentanedioate)
¹H NMR Characteristic peaks for the ethyl ester groups (triplets and quartets), alpha-protons adjacent to the urea linkage, and the glutamate side-chain methylene protons.
¹³C NMR Resonances for the urea carbonyl (~158 ppm), ester carbonyls (~172 ppm), alpha-carbons, and carbons of the ethyl groups and glutamate backbone.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 433.22, corresponding to the molecular formula C₁₉H₃₂N₂O₉.
HPLC A single major peak indicating high purity (>95%).
Optical Rotation A specific rotation value confirming the retention of stereochemistry.

Expert Insights and Troubleshooting

  • Causality of Anhydrous Conditions: The isocyanate functional group is highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This side reaction consumes the starting material and complicates purification. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield.

  • Role of Triethylamine: Triethylamine acts as a base to deprotonate the ammonium salt of the amino acid ester. It is crucial to use a slight excess to ensure complete liberation of the free amine for reaction. However, a large excess should be avoided as it can complicate purification.

  • Reaction Monitoring: TLC is an effective way to monitor the reaction. The isocyanate starting material is typically less polar than the urea product. The disappearance of the isocyanate spot and the appearance of a new, more polar product spot indicates the progression of the reaction.

  • Purification Strategy: The urea product is significantly more polar than the starting isocyanate. This difference in polarity is exploited during silica gel chromatography for effective purification. A gradual increase in the polarity of the eluent is recommended to ensure good separation.

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a valuable and efficient chiral building block for the synthesis of urea-based peptidomimetics. The protocol outlined in this application note provides a reliable and straightforward method for the formation of a key peptidomimetic structure. The mild reaction conditions and high yields make this approach attractive for applications in drug discovery and development, particularly for targeting enzymes and receptors where the urea moiety can provide enhanced stability and binding interactions.

References

  • Mosayebnia, M., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iran J Pharm Res, 17(3), 917-926. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of the synthesis route of glu-urea-lys (EUK) as a PSMA inhibitor. Retrieved from ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of lysine-urea-glutamate peptidomimetics. Retrieved from ResearchGate. Available at: [Link]

  • PubMed. (2006). A novel series of urea-based peptidomimetic calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1965-1968. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization. National Institutes of Health. Available at: [Link]

  • MDPI. (2021). Urea-Peptide Hybrids as VEGF-A 165 /NRP-1 Complex Inhibitors with Improved Receptor Affinity and Biological Properties. Molecules, 26(16), 4983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for the Coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate to Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate to amino acids. This protocol is designed to ensure scientific integrity, providing in-depth technical guidance and field-proven insights into the synthesis of novel urea-based peptidomimetics.

Introduction: The Significance of Urea-Linked Peptidomimetics

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and effective hydrogen bond donor and acceptor.[1] This characteristic allows urea-containing molecules to form stable interactions with biological targets such as enzymes and receptors. The incorporation of a urea linkage into peptide structures, creating peptidomimetics, can confer several advantageous properties, including enhanced proteolytic stability and improved pharmacokinetic profiles.

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral building block of significant interest in this field. Its isocyanate moiety is highly reactive towards nucleophiles like the amino group of amino acids, facilitating the formation of a urea bond. The inherent chirality and the glutaramate scaffold of this reagent offer a unique three-dimensional structure that can be exploited in the design of novel therapeutic agents. This guide will detail the protocols for leveraging this versatile reagent in the synthesis of innovative peptidomimetic compounds.

Reagent Profile: Diethyl (S)-(-)-2-Isocyanatoglutarate

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 145080-95-1[2]
Molecular Formula C₁₀H₁₅NO₅[2]
Molecular Weight 229.23 g/mol [2]
Appearance Colorless to Yellow clear liquidTCI
Purity >97.0% (GC)TCI
Optical Rotation [α]20/D = -41.0 to -46.0 deg (neat)TCI
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester[2]

Safety First: Handling Isocyanates

Isocyanates are potent chemical sensitizers and require strict adherence to safety protocols. Inhalation and skin contact are the primary routes of exposure and can lead to respiratory and dermal sensitization.[3]

Mandatory Safety Precautions:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with adequate airflow.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or butyl rubber gloves are required.

    • Eye Protection: Safety goggles and a full-face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn at all times.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.

The Chemistry: Mechanism of Urea Bond Formation

The coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate to an amino acid proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the stable urea linkage.

Urea Bond Formation reagent Diethyl (S)-(-)-2-Isocyanatoglutarate intermediate Intermediate reagent->intermediate Nucleophilic Attack by Amino Group amino_acid Amino Acid (H₂N-CHR-COOH) amino_acid->intermediate product Urea-Linked Peptidomimetic intermediate->product Proton Transfer

Caption: Mechanism of urea bond formation.

Experimental Protocols

Two primary methodologies are presented: a solution-phase coupling for small-scale synthesis and proof-of-concept studies, and a solid-phase approach for the synthesis of more complex urea-containing peptides.

Protocol 1: Solution-Phase Coupling

This method is suitable for the direct coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate to an amino acid ester. The use of an ester protects the carboxylic acid functionality of the amino acid, preventing unwanted side reactions.

Materials:

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • Amino acid methyl or ethyl ester hydrochloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Amino Acid Ester Preparation: To a stirred suspension of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the free base.

  • Isocyanate Addition: In a separate flask, dissolve Diethyl (S)-(-)-2-Isocyanatoglutarate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amino acid ester solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea-linked peptidomimetic.

Protocol 2: Solid-Phase Synthesis of a Urea-Containing Peptide

This protocol outlines the incorporation of the Diethyl (S)-(-)-2-Isocyanatoglutarate moiety onto a resin-bound peptide. This method is advantageous for the synthesis of longer and more complex molecules.[1][4]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for standard peptide couplings

  • 20% Piperidine in Dimethylformamide (DMF) for Fmoc deprotection

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Workflow for Solid-Phase Synthesis:

Solid-Phase Synthesis Workflow start Start: Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Standard Peptide Coupling (Fmoc-AA, DIC, Oxyma) deprotection1->coupling1 repeat Repeat for desired peptide length coupling1->repeat repeat->deprotection1 deprotection2 Final Fmoc Deprotection repeat->deprotection2 urea_formation Urea Formation: Add Diethyl (S)-(-)-2-Isocyanatoglutarate and DIEA in DCM/DMF deprotection2->urea_formation cleavage Cleavage from Resin (TFA cocktail) urea_formation->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Product purification->end

Caption: Workflow for solid-phase synthesis.

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.

  • Urea Formation:

    • Wash the resin thoroughly with DMF and then DCM.

    • Swell the resin in a mixture of DCM and DMF (1:1).

    • Add a solution of Diethyl (S)-(-)-2-Isocyanatoglutarate (3-5 equivalents) and DIEA (3-5 equivalents) in DCM/DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

    • Monitor the completion of the reaction using a Kaiser test (should be negative, indicating the absence of free primary amines).

  • Cleavage and Deprotection: Wash the resin extensively with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable TFA cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Final Product

The identity and purity of the synthesized urea-linked peptidomimetic should be confirmed by a combination of analytical techniques.

TechniqueExpected Observations
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the desired product.
¹H NMR Appearance of characteristic signals for the urea N-H protons, along with the expected signals for the amino acid and the Diethyl (S)-(-)-2-Isocyanatoglutarate moieties.
¹³C NMR A characteristic signal for the urea carbonyl carbon.
FT-IR A strong absorption band corresponding to the urea carbonyl stretch.

The enantiomeric purity of the product can be assessed using chiral HPLC or by NMR analysis with a chiral solvating agent if necessary.[5]

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the synthesis of novel peptidomimetics through the coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate with amino acids. These methods are scalable and adaptable for the creation of compound libraries for drug discovery screening. The unique structural features of the resulting urea-linked peptidomimetics make them promising candidates for the development of new therapeutic agents with improved pharmacological properties.

References

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods.
  • Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs.
  • Preparation, isolation, and characterization of Nalpha-Fmoc-peptide isocyanates: solution synthesis of oligo-alpha-peptidyl ureas. PubMed.
  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Organic Chemistry Portal.
  • Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Wiley Online Library.
  • Diethyl (S)-(−)-2-Isocyanatoglutarate | CAS 145080-95-1. Santa Cruz Biotechnology.
  • Reactions of 4 methylphenyl isocyan
  • Synthesis of Amino Acid Ester Isocyan
  • Application Notes: Synthesis of Unnatural Amino Acids Using Diethyl Acetamidomalon
  • Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyan
  • The Role of Natural Products as Sources of Therapeutic Agents for Innov
  • Diethyl (S)-(-)
  • DL-Amino Acid Analysis Based on Labeling with Light and Heavy Isotopic Reagents Followed by UPLC-ESI-MS/MS. PubMed.
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • Design and Synthesis of Amino Acid Derivatives via Diethyl Acetadimalonate and Late‐Stage Modification by Chemical Methods.

Sources

The Versatile Role of Diethyl (S)-(-)-2-Isocyanatoglutarate in the Synthesis of Chiral Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Significant Potential

Diethyl (S)-(-)-2-isocyanatoglutarate, a derivative of the naturally occurring amino acid L-glutamic acid, is a versatile and valuable chiral building block in modern organic and medicinal chemistry. Its structure combines a stereogenic center with a highly reactive isocyanate functional group, making it an ideal starting material for the stereoselective synthesis of a diverse array of heterocyclic compounds. The isocyanate moiety readily undergoes addition reactions with a wide range of nucleophiles, providing a straightforward entry into various cyclic systems, many of which are of significant interest in drug discovery and development. This document provides a detailed overview of the applications of Diethyl (S)-(-)-2-isocyanatoglutarate in heterocyclic synthesis, complete with in-depth mechanistic insights and detailed experimental protocols for key transformations.

The inherent chirality of Diethyl (S)-(-)-2-isocyanatoglutarate is of particular importance, as it allows for the direct introduction of a defined stereocenter into the target heterocyclic scaffold. This is a critical consideration in the development of pharmaceuticals, where the biological activity of a molecule is often dictated by its three-dimensional structure.

Core Reactivity: The Isocyanate Functional Group

The synthetic utility of Diethyl (S)-(-)-2-isocyanatoglutarate is primarily dictated by the electrophilic nature of the isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles, such as amines, alcohols, and compounds with active methylene groups, to form a variety of stable adducts. These addition reactions are the cornerstone of the heterocyclic syntheses described herein.

Caption: General reaction pathway for heterocyclic synthesis.

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights

Synthesis of Chiral Hydantoin Derivatives

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The reaction of Diethyl (S)-(-)-2-isocyanatoglutarate with α-amino acid esters provides a direct and stereoselective route to highly functionalized chiral hydantoins.

Reaction Mechanism:

The synthesis proceeds via a two-step sequence. The first step involves the nucleophilic attack of the amino group of the α-amino acid ester on the isocyanate carbon of Diethyl (S)-(-)-2-isocyanatoglutarate to form an N-carbamoyl-L-amino acid derivative intermediate.[1][2] This intermediate, upon treatment with a base, undergoes intramolecular cyclization to yield the hydantoin ring. The stereochemistry at the C5 position of the hydantoin is retained from the starting α-amino acid ester, while the stereocenter from the isocyanatoglutarate is incorporated into the side chain at the N1 position.

Caption: Workflow for the synthesis of chiral hydantoins.

Experimental Protocol: Synthesis of a Diethyl (S)-2-(2,5-dioxo-4-substituted-imidazolidin-1-yl)pentanedioate

  • Materials:

    • Diethyl (S)-(-)-2-isocyanatoglutarate (1.0 eq)

    • α-Amino acid methyl ester hydrochloride (1.1 eq)

    • Triethylamine (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Sodium methoxide (catalytic amount)

    • Anhydrous Methanol

  • Procedure:

    • To a solution of the α-amino acid methyl ester hydrochloride in anhydrous DCM, add triethylamine and stir for 15 minutes at room temperature to liberate the free amine.

    • Cool the reaction mixture to 0 °C and add a solution of Diethyl (S)-(-)-2-isocyanatoglutarate in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-carbamoyl intermediate.

    • Dissolve the crude intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide.

    • Heat the reaction mixture to reflux and monitor the cyclization by TLC.

    • Once the reaction is complete, neutralize the mixture with acidic resin, filter, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude hydantoin derivative by column chromatography on silica gel.

Data Presentation:

R' Group (from α-amino acid)Yield of Hydantoin (%)Diastereomeric Ratio
H (Glycine)85N/A
CH₃ (Alanine)82>95:5
CH₂Ph (Phenylalanine)78>95:5
Synthesis of Chiral Barbiturate and Thiobarbiturate Analogs

Barbiturates and their thio-analogs are six-membered heterocyclic compounds known for their sedative and hypnotic properties. The reaction of Diethyl (S)-(-)-2-isocyanatoglutarate with active methylene compounds, such as malonic esters, in the presence of a strong base provides a pathway to chiral barbiturate derivatives.

Reaction Mechanism:

This synthesis involves a base-catalyzed condensation reaction. A strong base, such as sodium ethoxide, deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the isocyanate carbon of Diethyl (S)-(-)-2-isocyanatoglutarate. The resulting intermediate undergoes an intramolecular cyclization via a condensation reaction to form the six-membered barbiturate ring. The use of thiomalonic esters in a similar reaction sequence leads to the formation of thiobarbiturates.

Caption: Synthesis of chiral barbiturate derivatives.

Experimental Protocol: Synthesis of a Chiral 5-substituted Barbiturate Derivative

  • Materials:

    • Diethyl (S)-(-)-2-isocyanatoglutarate (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Sodium ethoxide (2.2 eq)

    • Anhydrous Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.

    • Add a solution of Diethyl (S)-(-)-2-isocyanatoglutarate in anhydrous ethanol to the reaction mixture.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with glacial acetic acid.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

Active Methylene CompoundProductYield (%)
Diethyl malonateBarbiturate derivative75
Diethyl thiomalonateThiobarbiturate derivative72

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For chiral compounds, the enantiomeric excess or diastereomeric ratio should be determined using chiral High-Performance Liquid Chromatography (HPLC) or NMR with chiral shift reagents. The expected spectroscopic data for the synthesized heterocyclic cores are well-documented in the chemical literature, providing a benchmark for validation.

Conclusion and Future Perspectives

Diethyl (S)-(-)-2-isocyanatoglutarate has proven to be a highly effective and versatile chiral building block for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this document for the synthesis of hydantoins and barbiturates demonstrate the straightforward and efficient nature of these transformations. The inherent chirality of the starting material allows for the direct and stereocontrolled synthesis of complex molecules with potential applications in medicinal chemistry and drug development.

Future research in this area could explore the use of Diethyl (S)-(-)-2-isocyanatoglutarate in multicomponent reactions to generate even greater molecular diversity. Furthermore, the development of catalytic and enantioselective methods for the synthesis of other heterocyclic systems, such as benzodiazepines and triazines, starting from this chiral isocyanate, represents a promising avenue for further investigation. The continued exploration of the reactivity of this versatile reagent will undoubtedly lead to the discovery of novel and efficient synthetic methodologies for the preparation of biologically active heterocyclic compounds.

References

  • O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008).
  • Ogawa, J., & Shimizu, S. (1997). Hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid by microbial enzymes.

Sources

Application Notes & Protocols: Diethyl (S)-(-)-2-Isocyanatoglutarate for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Stable Bioconjugation

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral chemical intermediate valued in pharmaceutical development and polymer chemistry.[1] Within the field of bioconjugation, it serves as a powerful amine-reactive crosslinker. Its core utility stems from the highly electrophilic isocyanate (-N=C=O) group, which can form highly stable covalent bonds with nucleophilic functional groups on biomolecules.[1][2]

This reagent is particularly effective for labeling proteins, such as antibodies and enzymes, by targeting the primary amine groups present on the side chain of lysine residues and the N-terminus.[3][4] The reaction results in the formation of a robust urea linkage, which is significantly more resistant to hydrolysis compared to ester or amide bonds formed by other common crosslinkers. The aliphatic nature of this isocyanate allows for a more controlled reaction compared to its highly reactive aromatic counterparts.[5] The diethyl glutarate portion of the molecule provides a spacer arm and ester functionalities that could potentially be used for further modification or to influence the physicochemical properties of the final conjugate.

Key Properties of Diethyl (S)-(-)-2-Isocyanatoglutarate:

Property Value Reference
Molecular Formula C₁₀H₁₅NO₅ [1][6]
Molecular Weight 229.23 g/mol [1][6]
Appearance Colorless to yellow clear liquid [1][7]
Reactive Group Isocyanate (-N=C=O) [1]
Target Residues Lysine (ε-NH₂), N-terminus (α-NH₂) [5][8]
Resulting Bond Urea linkage [2][3]

| Storage Conditions | 2 - 8 °C, protect from moisture |[1] |

Mechanism of Amine Acylation

The fundamental principle of using Diethyl (S)-(-)-2-Isocyanatoglutarate in bioconjugation is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group.[2][9] The reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.5-8.5), where the targeted lysine residues are predominantly in their deprotonated, nucleophilic state.[4] The process is a direct, single-step reaction that does not require catalysts and forms a stable urea bond, covalently attaching the glutarate derivative to the protein.

Caption: Reaction mechanism of isocyanate with a protein's primary amine.

Experimental Design & Protocols

Critical Considerations Before Starting
  • Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the isocyanate. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers, adjusted to a pH between 7.5 and 8.5.

  • Reagent Handling: Isocyanates are highly sensitive to moisture. Diethyl (S)-(-)-2-Isocyanatoglutarate should be stored under inert gas and warmed to room temperature before opening. The reagent should be dissolved in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before addition to the aqueous reaction mixture.

  • Stoichiometry: The molar ratio of the isocyanate reagent to the protein will directly influence the average number of molecules conjugated per protein, known as the Degree of Labeling (DOL).[10] A pilot experiment with varying molar excess (e.g., 5x, 10x, 20x) is recommended to determine the optimal ratio for your specific application.[8]

Step-by-Step Protocol for Protein Conjugation

This protocol provides a general framework for conjugating a 1 mg/mL solution of a typical IgG antibody (approx. 150 kDa).

Materials:

  • Protein (e.g., IgG antibody) in a suitable amine-free buffer (e.g., PBS, pH 8.0)

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis device (e.g., 10 kDa MWCO cassette)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in cold conjugation buffer (e.g., PBS, pH 8.0). If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Isocyanate Reagent Preparation (Perform Immediately Before Use):

    • Prepare a 10 mM stock solution of Diethyl (S)-(-)-2-Isocyanatoglutarate. For example, dissolve 2.29 mg of the reagent (MW 229.23) in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the calculated volume of the isocyanate stock solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[8]

    • Example Calculation for 10x molar excess: For 1 mL of a 1 mg/mL IgG solution (6.67 nmol), you would need 66.7 nmol of the isocyanate reagent. From a 10 mM stock, this corresponds to 6.67 µL.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.[8] Protect the reaction from light if the conjugate is light-sensitive.

  • Purification of the Conjugate:

    • The primary goal of purification is to remove unreacted Diethyl (S)-(-)-2-Isocyanatoglutarate and solvent.[11][12]

    • Size-Exclusion Chromatography (SEC): Equilibrate a desalting column (e.g., G-25) with your desired storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions containing the high-molecular-weight protein conjugate, which will elute first.

    • Dialysis/Tangential Flow Filtration (TFF): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1-2 L of storage buffer for several hours at 4°C, with at least two buffer changes. TFF is an alternative, often faster method for buffer exchange and purification.[12][]

  • Characterization and Storage:

    • Determine the final protein concentration (e.g., via Bradford assay or A280 measurement).

    • Characterize the conjugate by determining the Degree of Labeling (DOL) (see Section 4). Mass spectrometry provides the most accurate measurement.

    • Store the purified conjugate under conditions appropriate for the parent protein, typically at 4°C for short-term or in aliquots at -20°C or -80°C for long-term storage.[8]

G A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.0) C Combine Reagents (Target Molar Excess) A->C B Prepare Fresh Isocyanate Stock Solution (in anhydrous DMSO) B->C D Incubate (1-2h RT or O/N 4°C) C->D E Purify Conjugate (SEC or Dialysis/TFF) D->E F Characterize (Protein Conc., DOL) E->F G Store Conjugate (4°C or -80°C) F->G

Caption: General experimental workflow for protein bioconjugation.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of ligand molecules conjugated to each protein.[10][14] It is a critical quality attribute that ensures batch-to-batch consistency and optimal performance of the bioconjugate.[10] While Diethyl (S)-(-)-2-Isocyanatoglutarate does not possess a strong intrinsic chromophore for easy spectrophotometric DOL calculation, downstream modifications or the use of advanced analytical techniques can provide this information.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS are powerful techniques to determine the exact mass of the conjugate. The mass shift compared to the unconjugated protein allows for a direct and accurate calculation of the DOL.

  • UV-Vis Spectroscopy (if applicable): If the isocyanate is used to attach a moiety with a known extinction coefficient (e.g., a fluorescent dye or a drug), the DOL can be calculated from the absorbance spectrum of the purified conjugate.[14] The formula requires measuring absorbance at 280 nm (for the protein) and at the λmax of the attached molecule, correcting for any overlap.[14]

  • Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates, HIC can be used to separate species with different drug-to-antibody ratios (DAR), providing insight into the DOL distribution.[]

For antibodies, an optimal DOL is often between 2 and 10, but this must be determined empirically for each specific application.[10][15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low/No Conjugation - Inactive reagent (hydrolyzed by moisture).- Presence of competing amines (e.g., Tris buffer).- Insufficient molar excess of isocyanate.- Reaction pH is too low.- Use fresh, anhydrous DMSO/DMF and a new vial of reagent.- Perform buffer exchange into an amine-free buffer (PBS, Borate).- Increase the molar ratio of isocyanate to protein.- Ensure reaction buffer pH is in the optimal 7.5-8.5 range.
Protein Aggregation/Precipitation - High DOL leading to increased hydrophobicity.- Protein instability at the reaction pH or temperature.- High concentration of organic co-solvent (DMSO/DMF).- Reduce the molar excess of the isocyanate reagent.- Perform the reaction at a lower temperature (4°C).[8]- Keep the organic solvent volume below 10% (v/v) of the total reaction volume.
Loss of Biological Activity - Conjugation at a critical site (e.g., antigen-binding site, active site).- Denaturation during the reaction or purification.- Decrease the DOL to reduce the probability of modifying critical residues.- Investigate site-specific conjugation methods if random lysine labeling is disruptive.

References

  • Current approaches for the purification of antibody-drug conjugates. PubMed. Available at: [Link]

  • Advanced Bioconjugate Cleanup Solutions. Formulatrix. Available at: [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Available at: [Link]

  • Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

  • Diethyl (S)-(-)-2-Isocyanatoglutarate | C10H15NO5. PubChem. Available at: [Link]

  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. Available at: [Link]

  • Diethyl (S)-(-)-2-Isocyanatoglutarate. Starshinechemical. Available at: [Link]

  • The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. PMC - NIH. Available at: [Link]

  • Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. Available at: [Link]

  • Degree of labeling (DOL) step by step. Abberior Instruments. Available at: [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]

  • Isocyanate-based multicomponent reactions. PMC - NIH. Available at: [Link]

  • Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. PMC - NIH. Available at: [Link]

  • Protein labeling protocol. Abberior Instruments. Available at: [Link]

Sources

Application Notes & Protocols: Diethyl (S)-(-)-2-Isocyanatoglutarate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Reagent Profile and Strategic Handling

Introduction: A Versatile Chiral Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS 145080-91-1) is a valuable chiral building block for asymmetric synthesis, prized for its dual functionality.[1] It features a stereochemically defined center derived from (S)-glutamic acid and a highly reactive isocyanate group. This combination allows for its use as a precursor to non-natural amino acids, peptidomimetics, and a variety of chiral heterocyclic scaffolds of significant interest in pharmaceutical and agrochemical development.[2] The ester functionalities provide additional sites for modification or can be hydrolyzed to reveal carboxylic acid groups, further enhancing its synthetic utility. Its application spans from the synthesis of specialty polymers to bioconjugation for enhancing drug delivery systems.[2]

Physicochemical Properties and Storage

Proper handling and storage are paramount to maintain the reagent's high purity and reactivity. The isocyanate group is highly susceptible to moisture.

PropertyValueSource
CAS Number 145080-95-1[1]
Molecular Formula C₁₀H₁₅NO₅[1]
Molecular Weight 229.23 g/mol [1]
Appearance Colorless to yellow clear liquid
Purity ≥ 97% (GC)
Density 1.13 g/mL
Boiling Point 151 °C / 10 mmHg
Optical Rotation [α]²⁰/D = -41° to -46° (neat)
Storage Conditions Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon)
Safety and Handling Precautions

Causality: Isocyanates are potent respiratory sensitizers and lachrymators. Inhalation can cause severe irritation and allergic reactions. The primary cause of reagent degradation is reaction with nucleophiles, especially water, which leads to the formation of an unstable carbamic acid that decarboxylates to form a primary amine. This amine can then react with remaining isocyanate to form a disubstituted urea, an often-undesired and insoluble byproduct.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear nitrile gloves, safety goggles with side shields, and a lab coat.

  • Inert Atmosphere: Use anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar) to prevent moisture contamination. Syringes and glassware should be oven- or flame-dried before use.

  • Quenching: Unused reagent or reaction residues should be quenched carefully by slow addition to a stirred solution of a high-boiling point alcohol, such as isopropanol or butanol, to form the corresponding carbamate before disposal.

  • Hazard Statements: Harmful if swallowed or if inhaled. May cause respiratory irritation.

Core Reactivity and Mechanistic Considerations

The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate is dominated by the electrophilic nature of the isocyanate carbon atom. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, without racemization of the adjacent chiral center. This reliability is key to its role in asymmetric synthesis.

sps_workflow start Resin-Bound Peptide (Fmoc-deprotected) swell Swell Resin in DMF start->swell reagent_add Add Isocyanate Solution (in DMF with DIPEA) swell->reagent_add react React at RT (2-4 hours) reagent_add->react wash_dmf Wash with DMF (3x) react->wash_dmf wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm dry Dry Resin wash_dcm->dry cleave Cleave and Deprotect dry->cleave end Purified Capped Peptide cleave->end

Sources

Experimental setup for reactions involving Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to a Versatile Chiral Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate is a valuable chiral intermediate for organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Derived from (S)-glutamic acid, this compound integrates a highly reactive isocyanate functional group onto a stereochemically defined backbone, making it an exceptional tool for introducing glutamyl moieties and for the synthesis of complex, bioactive molecules.[1] Its primary utility stems from the electrophilic nature of the isocyanate carbon, which readily reacts with a wide range of nucleophiles.[2] This reactivity, combined with its defined stereochemistry, allows for the creation of specific diastereomeric derivatives and the construction of enantiomerically pure target structures.[1][3]

This document provides in-depth protocols for two key applications of Diethyl (S)-(-)-2-Isocyanatoglutarate: the derivatization of amines for the determination of enantiomeric purity and the synthesis of chiral urea-linked compounds.

Compound Profile & Physicochemical Data

The properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below, providing essential information for handling, storage, and reaction setup.[1][4][5]

PropertyValue
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester[1][3][4]
CAS Number 145080-95-1[1][3][4][6]
Molecular Formula C₁₀H₁₅NO₅[1][4][5]
Molecular Weight 229.23 g/mol [1][4][5]
Appearance Colorless to yellow clear liquid[1][3]
Purity ≥ 97% (GC)[1][3]
Density 1.13 g/mL[1]
Optical Rotation [α]20/D = -41° to -46° (neat)[1][3]
Storage Conditions 2 - 8 °C, under inert atmosphere[1][6]

PART 1: Application in Chiral Analysis

Protocol 1: Derivatization of Chiral Amines for Enantiomeric Excess (e.e.) Determination via HPLC
Principle and Causality

The determination of the enantiomeric purity of a chiral amine is a critical step in asymmetric synthesis and drug development. Direct separation of enantiomers can be challenging, requiring expensive chiral stationary phase (CSP) chromatography columns. An effective alternative is to react the chiral amine with an enantiomerically pure derivatizing agent, such as Diethyl (S)-(-)-2-Isocyanatoglutarate.

This reaction converts a pair of enantiomers into a pair of diastereomers (Scheme 1). Diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard, non-chiral (achiral) reverse-phase HPLC. The relative peak areas of the two diastereomers in the chromatogram directly correspond to the enantiomeric ratio of the original amine. The isocyanate is an ideal functional group for this purpose due to its rapid, high-yielding, and irreversible reaction with primary and secondary amines to form stable urea derivatives.[2] The choice of aprotic solvents like Dichloromethane (DCM) or Acetonitrile is crucial to prevent the competing reaction of the isocyanate with water or other protic species.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis Amine Chiral Amine (R/S Mixture) Reaction Stir at RT (e.g., 30 min) Amine->Reaction Reagent Diethyl (S)-(-)-2- Isocyanatoglutarate Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Diastereomers Diastereomeric Urea Mixture (R,S) and (S,S) Reaction->Diastereomers HPLC Achiral RP-HPLC Diastereomers->HPLC Chromatogram Separated Peaks HPLC->Chromatogram Quantification Integrate Peak Areas to determine e.e. Chromatogram->Quantification

Caption: Workflow for amine derivatization and analysis.

Experimental Protocol

Materials:

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • Chiral amine sample (e.g., 1-phenylethylamine)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Small reaction vial with a magnetic stir bar

  • Syringes for liquid transfer

  • HPLC system with a UV detector and a standard C18 column

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the chiral amine into a clean, dry reaction vial.

  • Dissolution: Add 1.0 mL of anhydrous DCM to the vial and stir until the amine is fully dissolved.

  • Reagent Addition: In a separate vial, prepare a stock solution of Diethyl (S)-(-)-2-Isocyanatoglutarate (approx. 10 mg/mL in anhydrous DCM). Add 1.1 molar equivalents of the isocyanate solution to the stirring amine solution at room temperature. The slight excess ensures complete consumption of the amine.

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes. The reaction is typically rapid and complete within this timeframe.

  • Quenching (Optional): If desired, a small amount of a primary amine scavenger (e.g., a few drops of aminomethyl polystyrene resin) can be added to quench any excess isocyanate. Stir for an additional 15 minutes and filter.

  • Sample Preparation for HPLC: Dilute a small aliquot (e.g., 50 µL) of the reaction mixture with the HPLC mobile phase (e.g., 950 µL) to a final volume of 1.0 mL.

  • HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase HPLC column. Monitor the elution of the diastereomers using a UV detector (a wavelength of ~220 nm is typically suitable). The two diastereomers should elute with different retention times.

  • Quantification: Integrate the peak areas of the two diastereomeric products. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq. Amine : 1.1 eq. IsocyanateEnsures complete derivatization of the analyte.
Solvent Anhydrous DCM, Acetonitrile, or THFAprotic nature prevents hydrolysis of the isocyanate.
Temperature Room Temperature (20-25 °C)Reaction is fast and exothermic control is not typically needed on this scale.
Reaction Time 30 minutesSufficient for complete conversion.
Analytical Column Standard C18 SilicaDiastereomers are separable on standard achiral stationary phases.

PART 2: Application in Synthetic Chemistry

Protocol 2: Synthesis of a Chiral Urea-Linked Glutamate Derivative
Principle and Causality

The formation of a urea bond is a robust and widely used transformation in medicinal chemistry to link molecular fragments.[7] Isocyanates are premier reagents for this purpose, reacting cleanly and efficiently with primary and secondary amines.[2] By using Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral glutamate diester moiety can be incorporated into a target molecule. This is particularly relevant for creating peptidomimetics or probes for glutamate receptors.

The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate group. This forms a tetrahedral intermediate which rapidly collapses to the stable urea product. The reaction should be performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent the isocyanate from reacting with atmospheric moisture, which would lead to the formation of an unstable carbamic acid and subsequently an undesired symmetrical urea byproduct.

Caption: Reaction scheme for chiral urea synthesis.

Experimental Protocol

Materials:

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • A primary or secondary amine (e.g., Benzylamine)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Schlenk flask or round-bottom flask equipped with a septum and magnetic stir bar

  • Nitrogen or Argon gas line

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Flask Preparation: Dry a Schlenk flask under vacuum with a heat gun and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Setup: In the prepared flask, dissolve the amine (1.0 eq.) in anhydrous THF (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction, especially on larger scales.

  • Isocyanate Addition: Add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.05 eq.) dropwise to the cold, stirring amine solution via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the consumption of the starting amine. Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the strong isocyanate stretch (around 2250-2275 cm⁻¹).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral urea derivative.

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the isocyanate with atmospheric moisture.
Stoichiometry 1.0 eq. Amine : 1.05 eq. IsocyanateA slight excess of isocyanate ensures full conversion of the limiting amine.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a smooth reaction.
Reaction Time 2-4 hoursGenerally sufficient for complete conversion.
Purification Flash Column ChromatographyRemoves unreacted isocyanate-derived byproducts and other impurities.

Mandatory Safety & Handling Information

Isocyanates are potent respiratory sensitizers and are toxic.[8] All manipulations involving Diethyl (S)-(-)-2-Isocyanatoglutarate must be performed in a well-ventilated chemical fume hood.

  • Hazard Statements: Harmful if swallowed or if inhaled.[3][9] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][10] Causes skin and serious eye irritation.[8][10] May cause respiratory irritation.[3][9][10]

  • Precautionary Measures:

    • Avoid breathing mist or vapors.[3][9]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[10]

    • In case of inadequate ventilation, wear respiratory protection.[10]

    • Store in a well-ventilated place and keep the container tightly closed.[3][10]

    • Store refrigerated at 2-8 °C.[1][6]

In Case of Exposure:

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • Skin Contact: Wash with plenty of soap and water.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[3][8][10]

References

  • Luo, J., Zhu, J., et al. (2018). Palladium-catalyzed enantioselective reaction between ferrocene-derived vinyl isocyanides and aryl iodides. Asymmetric Synthesis.
  • Nagai, A., Ochiai, B., & Endo, T. (2005). A Facile Synthesis of Chiral Isocyanate-phenol and Unsymmetrical Urea Derived from Tyrosines without Protecting Phenolic Hydroxyl Groups. Bentham Science Publishers.
  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Merck Millipore. (n.d.).
  • Various Authors. (2024). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
  • PubChem. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Supplementary Material (ESI) for Chemical Communications. (2010). Membrane Enhanced Peptide Synthesis Experimental Methods. The Royal Society of Chemistry.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. doi: 10.1016/0021-9673(95)00726-1
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Gikas, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Molnár-Perl, I. (2002). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/2-mercaptoethanol reagent.

Sources

Application Note & Protocols: Leveraging Diethyl (S)-(-)-2-Isocyanatoglutarate for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Glutamate Scaffolds

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a drug molecule is paramount. Chirality, or the "handedness" of a molecule, often dictates its pharmacological activity, with one enantiomer producing the desired therapeutic effect while the other may be inactive or even toxic[1]. Diethyl (S)-(-)-2-Isocyanatoglutarate emerges as a powerful chiral building block, derived from the naturally occurring amino acid L-glutamic acid. This reagent uniquely combines a stereochemically defined center with the highly versatile and reactive isocyanate functional group (-N=C=O).

The isocyanate moiety is a potent electrophile, enabling efficient and often high-yielding coupling reactions with a wide array of nucleophiles to form stable covalent bonds[2][3]. This reactivity allows for the straightforward introduction of a glutamic acid-like scaffold into more complex molecules. Given the central role of glutamic acid in metabolic pathways and as a primary excitatory neurotransmitter, its derivatives are of significant interest in developing novel therapeutics, particularly in oncology and neurology[4][5][6].

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and mechanistic insights for utilizing Diethyl (S)-(-)-2-Isocyanatoglutarate as a strategic intermediate in pharmaceutical synthesis.

Reagent Profile: Physicochemical Properties and Handling

Successful and safe experimentation begins with a thorough understanding of the reagent. Diethyl (S)-(-)-2-Isocyanatoglutarate is a moisture- and air-sensitive liquid that requires careful handling to preserve its high reactivity and purity.

Table 1: Physicochemical and Handling Data for Diethyl (S)-(-)-2-Isocyanatoglutarate

PropertyValueSource / Comment
CAS Number 145080-95-1[7]
Molecular Formula C₁₀H₁₅NO₅[8]
Molecular Weight 229.23 g/mol [8]
Appearance Colorless to Yellow Liquid[9]
Purity >97.0% (GC)[9]
Specific Rotation [α]D -41.0° to -46.0° (neat)[9]
Storage Conditions Refrigerate (0-10°C) under an inert gas (Nitrogen or Argon)
Key Hazards Harmful if swallowed or inhaled. May cause respiratory irritation. Reacts with water.

Authoritative Insight on Handling: The high reactivity of the isocyanate group makes it susceptible to hydrolysis by atmospheric moisture, which leads to the formation of an unstable carbamic acid that quickly decomposes into an amine and CO₂. This resultant amine can then react with remaining isocyanate to form a symmetric urea impurity. Therefore, all experiments must be conducted using anhydrous solvents under a dry, inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and high yields.

Synthetic Workflow: A Central Reagent for Diverse Intermediates

This reagent serves as a central hub for accessing multiple classes of pharmaceutically relevant compounds. The workflow below illustrates its versatility in drug development pipelines.

G cluster_0 Starting Material cluster_1 Core Reagent cluster_2 Key Pharmaceutical Intermediates L-Glutamic Acid L-Glutamic Acid Isocyanate Diethyl (S)-(-)-2- Isocyanatoglutarate L-Glutamic Acid->Isocyanate Multi-step Synthesis Urea Chiral Urea Derivatives (e.g., Kinase Inhibitors) Isocyanate->Urea + R₂NH (Amines) Carbamate Chiral Carbamate Derivatives (e.g., Peptidomimetics) Isocyanate->Carbamate + ROH (Alcohols) Thiocarbamate Chiral Thiocarbamate Derivatives Isocyanate->Thiocarbamate + RSH (Thiols)

Caption: Synthetic pathways originating from Diethyl (S)-(-)-2-Isocyanatoglutarate.

Protocol 1: Synthesis of Chiral Urea Derivatives

The reaction between an isocyanate and an amine is one of the most robust and efficient methods for forming a urea linkage, a common pharmacophore in many approved drugs. This protocol provides a general method for synthesizing a library of chiral urea-containing intermediates.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the isocyanate. This concerted step forms the stable C-N bond of the urea functional group. The reaction is typically irreversible and proceeds rapidly at or below room temperature.

Caption: Formation of a urea linkage from an isocyanate and a primary amine.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) via syringe and cool the resulting solution to 0 °C in an ice bath.

    • Causality Note: Using an anhydrous aprotic solvent like DCM or THF is critical to prevent hydrolysis of the isocyanate. Cooling the reaction controls the initial exotherm upon addition of the amine.

  • Amine Solution: In a separate dry flask, dissolve the desired primary or secondary amine (1.05 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred isocyanate solution over 15-20 minutes using a syringe pump or dropping funnel.

    • Causality Note: Slow, controlled addition prevents localized heating and potential side reactions, ensuring a cleaner product profile.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the limiting reagent. A key indicator is the disappearance of the isocyanate, which can be visualized by staining with a p-anisaldehyde solution after briefly dipping the TLC plate in water to convert the isocyanate to the corresponding amine.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure urea derivative.

Self-Validation and Quality Control
  • FTIR: Confirm the disappearance of the sharp isocyanate peak (~2250-2270 cm⁻¹) and the appearance of the urea carbonyl (C=O) stretch (~1630-1680 cm⁻¹).

  • ¹H & ¹³C NMR: Verify the structure of the final compound, ensuring the expected signals for both the glutarate backbone and the appended amine moiety are present.

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the synthesized product, matching the calculated molecular formula.

  • Chiral HPLC: To ensure no racemization has occurred, analyze the product using a suitable chiral stationary phase and compare it to a racemic standard if available.

Protocol 2: Synthesis of Chiral Carbamate Derivatives

The formation of carbamates via the reaction of isocyanates with alcohols is another cornerstone application. Carbamates are often used as stable bioisosteres for amide bonds in peptidomimetics or as protecting groups in synthesis[3].

Mechanistic Rationale

Similar to urea formation, this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This reaction can be slower than the corresponding reaction with amines, especially with sterically hindered or electron-deficient alcohols. In such cases, a catalyst is often employed.

Caption: Formation of a carbamate linkage from an isocyanate and an alcohol.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0 eq) and the desired alcohol (1.1 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) or toluene (approx. 0.2 M).

  • Catalysis (If necessary): For less reactive alcohols, add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1-1 mol%) or a tertiary amine base like triethylamine (TEA).

    • Causality Note: Tin catalysts like DBTDL coordinate to both the isocyanate and the alcohol, effectively lowering the activation energy of the reaction. Basic catalysts deprotonate the alcohol, increasing its nucleophilicity. The choice depends on the substrate's sensitivity.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting isocyanate is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired carbamate intermediate.

Self-Validation and Quality Control
  • FTIR: Confirm the disappearance of the isocyanate peak (~2250-2270 cm⁻¹) and the appearance of the carbamate carbonyl (C=O) stretch (~1680-1730 cm⁻¹).

  • NMR & HRMS: As described in Protocol 1, use these techniques to confirm the structure and exact mass.

  • Chiral Purity: Assess the enantiomeric excess (e.e.) using chiral HPLC to confirm the stereochemical integrity of the (S)-center.

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a high-value, versatile building block for modern pharmaceutical development. Its predefined stereochemistry and highly reactive isocyanate handle provide a reliable and efficient route to a diverse range of chiral intermediates, including ureas and carbamates. The protocols detailed herein offer a robust framework for researchers to incorporate this valuable scaffold into their drug discovery programs, enabling the rapid synthesis of novel molecular entities with significant therapeutic potential. Adherence to anhydrous reaction conditions and rigorous analytical validation are key to achieving reproducible, high-fidelity results.

References

  • Receveur, J. M., Guiramand, J., Récasens, M., Roumestant, M. L., Viallefont, P., & Martinez, J. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127–132. [Link]

  • CN111333332A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents. (n.d.).
  • Ciogli, A., D'auria, M., Ruzziconi, R., & Van der Eycken, E. V. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9576–9659. [Link]

  • Găman, A.-M., Găman, M.-A., Cozma, M.-A., & Săndulescu, O. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8824. [Link]

  • Hashimoto, K. (2015). Potential of Glutamate-Based Drug Discovery for Next Generation Antidepressants. Psychiatry and Clinical Neurosciences, 69(9), 523-534. [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). Chiral drugs. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38666-38691. [Link]

  • Weiss, D. R., Shrestha, R., Clark, K. A., Holbrook, G., & Weiss, G. A. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(3), 515–523. [Link]

  • Li, Y., Wang, W., Wang, Z., Zhang, M., Wang, H., & Feng, C. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 14(38), 27725-27732. [Link]

  • PubChem. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Side reactions of Diethyl (S)-(-)-2-Isocyanatoglutarate in peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Diethyl (S)-(-)-2-Isocyanatoglutarate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent in peptide coupling and conjugation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you mitigate common side reactions and optimize your synthetic protocols.

Introduction

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral building block derived from L-glutamic acid. Its isocyanate functional group (-N=C=O) is a highly reactive electrophile, making it an efficient tool for reacting with nucleophilic groups, particularly the N-terminal amine of a peptide. This reaction forms a stable urea linkage, providing a non-natural modification that can alter a peptide's conformational properties, stability, and biological activity.

However, the same reactivity that makes this reagent useful also renders it susceptible to a variety of side reactions. Careful planning, rigorous control of reaction conditions, and a clear understanding of potential pitfalls are essential for success.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction yield is extremely low, and my starting peptide is either unreacted or consumed without forming the target product. What is consuming my isocyanate reagent?

Potential Causes and Solutions:

  • Cause A: Hydrolysis of the Isocyanate

    • The Chemistry: Isocyanates are exceptionally sensitive to moisture.[1][2] Trace amounts of water in your solvent, on your glassware, or in the air will rapidly react with the isocyanate to form an unstable carbamic acid intermediate. This intermediate quickly decomposes into a primary amine and carbon dioxide gas.[3][4] The newly formed amine can then react with another molecule of isocyanate, leading to a symmetric diaryl urea impurity and consuming two equivalents of your valuable reagent.

    • Solution: Implement strictly anhydrous (water-free) conditions.

      • Solvent Preparation: Use freshly opened, anhydrous-grade solvents. If unavailable, dry solvents using appropriate methods, such as passing them through an activated alumina column or distillation over a drying agent. Storing solvents over molecular sieves is also effective.[5]

      • Glassware: Oven-dry all glassware immediately before use and allow it to cool to room temperature in a desiccator or under an inert atmosphere.

      • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Self-Polymerization or Trimerization

    • The Chemistry: Isocyanates can react with themselves. In the presence of catalysts (especially tertiary amines) or at elevated temperatures, three molecules of the isocyanate can cyclize to form a highly stable, six-membered isocyanurate ring.[6][7] This trimer is a common and often insoluble byproduct that consumes the reagent.

    • Solution:

      • Temperature Control: Avoid heating the reaction unless absolutely necessary. Most isocyanate couplings proceed efficiently at room temperature or below (0 °C).[6]

      • Controlled Addition: Instead of adding all the isocyanate at once, add it slowly and dropwise to the solution of your peptide. This maintains a low instantaneous concentration of the isocyanate, favoring the reaction with the peptide over self-reaction.

      • Base Selection: Be mindful of the base used. While a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to deprotonate the peptide's ammonium salt, excessive amounts can promote trimerization.[5][8] Use the minimum effective amount (e.g., 2-3 equivalents).

Problem 2: Complex Mass Spectra with Unexpected Byproducts

Question: My LC-MS analysis shows multiple peaks. I see a byproduct with a mass corresponding to my peptide plus two molecules of the isocyanate. What is it?

Potential Causes and Solutions:

  • Cause A: Allophanate or Biuret Formation

    • The Chemistry: The urea bond formed in the desired product still contains an N-H group. If a significant excess of isocyanate is used or the reaction is left for too long, a second molecule of isocyanate can react with this urea N-H. This side reaction results in the formation of an allophanate (if reacting with a urethane) or a biuret (if reacting with a urea).[1][8] This is particularly problematic at elevated temperatures.[9]

    • Solution:

      • Stoichiometric Control: Use a precise amount of the isocyanate. A slight excess (e.g., 1.05 to 1.2 equivalents) is often sufficient. Avoid using a large excess.

      • Reaction Monitoring: Closely monitor the reaction's progress using LC-MS.[10] As soon as the starting peptide is fully consumed, quench the reaction (e.g., by adding a small amount of a primary amine like Tris or ethanolamine) to destroy any remaining isocyanate.

  • Cause B: Reaction with Amino Acid Side Chains

    • The Chemistry: The isocyanate is not exclusively selective for the N-terminal amine. Other nucleophilic functional groups present in amino acid side chains will also react.

      • Lysine (Lys), Ornithine (Orn): The primary amine (-NH₂) on the side chain is highly nucleophilic and will react readily to form a urea.[11]

      • Serine (Ser), Threonine (Thr), Tyrosine (Tyr): The hydroxyl (-OH) group can react to form a urethane linkage.[3][12]

      • Cysteine (Cys): The thiol (-SH) group can react to form a thiocarbamate.[13]

      • Aspartic Acid (Asp), Glutamic Acid (Glu): The carboxylic acid (-COOH) group can also react, though this is generally less favorable than reaction with amines.[13]

    • Solution: Employ orthogonal protecting groups for all reactive side chains. Before attempting the coupling with Diethyl (S)-(-)-2-Isocyanatoglutarate, ensure that all other nucleophilic sites on your peptide are masked with appropriate protecting groups (e.g., Boc for Lys, tBu for Tyr/Ser/Thr, Trt for Cys).

Key Side Reaction Mechanisms

Understanding the "why" behind these side reactions is crucial for developing robust protocols.

Diagrams of Key Reaction Pathways

Desired_Reaction Peptide Peptide-NH2 (Nucleophile) Product Peptide-NH-CO-NH-R (Desired Urea Product) Peptide->Product Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Product

Caption: Desired reaction pathway for urea bond formation.

Hydrolysis_Reaction cluster_hydrolysis Hydrolysis Pathway cluster_urea_byproduct Byproduct Formation Isocyanate R-N=C=O CarbamicAcid [R-NH-COOH] (Unstable) Isocyanate->CarbamicAcid Water H2O Water->CarbamicAcid Amine R-NH2 CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2 SymmetricUrea R-NH-CO-NH-R (Symmetric Urea Byproduct) Amine->SymmetricUrea Isocyanate2 R-N=C=O Isocyanate2->SymmetricUrea

Caption: Hydrolysis and subsequent byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: How should I store Diethyl (S)-(-)-2-Isocyanatoglutarate?

    • A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at low temperatures (refrigerated or frozen). Before opening, allow the vial to warm completely to room temperature to prevent condensation of atmospheric moisture on the cold reagent.

  • Q2: What are the best solvents for this reaction?

    • A: Anhydrous, aprotic polar solvents are ideal. Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are common choices. Always use a grade specifically designated as "anhydrous" or "dry".

  • Q3: How can I monitor the reaction to avoid side products?

    • A: The gold standard is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) .[10][14] This allows you to simultaneously track the disappearance of your starting peptide and the appearance of the desired product and any byproducts. For a simpler, qualitative check on the consumption of the starting amine, the Kaiser test is effective. A negative Kaiser test (beads remain yellow/colorless) indicates that all primary amines have reacted.[15][16]

  • Q4: What is the best way to purify the final product?

    • A: RP-HPLC is the most common and effective method for purifying peptides and their conjugates.[10] Byproducts like the symmetric urea or trimer often have very different retention times from the desired product, allowing for good separation.

Experimental Protocols

Protocol 1: Standard Coupling of Diethyl (S)-(-)-2-Isocyanatoglutarate to a Resin-Bound Peptide

This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) workflow.

  • Preparation:

    • Swell the peptide-resin (1 eq) in anhydrous DMF for 30 minutes in a sealed reaction vessel equipped for bubbling with an inert gas.

    • Drain the DMF. Wash the resin 3x with anhydrous DMF.

    • If the N-terminal amine is protonated (e.g., as a TFA salt), add a solution of 3 equivalents of DIPEA in anhydrous DMF. Agitate for 5 minutes, then drain and wash 3x with anhydrous DMF.

  • Reaction:

    • In a separate, dry flask, dissolve Diethyl (S)-(-)-2-Isocyanatoglutarate (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the isocyanate solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature under a gentle stream of nitrogen or argon.

  • Monitoring and Workup:

    • After 1 hour, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[15]

    • If the test is positive (blue beads), continue the reaction, monitoring every 30-60 minutes.

    • Once the Kaiser test is negative, the reaction is complete.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis of Failure cluster_solutions Corrective Actions Start Reaction Complete. Analyze by LC-MS. CheckYield Is the yield of desired product >70%? Start->CheckYield Success Success! Proceed to Cleavage/ Purification. CheckYield->Success Yes Failure Low Yield or Major Byproducts CheckYield->Failure No MassCheck What is the mass of the major byproduct? Failure->MassCheck Mass_SM Starting Material (Unreacted) MassCheck->Mass_SM M = SM Mass_Plus_NCO Peptide + 2xNCO MassCheck->Mass_Plus_NCO M = SM + 2*NCO Mass_Trimer Isocyanate Trimer MassCheck->Mass_Trimer M = 3*NCO Sol_Hydrolysis Issue: Hydrolysis/Moisture Solution: Use anhydrous conditions, inert atmosphere. Mass_SM->Sol_Hydrolysis Sol_Allophanate Issue: Allophanate/Biuret Solution: Reduce NCO eq. to ~1.1. Monitor reaction time. Mass_Plus_NCO->Sol_Allophanate Sol_Trimer Issue: Trimerization Solution: Control temperature. Add NCO dropwise. Mass_Trimer->Sol_Trimer

Caption: A decision tree for troubleshooting poor reaction outcomes.

Summary of Potential Byproducts
Byproduct NameMass Change Relative to PeptideLikely CauseMitigation Strategy
Symmetric Urea(Mass of Isocyanate x 2) - CO₂Hydrolysis of isocyanateUse strictly anhydrous conditions.
IsocyanurateMass of Isocyanate x 3Self-reaction of isocyanateControl temperature; add isocyanate slowly; use minimal base.
Allophanate/Biuret+ Mass of IsocyanateReaction with the urea productUse ≤1.2 eq. of isocyanate; monitor and quench reaction.
Side-Chain Adduct+ Mass of IsocyanateReaction with unprotected Lys, Ser, etc.Protect all nucleophilic side chains before coupling.

References

  • ResearchGate. (n.d.). Catalytic selectivity and process optimization of the trimerization of toluene diisocyanate.
  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids.
  • Royal Society of Chemistry. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
  • Dongsen Chemicals. (2023, October 21).
  • ScienceDirect. (n.d.). Allophanate Formation. In Polyurethanes science, technology, markets, and trends.
  • Poliuretanos. (n.d.). 1.2.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
  • PubMed Central. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
  • Organic Syntheses. (n.d.). Procedure.
  • Reddit. (2022, July 26). Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move. r/OrganicChemistry.
  • ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO)
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
  • ResearchGate. (2022, March 10). How to avoid the trimerization of Isocyanate-functionalized prepolymers?.
  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino groups....
  • ResearchGate. (n.d.). Hydrolysis reaction of isocyanate.
  • ResearchGate. (n.d.). a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]....
  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • ResearchGate. (n.d.). Trimerization mechanism (isocyanate to isocyanurate).
  • Royal Society of Chemistry. (2017).
  • Agilent. (n.d.).
  • BenchChem. (n.d.). dealing with incomplete coupling in solid-phase peptide synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides.

Sources

Preventing racemization with Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl (S)-(-)-2-Isocyanatoglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this chiral derivatizing agent. Our goal is to empower you to achieve accurate and reproducible results while maintaining the stereochemical integrity of your valuable chiral molecules.

Introduction: The Role of Diethyl (S)-(-)-2-Isocyanatoglutarate in Stereochemical Analysis

Diethyl (S)-(-)-2-Isocyanatoglutarate is a high-purity chiral derivatizing agent (CDA) primarily used for the determination of enantiomeric excess (%ee) of chiral primary and secondary amines, amino alcohols, and amino acids. The fundamental principle of its application lies in the quantitative conversion of a mixture of enantiomers into a mixture of diastereomers.

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility) and spectroscopic signatures (e.g., NMR, UV) in an achiral environment, making their direct quantification challenging. By reacting the enantiomeric analyte with the single-enantiomer Diethyl (S)-(-)-2-Isocyanatoglutarate, stable diastereomeric urea derivatives are formed. These diastereomers have distinct physical properties and can be readily distinguished and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) on achiral columns or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

The key to preventing racemization is the mild and rapid nature of the urea formation reaction. The isocyanate group is highly electrophilic and reacts efficiently with the nucleophilic amine at or below room temperature, typically without the need for bases or catalysts that could compromise the analyte's stereocenter.[4][5] This process effectively "locks" the original stereochemistry into a stable derivative for reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Diethyl (S)-(-)-2-Isocyanatoglutarate helps in determining enantiomeric excess?

A1: The isocyanate functional group (-N=C=O) of Diethyl (S)-(-)-2-Isocyanatoglutarate reacts with the primary or secondary amine of the chiral analyte. Since the reagent is enantiomerically pure (the S-enantiomer), this reaction produces a pair of diastereomers. For instance, reacting a racemic amine (containing both R- and S-enantiomers) with the (S)-reagent will yield a mixture of (S,R)- and (S,S)-diastereomeric ureas. These diastereomers have different spatial arrangements and, consequently, different physical properties, allowing them to be separated by chromatography or distinguished by spectroscopy.[1][2] The relative peak areas in an HPLC chromatogram or the integral ratios in an NMR spectrum directly correspond to the original ratio of enantiomers in the sample.

Q2: What types of compounds can be analyzed using this reagent?

A2: This reagent is ideal for chiral compounds containing a primary or secondary amine functional group. This includes, but is not limited to:

  • Chiral amines

  • Amino acids and their esters

  • Amino alcohols

  • Chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with amine moieties.

Q3: How should I properly store and handle Diethyl (S)-(-)-2-Isocyanatoglutarate?

A3: Proper storage and handling are critical to maintain the reagent's purity and reactivity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[6]

  • Handling: The reagent is sensitive to moisture and heat.[6] Always handle it under dry, inert conditions. Use anhydrous solvents and glassware. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Due to its potential toxicity (harmful if inhaled or swallowed), always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Q4: Do I need to use a catalyst for the derivatization reaction?

A4: Generally, no. The reaction between an isocyanate and an amine is typically very fast and efficient without a catalyst, especially with aliphatic amines.[5][7] The use of catalysts, particularly basic catalysts like tertiary amines, should be avoided as they can increase the risk of racemization of the analyte's stereocenter.[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Derivatization of Chiral Amines for HPLC or NMR Analysis

This protocol provides a starting point for the derivatization of a chiral amine. Optimization of stoichiometry, concentration, and reaction time may be necessary depending on the specific analyte.

Materials:

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • Chiral amine analyte

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM))

  • Small reaction vial with a septum cap

  • Syringes for liquid transfer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Analyte Solution: Accurately weigh the chiral amine analyte (e.g., 1.0 mg) and dissolve it in the anhydrous solvent (e.g., 1.0 mL) in the reaction vial.

  • Reagent Addition: Add a slight molar excess of Diethyl (S)-(-)-2-Isocyanatoglutarate (typically 1.1 to 1.2 equivalents) to the analyte solution using a syringe. This ensures complete consumption of the analyte.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction is often complete within 30-60 minutes. You can monitor the reaction progress by TLC or a preliminary HPLC injection to check for the disappearance of the starting amine.

  • Quenching (Optional): If there is concern about the excess isocyanate interfering with subsequent analysis, a small amount of a primary amine scavenger (e.g., a drop of piperazine solution) can be added to consume the remaining reagent.

  • Analysis: The resulting solution containing the diastereomeric ureas can be directly diluted and injected for HPLC analysis or the solvent can be evaporated and the residue re-dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

Workflow for Chiral Derivatization and Analysis

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep1 Dissolve Chiral Amine (R/S Mixture) in Anhydrous Solvent reagent Add Diethyl (S)-(-)-2- Isocyanatoglutarate (1.1 eq) prep1->reagent Under N2/Ar react Stir at Room Temp (30-60 min) reagent->react hplc HPLC Analysis (Achiral Column) react->hplc Directly or after workup nmr NMR Analysis (e.g., CDCl3) react->nmr Directly or after workup quant Quantify Diastereomer Ratio (Peak Area / Integral) hplc->quant nmr->quant G cluster_racemization Racemization Pathway (To Avoid) cluster_derivatization Derivatization Pathway (Protective) R_Amine (R)-Amine Enolate Planar Achiral Intermediate (Enolate/Carbanion) R_Amine->Enolate Base or Heat (removes α-H+) Enolate->R_Amine Protonation S_Amine (S)-Amine Enolate->S_Amine Protonation Racemic_Amine Racemic Amine (R-NH2 + S-NH2) Diastereomers Diastereomeric Ureas ((S,R)-Urea + (S,S)-Urea) Stereocenter Locked Racemic_Amine->Diastereomers Mild, Neutral Conditions Reagent (S)-Isocyanate Reagent->Diastereomers

Caption: Racemization vs. Protective Derivatization.

References

  • WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google P
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. 2022-09-26. [Link]

  • Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates | Request PDF. ResearchGate. Accessed January 14, 2026. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. 2020-06-15. [Link]

  • Reactions of isocyanates with active hydrogen compounds. ScienceDirect. Accessed January 14, 2026. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. Accessed January 14, 2026. [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. Accessed January 14, 2026. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. Accessed January 14, 2026. [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques | Request PDF. ResearchGate. Accessed January 14, 2026. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis. 2008-05-12. [Link]

  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2019-05-24. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites | Request PDF. ResearchGate. Accessed January 14, 2026. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules. 2024-04-16. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF. ResearchGate. Accessed January 14, 2026. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. 2023-10-21. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. The University of Bath's research portal. 2015-06-08. [Link]

  • 1.2.1 - Isocyanate Reactions. poliuretanos. Accessed January 14, 2026. [Link]

Sources

Troubleshooting low coupling efficiency with Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Diethyl (S)-(-)-2-Isocyanatoglutarate

A targeted guide for researchers, scientists, and drug development professionals on troubleshooting coupling reactions involving Diethyl (S)-(-)-2-Isocyanatoglutarate.

As a Senior Application Scientist, I've seen firsthand the challenges that can arise when working with highly reactive and stereochemically complex reagents. Diethyl (S)-(-)-2-Isocyanatoglutarate is a powerful chiral building block, offering a gateway to novel peptidomimetics and other complex molecules.[1][2] However, its isocyanate functionality, while being the source of its synthetic utility, is also the root of many potential experimental pitfalls. This guide is designed to provide you with the insights and practical steps needed to overcome low coupling efficiency and other common hurdles.

Part 1: Troubleshooting Guide - Low Coupling Efficiency

Low yield is the most frequently encountered issue. The following Q&A section breaks down the potential causes and provides actionable solutions.

Q1: My coupling reaction with an amine has a very low yield. What are the most likely causes?

Several factors can contribute to low coupling efficiency. The most common culprits are related to reagent quality, reaction conditions, and the presence of interfering substances. A systematic approach to troubleshooting is crucial.

A. Reagent Purity and Stability:

  • Isocyanate Degradation: Diethyl (S)-(-)-2-Isocyanatoglutarate is sensitive to moisture and can degrade over time, especially if not stored under inert gas at refrigerated temperatures (2-8°C).[2] The isocyanate group is highly electrophilic and will readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3][4] This not only consumes your starting material but the resulting amine can engage in side reactions, further complicating the product mixture.

  • Amine Nucleophile Quality: Ensure the purity of your amine coupling partner. Impurities can compete in the reaction.

B. Reaction Conditions:

  • Solvent Choice: The solvent must be anhydrous. The presence of water is highly detrimental to isocyanate reactions.[3][5] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.

  • Temperature: While many isocyanate-amine couplings proceed readily at room temperature, some sterically hindered substrates may require gentle heating.[6] However, excessive heat can promote side reactions.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. It's often beneficial to use a slight excess (1.1-1.2 equivalents) of the more readily available reactant.

C. Side Reactions:

  • Homopolymerization: In the presence of certain catalysts or impurities, isocyanates can self-polymerize.

  • Reaction with Solvent: Protic solvents or impurities within the solvent can react with the isocyanate.

Q2: I suspect my Diethyl (S)-(-)-2-Isocyanatoglutarate has degraded. How can I check its purity?

Visual inspection can sometimes reveal degradation, such as a cloudy appearance or the formation of solid precipitates.[3][4] However, for a more definitive assessment, spectroscopic methods are recommended.

  • FT-IR Spectroscopy: A fresh sample will show a strong, sharp absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. A diminished intensity of this peak, or the appearance of new peaks corresponding to urea or carbamate functionalities, indicates degradation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the pure compound should be clean and match the reference spectrum. The appearance of new signals, particularly in the amine or amide regions, suggests the presence of hydrolysis or other byproducts.

Q3: What are the best practices for setting up a coupling reaction to maximize yield?

To ensure the highest possible yield, meticulous experimental technique is paramount.

  • Drying of Glassware and Solvents: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in anhydrous grade and handled under an inert atmosphere.

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to exclude moisture.[3][4]

  • Order of Addition: It is generally advisable to add the isocyanate solution to the amine solution. This maintains a slight excess of the nucleophile during the initial phase of the reaction, which can help to minimize isocyanate side reactions.

Troubleshooting Workflow: Low Coupling Yield

Here is a logical workflow to diagnose and resolve low coupling efficiency:

TroubleshootingWorkflow start Low Coupling Yield Observed check_reagents 1. Verify Reagent Purity - Check Isocyanate (FT-IR, NMR) - Check Amine Purity start->check_reagents check_reagents->start Reagents Degraded -> Replace check_conditions 2. Review Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere? - Correct Stoichiometry? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty -> Correct check_side_reactions 3. Analyze for Side Reactions - LC-MS or NMR of crude mixture - Look for urea, carbamate, or polymer byproducts check_conditions->check_side_reactions Conditions OK check_side_reactions->start No Obvious Side Reactions optimize 4. Optimize Reaction Parameters - Vary temperature - Screen solvents - Adjust stoichiometry check_side_reactions->optimize Side Reactions Identified success Improved Yield optimize->success

Caption: A step-by-step workflow for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent for coupling reactions with Diethyl (S)-(-)-2-Isocyanatoglutarate?

The ideal solvent should be aprotic, anhydrous, and capable of dissolving both reactants.

SolventPropertiesConsiderations
Dichloromethane (DCM)Good solvency for many organic compounds. Volatile, easy to remove.Ensure it is free of acidic impurities.
Tetrahydrofuran (THF)Good solvency. Can be dried effectively.Can form peroxides; use freshly distilled or inhibitor-free.
Acetonitrile (ACN)Polar aprotic, good for more polar substrates.Must be rigorously dried.
N,N-Dimethylformamide (DMF)High boiling point, excellent solvating power.Difficult to remove; can contain amine impurities. Use with caution.
Q5: How should Diethyl (S)-(-)-2-Isocyanatoglutarate be stored to maintain its integrity?

Proper storage is critical for this reagent.

  • Temperature: Store at 2-8°C.[2]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Container: Use a tightly sealed container, preferably with a septum cap for easy access with a syringe without exposing the bulk material to the atmosphere.

Q6: Are there any common side reactions to be aware of, and how can they be minimized?

The primary side reaction of concern is the reaction with water.[3][5][7]

SideReaction isocyanate R-N=C=O (Isocyanate) urea R-NH-CO-NH-R' (Desired Urea Product) isocyanate->urea Reacts with Amine carbamic_acid R-NH-COOH (Carbamic Acid - Unstable) isocyanate->carbamic_acid Reacts with Water symm_urea R-NH-CO-NH-R (Symmetrical Urea Byproduct) isocyanate->symm_urea water H₂O (Water) water->carbamic_acid amine_nucleophile R'-NH₂ (Desired Nucleophile) amine_nucleophile->urea amine_byproduct R-NH₂ (Amine Byproduct) carbamic_acid->amine_byproduct Decomposes co2 CO₂ carbamic_acid->co2 amine_byproduct->symm_urea Reacts with another Isocyanate

Caption: Competing reaction pathways for isocyanates.

To minimize this, the rigorous exclusion of water is essential. Using molecular sieves or other drying agents in the reaction can also be beneficial.[5]

Q7: Can steric hindrance from my nucleophile be a problem?

Yes, sterically hindered amines can react slowly with the isocyanate group.[6][8] In such cases:

  • Increased Temperature: Gently heating the reaction can provide the necessary activation energy.

  • Catalysis: The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can sometimes accelerate the reaction. However, be cautious as these can also promote side reactions.

  • Longer Reaction Times: These reactions may simply require more time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Coupling with an Amine
  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Reactant 1 Solution: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Reactant 2 Solution: In a separate flask, prepare a solution of Diethyl (S)-(-)-2-Isocyanatoglutarate (1.05 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the isocyanate solution to the stirred amine solution at 0°C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench any excess isocyanate by adding a small amount of methanol and stirring for 30 minutes.[9] Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation of the starting materials and the product.

  • Visualization:

    • UV Light (254 nm): If your compounds are UV-active.

    • Staining: Use a potassium permanganate or ninhydrin stain. The starting amine should stain with ninhydrin, while the product urea will not.

References

  • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]

  • EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(10), 589-592.
  • Wicks, D. A., & Wicks, Z. W. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(107), 104889-104907.

Sources

Purification methods for products synthesized with Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Diethyl (S)-(-)-2-Isocyanatoglutarate

Welcome to the technical support resource for Diethyl (S)-(-)-2-Isocyanatoglutarate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this versatile yet sensitive chiral building block.

The primary challenge in handling Diethyl (S)-(-)-2-Isocyanatoglutarate stems from the high reactivity of its isocyanate (-N=C=O) functional group.[1] This group is highly susceptible to nucleophilic attack, particularly from water, which can lead to the formation of significant and difficult-to-remove impurities. Understanding this core reactivity is paramount to designing an effective purification strategy.

Part 1: Understanding the Core Purification Challenges

The isocyanate moiety is electrophilic and will readily react with any available nucleophiles. The most common reactant, and thus the most problematic impurity source, is ambient moisture.

Mechanism of Water-Induced Impurity Formation:

  • Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and yielding the corresponding primary amine, Diethyl (S)-2-aminoglutarate.

  • Urea Formation: This newly formed amine is a potent nucleophile and will immediately react with another molecule of the starting isocyanate to form a stable, high-molecular-weight, and highly polar N,N'-disubstituted urea byproduct.

This urea byproduct is the most common and troublesome impurity. Due to its low volatility and high polarity, it cannot be easily removed by distillation and will often remain at the baseline in standard chromatography systems.

Table 1: Common Impurities in Crude Diethyl (S)-(-)-2-Isocyanatoglutarate
ImpurityChemical NameSourceKey CharacteristicsRecommended Removal Method
Hydrolysis/Urea Byproduct Bis(diethyl (S)-glutarate-2-yl) ureaReaction with moistureHigh molecular weight, very polar, non-volatile solidHigh-Vacuum Distillation, Filtration
Unreacted Starting Material Diethyl (S)-2-aminoglutarateIncomplete conversion during synthesisPolar, less volatile than productHigh-Vacuum Distillation, Chromatography
Polymeric Species N/ASelf-polymerization of isocyanate (catalyzed by heat, moisture, or impurities)High molecular weight, non-volatileHigh-Vacuum Distillation
Residual Synthesis Reagents e.g., Phosgene derivatives, coupling agentsByproducts from the isocyanate synthesisVariable polarity and volatilityAqueous Wash (with caution), Distillation

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a pale yellow to brown liquid, but the pure compound should be colorless. What causes this discoloration?

A: Discoloration typically indicates the presence of small quantities of degradation products or polymeric species. The isocyanate group is sensitive to both heat and air (moisture).[2] Prolonged exposure to elevated temperatures during synthesis or storage can initiate polymerization or other side reactions, leading to colored impurities.

  • Troubleshooting Steps:

    • Minimize Heat Exposure: Ensure the reaction workup and solvent removal steps are performed at the lowest possible temperatures. Use a rotary evaporator with controlled bath temperature.

    • Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with atmospheric moisture.

    • Purification Choice: High-vacuum distillation is the most effective method for separating the desired liquid product from non-volatile, colored polymeric impurities.[3]

Q2: I'm analyzing my product by Thin Layer Chromatography (TLC), and I see a spot that remains at the baseline (Rf = 0) in various solvent systems. What is it?

A: A persistent baseline spot is characteristic of a highly polar compound. In this context, it is almost certainly the N,N'-disubstituted urea byproduct formed from moisture contamination. This compound's two ester groups and urea linkage make it significantly more polar than the parent isocyanate.

  • Troubleshooting Steps:

    • Confirm Identity: This impurity is non-volatile. If you purify a small sample by vacuum distillation, the baseline spot should be absent in the distilled product's TLC.

    • Removal Strategy: Do not rely solely on column chromatography to remove this impurity, as it will irreversibly bind to the top of a standard silica gel column and can cause streaking of your main product. High-vacuum distillation is the superior method.

Q3: My compound appears to be degrading during silica gel column chromatography. The collected fractions are impure, and my overall recovery is very low. What's happening?

A: This is a classic problem when purifying sensitive compounds. Standard silica gel is slightly acidic and has surface hydroxyl groups that can catalyze the degradation or polymerization of reactive compounds like isocyanates.[4][5]

  • Signs of On-Column Degradation:

    • Streaking on TLC: The compound leaves a "streak" from the baseline to its Rf value.[4]

    • Appearance of New Spots: TLC of collected fractions shows new impurities that were not in the crude material.

    • Low Mass Balance: The total weight of material recovered is significantly less than the amount loaded.

  • Troubleshooting Steps:

    • Deactivate the Silica: If chromatography is necessary, use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine (by volume) to neutralize the acidic sites.

    • Minimize Residence Time: Run the column quickly ("flash" chromatography). A longer time on the column increases the chance of degradation.[4]

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Abandon Chromatography: For this specific molecule, high-vacuum distillation is often a safer and more scalable alternative to chromatography.

Part 3: Recommended Purification Protocols & Workflows

The choice of purification method depends on the nature of the impurities present. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Diethyl (S)-(-)-2- Isocyanatoglutarate q1 Are non-volatile impurities (e.g., urea, polymers) present? start->q1 distillation High-Vacuum Distillation q1->distillation  Yes q2 Are impurities volatile with similar boiling points but different polarity? q1->q2  No end Pure Product distillation->end chromatography Flash Chromatography (Deactivated Silica / Alumina) q2->chromatography  Yes reassess Re-evaluate Synthesis / Consider Derivatization q2->reassess  No chromatography->end

Caption: Decision workflow for selecting the optimal purification method.

Protocol 1: High-Vacuum Distillation (Preferred Method)

This method is highly effective for removing non-volatile impurities such as urea byproducts, polymers, and salts. It leverages the product's defined boiling point (151 °C at 10 mmHg).[1]

  • Apparatus:

    • Short-path distillation apparatus

    • Heating mantle with a stirrer

    • High-vacuum pump (<1 mmHg capability) with a cold trap

    • Thermometer and vacuum gauge

  • Procedure:

    • Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are clean, dry, and properly sealed with vacuum grease.

    • Charging the Flask: Charge the distillation flask with the crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Applying Vacuum: Begin stirring and slowly apply vacuum. A gradual reduction in pressure will prevent bumping of any residual low-boiling solvents.

    • Heating: Once the system is at a stable high vacuum (e.g., 1-10 mmHg), begin to gently heat the distillation flask.

    • Fraction Collection: The product will begin to distill and condense. Collect the fraction that distills at a stable temperature and pressure, corresponding to the boiling point of the pure product.

    • Completion: Once the product has distilled, stop heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure with an inert gas like nitrogen.

    • Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle under a nitrogen atmosphere and store at 2-8 °C.[1]

Protocol 2: Flash Column Chromatography (Alternative Method)

This method should be reserved for separating impurities with similar boiling points but different polarities. Due to the compound's sensitivity, this procedure must be performed rapidly and with care.

  • Materials:

    • Glass chromatography column

    • Silica gel (230-400 mesh)

    • Triethylamine (for deactivation)

    • Eluent: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate)

    • Compressed air or nitrogen for pressure

  • Procedure:

    • Solvent System Selection: Using TLC, determine a solvent system that gives the product an Rf value of approximately 0.3-0.4.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Add ~1.5% triethylamine to the eluent mixture. Pour the slurry into the column and use pressure to pack the bed firmly.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

    • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (gradient elution). Apply pressure to achieve a fast flow rate (approx. 2 inches/minute).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.

Table 2: Comparison of Primary Purification Methods
MethodPurity AchievedAdvantagesDisadvantages
High-Vacuum Distillation >98%Excellent for removing non-volatile impurities; highly scalable; fast.Not effective for impurities with similar boiling points; risk of thermal degradation if not controlled.[6]
Flash Chromatography >97%Good for separating compounds of similar volatility but different polarity.Risk of on-column degradation; can be lower yielding; less scalable than distillation.[4][5]

Part 4: Purity Assessment

After purification, it is crucial to confirm the purity and identity of the final product.

  • Gas Chromatography (GC): An excellent method for determining purity, as the compound is volatile. A purity of ≥97% is typical.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of proton or carbon signals from impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This provides definitive confirmation of the isocyanate group's presence. Look for a very strong, sharp absorption band in the region of 2250-2280 cm⁻¹. The absence of broad N-H stretches around 3300-3500 cm⁻¹ indicates the successful removal of amine and urea impurities.

By understanding the inherent reactivity of Diethyl (S)-(-)-2-Isocyanatoglutarate and selecting the appropriate purification technique based on the likely impurities, researchers can consistently obtain high-purity material for their synthetic applications.

References

  • ResearchGate. (n.d.). Crystallization of Chiral Molecules.
  • Sinopeg. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • J-Stage. (n.d.). Chiral Crystallization of Achiral Organic Compounds.
  • Technobis Crystallization Systems. (2022, January 17). Advancements in chiral crystallization.
  • Wikipedia. (n.d.). Chiral resolution.
  • National Center for Biotechnology Information. (1991). Indirect determination of isocyanates by gas chromatography. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • United States Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.
  • National Center for Biotechnology Information. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chem-Impex. (n.d.). Diethyl (S)-(-)-2-isocyanatoglutarate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
  • Organic Syntheses. (n.d.). glutaric acid.
  • Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Scribd. (n.d.). Organic Compound Purification Guide.
  • Google Patents. (n.d.). US20170152531A1 - Process for producing glutarate and glutaric acid methyl ester.
  • CymitQuimica. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate.
  • Santa Cruz Biotechnology. (n.d.). Diethyl (S)-(−)-2-Isocyanatoglutarate.
  • Lab Pro Inc. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate, 1G - I0468-1G.
  • Google Patents. (n.d.). CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and....
  • Pharmaffiliates. (n.d.). 145080-95-1 | Chemical Name : Diethyl (S)-(-)-2-Isocyanatoglutarate.
  • YouTube. (2017, August 13). Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation.
  • TCI Chemicals. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate 145080-95-1.
  • BenchChem. (n.d.). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate.
  • BenchChem. (n.d.). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate.
  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols.

Sources

Technical Support Center: Chiral Isocyanates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of chiral isocyanates in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile but challenging reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common pitfalls and achieve success in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

A1: Low yields in reactions involving chiral isocyanates are frequently traced back to the reagent's high reactivity and sensitivity. Several factors can be at play, often in combination.

  • Moisture Contamination: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂).[1][2] This newly formed amine can then react with another isocyanate molecule to form a highly insoluble and undesired urea by-product, consuming your starting material. The CO₂ generation can also cause pressure buildup in sealed reaction vessels.[1][2]

    • Causality: The electrophilic carbon of the isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by water.

    • Troubleshooting:

      • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use septa and syringe techniques for all transfers.

      • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferable. Consider passing solvents through a column of activated alumina.

      • Reagent Purity: Ensure your nucleophilic co-reagent is dry. If it is a salt (e.g., an amine hydrochloride), ensure the free-basing procedure and subsequent drying are complete.

  • Reagent Degradation & Self-Polymerization: Isocyanates can dimerize (forming uretidinediones), trimerize (forming isocyanurates), or polymerize upon storage, especially at elevated temperatures or in the presence of certain catalysts.[3] This reduces the concentration of active isocyanate in your reagent bottle.

    • Causality: The isocyanate moiety can react with itself, particularly with aromatic isocyanates. This process can be catalyzed by bases, acids, and even some metals.

    • Troubleshooting:

      • Assess Reagent Purity: Before use, determine the active isocyanate content via an NCO titration method (See Protocol 1).

      • Proper Storage: Store isocyanates in a cool, dry place under an inert atmosphere.[4] For long-term storage, refrigeration may be appropriate, but be aware that some isocyanates like pure MDI can dimerize at low temperatures.[5] Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Competing Side Reactions: The high electrophilicity of isocyanates means they will react with a wide range of nucleophiles.[6][7] If your substrate has multiple nucleophilic sites (e.g., hydroxyl and amine groups), you may get a mixture of products unless one site is significantly more reactive or protected.

    • Troubleshooting:

      • Protecting Groups: Utilize appropriate protecting groups for less reactive nucleophilic sites on your substrate to ensure regioselectivity.

      • Reaction Conditions: Control the reaction temperature. Lower temperatures often increase selectivity. The order of addition is also critical; slowly adding the isocyanate to the nucleophile can prevent localized high concentrations that may favor side reactions.

low_yield_troubleshooting start Low Reaction Yield Observed check_moisture Suspect Moisture Contamination? start->check_moisture check_reagent Suspect Reagent Degradation? check_moisture->check_reagent No moisture_actions Implement Rigorous Anhydrous Technique Use Dry Solvents & Reagents check_moisture->moisture_actions Yes check_side_reactions Suspect Competing Side Reactions? check_reagent->check_side_reactions No reagent_actions Perform NCO Titration Verify Proper Storage Conditions check_reagent->reagent_actions Yes side_reactions_actions Use Protecting Groups Optimize Temperature & Addition Order check_side_reactions->side_reactions_actions Yes rerun_rxn Re-run Experiment moisture_actions->rerun_rxn reagent_actions->rerun_rxn side_reactions_actions->rerun_rxn success Yield Improved rerun_rxn->success

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I'm observing a loss of enantiomeric excess (e.e.) in my product. Why is my chiral center racemizing?

A2: Maintaining stereochemical integrity is the primary reason for using a chiral isocyanate. Loss of e.e., or racemization, defeats this purpose and is a significant pitfall, particularly for isocyanates with a stereocenter adjacent to the isocyanate group or an acidic proton.[8]

  • Mechanism of Racemization: Racemization occurs when a chiral molecule is converted into an equal mixture of both enantiomers, resulting in an optically inactive racemate.[9][10] For many chiral isocyanates, especially those derived from α-amino acids, the α-proton is susceptible to deprotonation by a base. This forms a planar, achiral enolate (or equivalent) intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[9]

    • Causality: The presence of a base (even a weak one) can facilitate the removal of a proton at the stereocenter, leading to a planar, achiral intermediate that loses its stereochemical information.[8]

    • Troubleshooting:

      • Avoid Basic Conditions: Be mindful of all sources of base in your reaction. This includes basic co-reagents (e.g., excess amine), basic catalysts (e.g., DMAP, triethylamine), or even basic workup conditions. If a base is required, use a non-nucleophilic, sterically hindered base and add it at low temperatures.

      • Temperature Control: Racemization is often accelerated at higher temperatures.[10] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Careful Catalyst Selection: Some catalysts can promote racemization. A careful study of reaction conditions may be necessary. For instance, in some Ugi reactions, using BF₃·Et₂O as a catalyst instead of a free amine was shown to suppress racemization.[8]

racemization_mechanism R_enantiomer (R)-Enantiomer (Chiral) planar_intermediate Planar Intermediate (Achiral) R_enantiomer->planar_intermediate Deprotonation planar_intermediate->R_enantiomer Protonation (bottom face) S_enantiomer (S)-Enantiomer (Chiral) planar_intermediate->S_enantiomer Protonation (top face) base_in Base (B:) acid_out HB+ acid_in HB+ base_out B:

Caption: Base-catalyzed racemization via a planar intermediate.

Q3: I'm struggling with the purification of my final urea or carbamate product. What are some effective strategies?

A3: The products of isocyanate reactions, ureas and carbamates, can present unique purification challenges due to their polarity and potential for strong hydrogen bonding, which can cause streaking on silica gel columns.

  • Chromatography Challenges:

    • Streaking on Silica: Highly polar ureas can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.

    • Troubleshooting:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base, like triethylamine (~0.5-1%), to cap the acidic sites.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or C18 (reverse phase).

      • Solvent System Modification: For normal phase chromatography, adding a polar modifier like methanol or isopropanol to your dichloromethane or ethyl acetate/hexane mobile phase can help disrupt the strong interactions and improve peak shape.

  • Crystallization:

    • Strategy: Crystallization is an excellent method for purifying ureas and carbamates, which are often crystalline solids. It can be highly effective at removing small amounts of impurities and can sometimes improve the enantiomeric excess of the final product through preferential crystallization.

    • Troubleshooting:

      • Solvent Screening: Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol) to find conditions that provide good quality crystals.

      • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure compound can be effective.

  • Chiral Purification:

    • Necessity: If racemization has occurred or if you started with a racemic reagent, you will need to separate the enantiomers or diastereomers.

    • Techniques: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the most common and effective methods.[][12] The choice of CSP (e.g., polysaccharide-based, Pirkle-type) depends on the specific structure of your compound. Method development is often required to find the optimal column and mobile phase.[12][13]

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for handling chiral isocyanates?

    • A: Isocyanates are highly toxic and are potent respiratory and skin sensitizers.[14] Repeated exposure, even at low concentrations, can lead to occupational asthma. Always handle isocyanates in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber or nitrile gloves are more resistant than latex).[1][2] Have an emergency eyewash and shower readily accessible.

  • Q: How do I properly quench a reaction containing unreacted isocyanate?

    • A: Never quench an isocyanate reaction directly with water in a closed system, as this will generate CO₂ gas and could cause a pressure buildup.[1] To safely quench unreacted isocyanate, add a nucleophilic scavenger like a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., isopropanol) at the end of the reaction. This will convert the remaining isocyanate into a more stable urea or carbamate, which can then be easily removed during workup.

  • Q: What are the best analytical methods to determine the enantiomeric purity of my product?

    • A: Chiral HPLC or SFC are the gold standards.[15] If you have diastereomers (from reacting a chiral isocyanate with another chiral molecule), you may be able to separate them on standard achiral HPLC or even by ¹H NMR, as diastereomers have different physical properties. For enantiomers, derivatization with a chiral derivatizing agent to form diastereomers can also allow for analysis on achiral columns.[][16]

  • Q: What is the impact of solvent choice on reactions with isocyanates?

    • A: The solvent can significantly influence reaction rates. Polar aprotic solvents like acetonitrile, THF, or DMF are commonly used as they can solvate the transition state. Protic solvents (alcohols, water) are generally avoided unless they are the intended reagent. The reaction of isocyanates with phenols is faster in polar media, whereas the reaction with alcohols can be faster in less polar media.[17] Always ensure your chosen solvent is anhydrous.

Appendix: Key Experimental Protocols

Protocol 1: Determination of Active Isocyanate Content (%NCO) by Titration

This protocol allows you to determine the concentration of reactive isocyanate groups in your reagent before use.

Principle: A known excess of a standard di-n-butylamine (DBA) solution is reacted with a weighed amount of the isocyanate. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid (HCl).

Materials:

  • Di-n-butylamine (DBA) solution (~2 M in anhydrous toluene)

  • Standardized hydrochloric acid (HCl) solution (~1 M in isopropanol)

  • Bromophenol blue indicator

  • Anhydrous toluene

  • Isopropanol

  • Conical flasks, burette, magnetic stirrer

Procedure:

  • Accurately weigh ~1-2 g of the isocyanate sample into a dry 250 mL conical flask.

  • Immediately add 25 mL of anhydrous toluene to dissolve the sample.

  • Using a volumetric pipette, add exactly 25.00 mL of the DBA solution to the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature to ensure complete reaction.

  • Add 100 mL of isopropanol and 4-6 drops of bromophenol blue indicator.

  • Titrate the solution with the standardized HCl solution from a burette until the color changes from blue to a persistent yellow endpoint. Record the volume of HCl used (V_sample).

  • Perform a blank titration by mixing 25.00 mL of the DBA solution with 100 mL of isopropanol and titrating with the HCl solution. Record the volume of HCl used (V_blank).

Calculation: %NCO = [ (V_blank - V_sample) * M_HCl * 4.202 ] / W_sample

Where:

  • V_blank = volume of HCl for blank titration (mL)

  • V_sample = volume of HCl for sample titration (mL)

  • M_HCl = Molarity of the standardized HCl solution

  • W_sample = Weight of the isocyanate sample (g)

  • 4.202 = (Molar mass of NCO group (42.02 g/mol ) / 1000) * 100

References

  • Celentano, G., et al. (2004). Chiral Nonracemic Isocyanides. In Multicomponent Reactions.
  • Wolf, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • BOC Sciences. (n.d.).
  • Arinite. (n.d.).
  • Safe Work Australia. (2020).
  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Habel, A., et al. (2007). 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres.
  • California Department of Public Health. (n.d.).
  • ChemSafety PRO. (2025).
  • Wikipedia. (n.d.).
  • Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates.
  • Patsnap Eureka. (2025).
  • Zhang, L., et al. (2024). Innovative Approach to Chiral Polyurethanes: Asymmetric Copolymerization with Isocyanates.
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Adams, L. M. (1966). U.S. Patent No. 3,247,236. U.S.
  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.
  • ResearchGate. (2024).
  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Chemistry For Everyone. (2024).
  • Smith, G. R., & Thall, I. (2020). The Significance of Chirality in Drug Design and Development. PMC.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Russian Journal of Organic Chemistry. (n.d.).
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Life Chemicals. (2024). Chirality Perspective in Drug Design and Development.
  • Wu, W. S. (1992). U.S. Patent No. 5,354,689. U.S.
  • Slack, W. E. (1992). U.S. Patent No. 5,109,034. U.S.
  • Chemical Society of Japan. (2020). Nucleophilic Isocyanation. Journal of Synthetic Organic Chemistry, Japan.
  • ResearchGate. (n.d.).
  • ACS Omega. (2024).
  • Reddit. (2023). Common sources of mistake in organic synthesis.
  • National Institutes of Health. (2021).
  • Organic Chemistry Portal. (n.d.).
  • The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2012).

Sources

Technical Support Center: Monitoring Reactions with Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl (S)-(-)-2-Isocyanatoglutarate. This resource is designed for researchers, scientists, and drug development professionals who utilize this chiral isocyanate as a key building block. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to monitor your reactions effectively, troubleshoot common issues, and ensure the integrity of your final products. The high reactivity of the isocyanate functional group presents unique challenges and opportunities; mastering its monitoring is key to successful and reproducible synthesis.[1]

Part 1: Fundamental Principles of Isocyanate Reactivity

The isocyanate group (–N=C=O) is a potent electrophile, making Diethyl (S)-(-)-2-Isocyanatoglutarate an excellent reagent for forming stable covalent bonds with a variety of nucleophiles.[2] Understanding the primary reaction pathways and, critically, the common side reactions is the foundation of effective monitoring and troubleshooting.

The core of its reactivity lies in the electron-deficient carbon atom, which is susceptible to attack by nucleophiles such as alcohols (to form urethanes) and amines (to form ureas).[3] However, the most pervasive challenge in isocyanate chemistry is its extreme sensitivity to moisture.[4]

Key Reaction Pathways
  • Desired Reaction (Urethane/Urea Formation): The intended reaction involves a nucleophile (e.g., an alcohol R'-OH or a primary/secondary amine R'-NH₂) attacking the isocyanate carbon. This is typically a high-yield, predictable reaction under the right conditions.

  • Undesired Side Reaction (Moisture Contamination): Trace amounts of water can initiate a cascade of undesirable reactions. Water reacts with the isocyanate to form an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide gas (CO₂).[2][4] This newly formed amine is highly nucleophilic and will quickly react with another molecule of the starting isocyanate to produce a symmetrical, often insoluble, disubstituted urea.[4] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water, drastically reducing yield and complicating purification.[4]

Below is a diagram illustrating these competing pathways.

G cluster_0 Desired Pathway cluster_1 Undesired Water Side-Reaction start_iso R-NCO (Isocyanate) product R-NH-CO-OR' (Urethane) or R-NH-CO-NHR' (Urea) start_iso->product Nucleophilic Attack nucleophile R'-OH or R'-NH₂ (Alcohol or Amine) nucleophile->product start_iso2 R-NCO (Isocyanate) carbamic_acid R-NH-COOH (Unstable Carbamic Acid) start_iso2->carbamic_acid Hydrolysis urea R-NH-CO-NH-R (Symmetrical Urea) start_iso2->urea water H₂O (Moisture) water->carbamic_acid amine_co2 R-NH₂ + CO₂ (gas) (Primary Amine + Carbon Dioxide) carbamic_acid->amine_co2 Decarboxylation amine_co2->urea Fast Reaction

Caption: Competing reaction pathways for isocyanates.

Part 2: Core Monitoring Techniques: A Multi-Faceted Approach

No single technique tells the whole story. A robust monitoring strategy combines real-time qualitative checks with quantitative offline analysis. Process Analytical Technology (PAT), such as in-situ FTIR, allows for real-time monitoring and optimization of reactions.[5][6]

Infrared (FTIR) Spectroscopy: Your First Line of Defense

FTIR is the most direct and powerful tool for monitoring isocyanate reactions in real-time.[6][7] The N=C=O asymmetric stretch gives rise to a very strong, sharp, and distinct absorption band in a region of the spectrum that is typically free of other signals.[8][9]

Workflow:

  • Acquire a Baseline: Before adding your nucleophile, run an FTIR spectrum of your Diethyl (S)-(-)-2-Isocyanatoglutarate solution. This establishes the initial intensity of the isocyanate peak.

  • Monitor Disappearance: As the reaction proceeds, periodically take aliquots (under inert atmosphere) or use an in-situ fiber-optic probe to record new spectra.[6]

  • Track Appearance: Concurrently, watch for the growth of new carbonyl (C=O) peaks corresponding to your urethane or urea product, as well as the N-H stretch.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Appearance During Reaction
Isocyanate (R-N=C=O) ~2250 - 2275 Disappears
Urethane Carbonyl (R-NH-C=O -OR')~1730 - 1680Appears
Urea Carbonyl (R-NH-C=O -NH-R')~1680 - 1630Appears
Amine/Urethane (N-H Stretch)~3400 - 3200Appears
Data compiled from sources.[9]

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

a [label="Reaction Start", pos="0,1.5!"]; b [label="Monitor -NCO Peak\n(~2270 cm⁻¹)", pos="2.5,1.5!"]; c [label="Peak Diminished?", pos="5,1.5!"]; d [label="Reaction Complete", shape=ellipse, pos="7.5,1.5!", fillcolor="#D6EAD6", fontcolor="#202124"]; e [label="Continue Reaction", shape=ellipse, pos="5,0!", fillcolor="#FAD2CF", fontcolor="#202124"];

a -> b [label=" In-situ FTIR"]; b -> c; c -> d [label=" Yes"]; c -> e [label=" No"]; e -> b [label=" Continue Monitoring"]; }

Caption: FTIR-based reaction monitoring workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While FTIR confirms the conversion of the functional group, NMR provides detailed structural proof of your final product. It is essential for confirming that the reaction occurred at the desired position and for identifying any side products.

  • ¹H NMR: Look for the disappearance of the signal corresponding to the proton on the chiral center of the starting material and the appearance of new signals for the product. The N-H proton of the newly formed urethane or urea will appear as a new signal, often broad, whose chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon of the isocyanate group (~120-130 ppm) will be replaced by the carbonyl carbon of the urethane or urea (~150-160 ppm).

GroupTypical ¹H NMR Shift (ppm)Typical ¹³C NMR Shift (ppm)Notes
Isocyanate Carbon N/A~120-130Disappears upon reaction.
Urethane Carbonyl N/A~150-158Appears.
Urea Carbonyl N/A~155-165Appears.[10][11]
Urethane/Urea N-H 5.0 - 9.0 (broad)N/AAppears. Shift is solvent and concentration dependent. Can exchange with D₂O.[10][11]
Chromatographic Methods (TLC & HPLC): Assessing Purity and Completion

Chromatography is indispensable for determining reaction completion, identifying the number of components in your mixture, and assessing purity.[12]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. Spot the reaction mixture alongside your starting materials. The disappearance of the isocyanate starting material spot and the appearance of a new product spot indicate progress. Pro-Tip: Isocyanates can streak or react with silica gel. It is often more reliable to monitor the disappearance of the more stable nucleophile (your alcohol or amine co-reactant).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[12][13][14] An HPLC method can resolve starting materials, products, and byproducts, allowing you to calculate conversion and purity with high accuracy.[15][16]

Chiral Analysis: Verifying Stereochemical Integrity

Since Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral building block, it is often critical to ensure that the stereocenter remains intact throughout the reaction and purification process.[5]

  • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[17][18][19] A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.[18] It is crucial to develop a chiral method that can resolve the enantiomers of both your starting material and your final product to confirm that no racemization has occurred.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light by your sample.[17][18] While less precise than chiral HPLC for determining high ee values, it serves as a quick check to confirm the presence of a single enantiomer and that the sign of rotation is as expected. The starting material has a specific rotation of [α]20/D = -41 to -46° (neat).[20]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've noticed a white, insoluble solid crashing out of my reaction. What is it and how can I prevent it?

A1: You are almost certainly observing the formation of a disubstituted urea, which is the classic sign of water contamination in your reaction.[4] As detailed in Part 1, even trace moisture will react with two equivalents of your isocyanate, leading to this byproduct.

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvent is anhydrous. Use freshly opened bottles of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation). Verify water content using Karl Fischer titration if possible.

  • Reagent Purity: Check the moisture content of your nucleophile and any other reagents. Hygroscopic materials are common culprits.[4]

  • Glassware Preparation: All glassware must be rigorously dried immediately before use, either by oven-drying overnight (>120 °C) or by flame-drying under vacuum.[4]

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon from start to finish.[4]

Q2: My reaction is proceeding very slowly or has stalled completely, according to FTIR/TLC.

A2: This indicates an issue with reactivity. Several factors could be at play:

  • Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of your co-reactant. Amines are generally much more reactive than alcohols.[3] Sterically hindered nucleophiles will also react more slowly.

  • Temperature: Many isocyanate reactions proceed readily at room temperature, but sluggish reactions can often be accelerated by gentle heating (e.g., to 40-60 °C). Monitor carefully, as higher temperatures can promote side reactions.

  • Catalysis: For reactions with less reactive nucleophiles like alcohols, a catalyst is often required. Common choices include tertiary amines (e.g., triethylamine, DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL). Be aware that catalysts can also accelerate the unwanted reaction with water.[4]

Q3: How can I be sure that the stereocenter of the glutamic acid backbone has not been racemized?

A3: Protecting stereochemical integrity is paramount when using chiral building blocks. The isocyanate formation and its subsequent reaction do not typically affect the α-carbon stereocenter under standard, non-basic conditions. However, verification is essential.

  • Primary Method: Develop a chiral HPLC method capable of separating the (S) and (R) enantiomers of your final product.[18] Analysis of your purified product will provide the definitive enantiomeric excess (ee) value.

  • Secondary Check: Use polarimetry to measure the optical rotation of your product.[17] Compare this to literature values if available, or simply confirm that the product is optically active and has not become a racemic mixture (which would show zero rotation).

Q4: What are the best practices for handling and storing Diethyl (S)-(-)-2-Isocyanatoglutarate?

A4: Proper storage is critical to maintaining the reagent's purity and reactivity.

  • Storage: Store the reagent at the recommended temperature, typically 2-8 °C, under an inert atmosphere.[20] The container must be tightly sealed to prevent moisture ingress.

  • Handling: Always handle the material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[21][22] Isocyanates are potent irritants and sensitizers.[23][24][25]

  • Dispensing: When dispensing the liquid, use a syringe technique under a positive pressure of inert gas (e.g., argon or nitrogen) to avoid introducing moist air into the storage bottle.

References

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). REAL TIME MONITORING OF ISOCYANATE CHEMISTRY USING A FIBER-OPTIC FTIR PROBE. Polymer Preprints, 42(1), 310.
  • Bar-Sagi, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Fent, K. W., & D'Arcy, J. B. (2008). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of occupational and environmental hygiene, 5(11), 726–735.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Sinton, S. W. (1984). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Analytical letters, 17(19), 2203–2222.
  • Singh, U. P., & Bhat, H. R. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC advances, 12(42), 27209–27221.
  • Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

  • DermNet. (n.d.). Allergic contact dermatitis to isocyanate. Retrieved from [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

  • Cocker, J., et al. (2022). Biological Monitoring for Isocyanates. Annals of Work Exposures and Health, 66(Supplement_1), i62-i72.
  • Streicher, R. P., et al. (1994). Method of detecting isocyanates. U.S.
  • IOM World. (n.d.). Isocyanate Sampling and Analysis. Retrieved from [Link]

  • Jones, K., et al. (2008). Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods.
  • NIOSH. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.
  • Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved from [Link]

  • IRSST. (2013). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

  • Kricheldorf, H. R., & Probst, N. (1994). New Polymer Syntheses, 73. Alternating Poly(amide urea)s from ε-Caprolactam, Aliphatic Diamines, and Diphenyl Carbonate. Macromolecular Chemistry and Physics, 195(6), 1915-1927.
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • D'Anna, F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(43), 10580-10586.
  • Kricheldorf, H. R., & Probst, N. (1995). New Polymer Syntheses, 76. Alternating Poly(amide urethane)s and Poly(amide urethane urethane)s from ε-Caprolactam. Macromolecular Chemistry and Physics, 196(1), 219-232.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Brown, Z. D., et al. (2020).
  • Dalene, M., & Skarping, G. (1985). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection.
  • U.S. EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Kim, Y. S., et al. (1994). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. Journal of Korean Society of Occupational and Environmental Hygiene, 4(2), 164-175.
  • Gaget, K., et al. (2014). Furan–Urethane Monomers for Self-Healing Polyurethanes. Polymers, 6(5), 1462-1478.
  • PubChem. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • Henriet, C., et al. (2005). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Analytica Chimica Acta, 540(2), 325-334.

Sources

Effect of temperature and catalysts on Diethyl (S)-(-)-2-Isocyanatoglutarate reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Diethyl (S)-(-)-2-Isocyanatoglutarate in their synthetic workflows. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of temperature and catalysts on its reactivity. Our goal is to equip you with the expertise to optimize your reaction outcomes, preempt potential issues, and ensure the integrity of your results.

Introduction to Diethyl (S)-(-)-2-Isocyanatoglutarate

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral intermediate of significant interest in pharmaceutical and agrochemical synthesis.[1] Its isocyanate functional group is a highly reactive electrophile, readily undergoing nucleophilic attack by alcohols, amines, and water.[2][3] This reactivity, while synthetically advantageous, necessitates precise control over reaction conditions to achieve desired product yields and selectivities. This guide will focus on the two most critical parameters: temperature and catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of Diethyl (S)-(-)-2-Isocyanatoglutarate?

A1: The isocyanate group (-N=C=O) is highly electrophilic and reacts with a variety of nucleophiles. The most common reactions are:

  • With Alcohols: Forms carbamates (urethanes). This is a cornerstone reaction for generating a wide range of biologically active molecules and polymers.[2][3]

  • With Amines: Forms substituted ureas. This reaction is typically very fast and often does not require catalysis.[2][4]

  • With Water: Forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea byproduct. This is a common and often undesirable side reaction.[2][5]

Q2: How does temperature generally affect the reaction rate?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate of Diethyl (S)-(-)-2-Isocyanatoglutarate with nucleophiles. However, higher temperatures can also accelerate side reactions, such as allophanate formation (reaction of the isocyanate with a urethane product) or trimerization to form isocyanurates.[6][7] For uncatalyzed reactions with alcohols, a temperature range of 50-100°C is often employed to achieve a reasonable reaction rate.[8] Careful temperature control is crucial for maximizing the yield of the desired product.

Q3: Why is catalysis often necessary for reactions with alcohols?

A3: The reaction between isocyanates and alcohols can be sluggish at ambient temperatures.[4] Catalysts are employed to increase the reaction rate, allowing for milder conditions (lower temperatures) and shorter reaction times. This is particularly important for sensitive substrates or to prevent thermal degradation. Catalysts can also influence the selectivity of the reaction, favoring the desired urethane formation over side reactions.[9]

Q4: What types of catalysts are effective for Diethyl (S)-(-)-2-Isocyanatoglutarate reactions?

A4: A wide range of catalysts can be used, broadly categorized as:

  • Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine are common catalysts that activate the alcohol nucleophile.[2][10]

  • Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective but are facing increased scrutiny due to their toxicity.[9][11] Bismuth and zirconium-based catalysts are emerging as less toxic alternatives.[9][12]

  • Lewis Acids: Lewis acids like borane derivatives can activate the isocyanate group, making it more susceptible to nucleophilic attack.[13][14]

  • N-Heterocyclic Carbenes (NHCs): These are a class of potent organocatalysts that have shown high activity in urethane synthesis.[15]

The choice of catalyst will depend on the specific nucleophile, solvent, desired reaction rate, and tolerance for potential metal contamination.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Urethane Product

Probable Cause A: Competing Reaction with Water

The most common reason for low urethane yield is the reaction of the isocyanate with residual moisture in the reagents or solvent.[5] This consumes two equivalents of isocyanate for every mole of water, forming a urea byproduct and carbon dioxide.[5]

  • Symptoms:

    • Formation of a white, insoluble solid (the urea byproduct).[5]

    • Foaming or bubbling in the reaction vessel due to CO2 evolution.[5]

    • Lower than expected consumption of the alcohol starting material.

  • Troubleshooting Steps:

    • Rigorous Drying of Solvent and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous grades. Dry liquid reagents with appropriate drying agents. Hygroscopic polyols should be dried under vacuum at elevated temperatures.[16]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Karl Fischer Titration: Quantify the water content in your solvent and reagents to ensure they meet the required specifications for your reaction.[5]

Probable Cause B: Inefficient Catalysis or Inappropriate Temperature

An inadequate reaction rate can lead to incomplete conversion within the allotted time.

  • Symptoms:

    • Significant amount of unreacted Diethyl (S)-(-)-2-Isocyanatoglutarate remaining after the expected reaction time (monitor by TLC, GC, or IR spectroscopy).

    • Slow or stalled reaction progress.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: If using a catalyst, ensure the correct loading is being used. Refer to literature for typical catalyst concentrations for similar reactions.

    • Select a More Active Catalyst: If the reaction is still slow, consider switching to a more potent catalyst. For instance, organotin compounds are generally more active than tertiary amines for the isocyanate-alcohol reaction.[12]

    • Adjust Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring for the formation of byproducts. An uncatalyzed reaction may require temperatures in the range of 50-100°C.[8]

Issue 2: Formation of Multiple Products (Low Selectivity)

Probable Cause A: Side Reactions at Elevated Temperatures

High temperatures can promote side reactions such as allophanate formation or isocyanate trimerization.

  • Symptoms:

    • Multiple spots on TLC or peaks in GC/LC-MS analysis corresponding to products of higher molecular weight than the expected urethane.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require the addition of a catalyst or a longer reaction time to achieve full conversion.

    • Choose a Selective Catalyst: Some catalysts are more prone to promoting side reactions than others. For example, strong bases can favor isocyanurate formation.[6] Research catalysts known for high selectivity in urethane synthesis. Zirconium chelates, for instance, have been reported to be selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[9]

Probable Cause B: Catalyst-Promoted Side Reactions

The catalyst itself may be promoting undesired reaction pathways.

  • Symptoms:

    • Product profile changes significantly with the choice of catalyst under identical temperature and concentration conditions.

    • Guanidine-based catalysts, for example, can also catalyze the isocyanate-water reaction.[16]

  • Troubleshooting Steps:

    • Screen Different Catalyst Classes: Test catalysts with different mechanisms of action (e.g., a Lewis acid vs. a tertiary amine).

    • Consult the Literature: Review literature for catalysts that have been successfully used for similar substrates and transformations to guide your selection.

Data Summary and Protocols

Table 1: General Effect of Temperature and Catalysts on Isocyanate Reactions
ParameterConditionEffect on Urethane Formation RatePotential for Side ReactionsNotes
Temperature Low (e.g., 25°C)Very slow (often requires catalyst)LowFavors selectivity but may lead to incomplete reaction.
Moderate (e.g., 50-80°C)Moderate to fastModerateA good starting point for many reactions.
High (e.g., >100°C)Very fastHigh (allophanate, trimerization)Use with caution; may lead to decomposition or byproducts.[7]
Catalyst NoneSlowLow (at moderate temperatures)Requires higher temperatures or longer reaction times.
Tertiary AmineModerateModerateBasicity influences catalytic activity.[4]
Organotin (e.g., DBTDL)Very fastModerateHighly effective but toxic.[11]
Lewis Acid (e.g., B(C6F5)3)FastDependent on substrateActivates the isocyanate electrophile.[14]
Organocatalyst (e.g., NHC)Very fastDependent on catalyst structureMetal-free and highly active alternative.[15]
Experimental Protocol: General Procedure for the Catalyzed Reaction of Diethyl (S)-(-)-2-Isocyanatoglutarate with an Alcohol

Safety Precaution: Isocyanates are toxic, irritants, and potential sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum immediately before use.[5]

  • Reagent and Solvent Preparation: Use anhydrous solvent (e.g., toluene, THF, or CH2Cl2) and ensure the alcohol reactant is dry.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Charging the Reactor: To a stirred solution of the alcohol (1.0 eq.) and the chosen catalyst (e.g., 0.1-1 mol% DBTDL or 1-5 mol% DABCO) in the anhydrous solvent, add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0-1.1 eq.) dropwise at the desired reaction temperature (e.g., 25-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Work-up and Purification: Once the reaction is complete, quench if necessary, and purify the product using standard techniques such as column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways of Diethyl (S)-(-)-2-Isocyanatoglutarate

ReactionPathways Isocyanate Diethyl (S)-(-)-2- Isocyanatoglutarate Urethane Urethane (Carbamate) (Desired Product) Isocyanate->Urethane + Alcohol (R-OH) Urea Urea Isocyanate->Urea + Amine (R-NH2) CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + Water (H2O) Alcohol R-OH Amine R-NH2 Water H2O SideUrea Urea (Side Product) ProductAmine Amine CarbamicAcid->ProductAmine Decomposition CO2 CO2 CarbamicAcid->CO2 Decomposition ProductAmine->SideUrea + Isocyanate

Caption: Primary reaction pathways for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Diagram 2: Troubleshooting Workflow for Low Urethane Yield

TroubleshootingWorkflow Start Low Urethane Yield CheckMoisture Check for Moisture Contamination (Urea formation, CO2 evolution?) Start->CheckMoisture DrySystem Action: Rigorously dry solvents, reagents & use inert atmosphere. CheckMoisture->DrySystem Yes CheckKinetics Check Reaction Kinetics (Is starting material consumed?) CheckMoisture->CheckKinetics No DrySystem->CheckKinetics OptimizeConditions Action: Increase temperature, add/change catalyst, or increase reaction time. CheckKinetics->OptimizeConditions No Resolved Problem Resolved CheckKinetics->Resolved Yes OptimizeConditions->Resolved

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Benchchem. Technical Support Center: Managing Isocyanate Reactions.
  • Dove, A. P., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Available from: [Link]

  • Pascault, J. P., et al. Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online. Available from: [Link]

  • Wikibooks. Organic Chemistry/Isocyanate. Available from: [Link]

  • Wikipedia. Isocyanate. Available from: [Link]

  • Roesky, H. W., et al. (2017). Cooperative Activation of Isocyanates by Al−N-Based Active Lewis Pairs and the Generation of a C5 Chain by Simultaneous Formation of Two C−C Bonds. PubMed. Available from: [Link]

  • Stoffer, J. O., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. Available from: [Link]

  • Poliuretanos. 1.2.1 - Isocyanate Reactions. Available from: [Link]

  • ResearchGate. Reaction of aliphatic hydroxyl with isocyanate catalyzed by Lewis acid. Available from: [Link]

  • Avesta, H., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH. Available from: [Link]

  • Blank, W. J. Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner. Available from: [Link]

  • ResearchGate. Reaction of isocyanates with alcohols. Available from: [Link]

  • Melen, R. L., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University. Available from: [Link]

  • Google Patents. Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. Isocyanate reactions with alcohol (a) and with water (b,c). Available from: [Link]

  • Turkchem. Catalysis of Urethane Systems. Available from: [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]

  • BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. Available from: [Link]

  • ResearchGate. does anyone know a simple protocol for synthesizing common polyurethanes (a lit. reference would help)?. Available from: [Link]

  • Occupational Safety and Health Administration. Isocyanates - Overview. Available from: [Link]

  • Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Available from: [Link]

  • PubChem. Diethyl (S)-(-)-2-Isocyanatoglutarate. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Available from: [Link]

  • ResearchGate. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Available from: [Link]

  • Reactions of Alcohols. Available from: [Link]

  • MDPI. (2021). Synthesis, Characterizations and Catalysis of Sulfated Silica and Nickel Modified Silica Catalysts for Diethyl Ether (DEE) Production from Ethanol towards Renewable Energy Applications. Available from: [Link]

  • ResearchGate. The Thermal Decomposition of Isocyanurates. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available from: [Link]

  • PMC - NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available from: [Link]

  • ResearchGate. (PDF) Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. Available from: [Link]

  • PubMed. (2001). Effects of temperature and concentration of the accelerators ethoxylated alcohols, diethyl suberate and tributyl phosphate on the mobility of [14C]2,4-dichlorophenoxy butyric acid in plant cuticles. Available from: [Link]

Sources

Validation & Comparative

Analytical methods for Diethyl (S)-(-)-2-Isocyanatoglutarate characterization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated comprehensive Google searches to gather information on analytical methods relevant to characterizing Diethyl (S)-(-)-2-Isocyanatoglutarate. The primary focus is on utilizing techniques like NMR spectroscopy. My initial scans concentrate on established methods and promising approaches. I'm exploring related compounds for transferable techniques as well.

Expanding Search Scope

I'm now broadening the search to encompass mass spectrometry, FT-IR spectroscopy, chiral HPLC, and elemental analysis alongside NMR. I'm actively analyzing the results, aiming to pinpoint experimental parameters and potential issues. Comparative studies and literature regarding isocyanate compounds' advantages and disadvantages are now in the crosshairs. I'm also delving into authoritative sources like analysis journals.

Deepening Analysis Strategy

My research has evolved from broad search queries to a focused analytical plan. I'm prioritizing the structure for my guide, outlining method details, expected outputs, and potential hurdles. Comparative tables and visual workflow diagrams are next on my agenda. I'm meticulously seeking out the most reliable sources.

Composing a Comparison Guide

I'm now focusing on outlining the structure for a comprehensive comparison guide. The goal is to highlight the utility of diverse analytical techniques, focusing on characterizing Diethyl (S)-(-)-2-Isocyanatoglutarate. The guide will be written from the perspective of a Senior Application Scientist. My aim is to make it easy to understand the benefits and limitations of each method.

Constructing the Intro

I'm currently drafting the introduction. I've introduced Diethyl (S)-(-)-2-Isocyanatoglutarate and its applications, with citations. I'm also highlighting the need for thorough characterization and briefly outlining the analytical techniques to be compared. The introduction will make a compelling case for the guide's utility, and I'm ensuring scientific rigor, as befits a Senior Application Scientist. The introduction is the cornerstone for all that follows.

Detailing FT-IR and NMR

I'm now diving into the specifics of FT-IR and NMR. I'm focusing on providing clear explanations of the principles and expected data for each. With FT-IR, I'm emphasizing the -NCO peak and outlining a practical protocol. For NMR, I'm predicting key signals based on DEIG's structure and related compounds, as I don't have the spectra. I am ensuring that this section is both informative and practically useful for our target audience.

Defining the Analytical Methods

I am now organizing the techniques for the guide, aiming for a detailed structure with clear sections. I plan to define the principles, data, and protocols. The focus is on ensuring the guide's accuracy, with in-text citations and clickable URLs. This includes sections on FT-IR, NMR, and Mass Spectrometry, ensuring the "why" behind experimental choices is clearly stated.

Structuring the Guide Content

I am now structuring the guide in detail. I'm incorporating tables for quantitative data and designing experimental protocols. Graphviz diagrams will be used for workflows. I'm ensuring scientific rigor, including in-text citations and clickable URLs. The aim is to create a resource that's scientifically sound and practical for characterizing Diethyl (S)-(-)-2-Isocyanatoglutarate. I'm focusing on why specific methods are chosen.

Defining Purity and Stability

I'm now focusing on purity assessment, differentiating between chemical and enantiomeric purity. I'm exploring Gas Chromatography and HPLC for chemical purity, detailing protocols and considerations. For enantiomeric purity, I'm concentrating on chiral HPLC, the selection of chiral columns, and the necessary mobile phases to achieve enantiomer resolution. A data comparison table is in the works. My focus is on ensuring data accuracy.

Outlining the Purity Assessment

Now, I'm focusing on purity assessment, distinguishing between chemical and enantiomeric purity. I'm exploring GC and HPLC for chemical purity, detailing specific protocols, and discussing considerations for method optimization. For enantiomeric purity, I'm concentrating on chiral HPLC, detailing the selection of appropriate chiral columns and mobile phases for effective enantiomer resolution. A data comparison table is being drafted. My primary goal is to ensure accuracy and reproducibility.

Outlining the Comprehensive Guide

I'm now integrating the plan to create a full outline for the comparison guide. I'm focusing on a logical flow, starting with structural elucidation, then purity assessment. I am including a clear table and flowchart for characterization, ensuring a focus on the 'why' of analytical choices. The goal is a resource that is scientifically sound and practical for characterizing Diethyl (S)-(-)-2-Isocyanatoglutarate.

A Comparative Guide to HPLC and GC for the Purity Analysis of Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity assessment of Diethyl (S)-(-)-2-Isocyanatoglutarate. As a chiral intermediate crucial in pharmaceutical synthesis, its chemical and enantiomeric purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore the inherent analytical challenges of this molecule and present detailed, field-proven methodologies, grounding our discussion in established scientific principles and regulatory standards.

The Core Analytical Challenge: Reactivity and Chirality

Diethyl (S)-(-)-2-Isocyanatoglutarate presents a dual analytical challenge. The isocyanate (-NCO) functional group is highly electrophilic and reactive towards nucleophiles such as water, alcohols, and amines. This reactivity complicates direct analysis, as the analyte can degrade on-column or react with trace moisture in solvents, leading to inaccurate results.[1][2] The second challenge is its chirality; the molecule exists as two non-superimposable mirror images (enantiomers). For its intended pharmaceutical application, only the (S)-enantiomer is desired. Therefore, the analytical method must not only determine overall chemical purity but also precisely quantify the enantiomeric excess (e.e.).

To overcome the reactivity of the isocyanate group, a common and robust strategy is pre-column derivatization . This involves converting the unstable isocyanate into a stable derivative that is amenable to chromatographic analysis. This guide will focus on derivatization-based approaches for both HPLC and GC.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. For Diethyl (S)-(-)-2-Isocyanatoglutarate, a derivatization step is essential to ensure analyte stability in the protic solvents often used in reversed-phase HPLC and to prevent reactions on the column.

Causality of Experimental Choices: The HPLC Approach

The chosen strategy involves reacting the isocyanate with a simple alcohol, such as methanol, to form a stable methyl carbamate derivative.[3] This reaction is rapid, quantitative, and produces a derivative with excellent chromatographic properties and a strong UV chromophore, making it ideal for HPLC-UV analysis. The subsequent enantiomeric separation is achieved using a chiral stationary phase (CSP), typically a polysaccharide-based column, renowned for its broad enantioselectivity for carbamates and other chiral compounds.[3]

Experimental Protocol: HPLC Analysis

1. Pre-Column Derivatization:

  • Accurately weigh approximately 10 mg of Diethyl (S)-(-)-2-Isocyanatoglutarate into a clean, dry 10 mL volumetric flask.

  • Add 5 mL of anhydrous methanol.

  • Gently swirl the flask and allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion of the isocyanate to the methyl carbamate.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

Parameter Condition
Instrument HPLC system with UV Detector
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase Isocratic: n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm

| Injection Vol. | 10 µL |

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation s1 Weigh Analyte s2 Derivatize with Methanol (Forms stable carbamate) s1->s2 s3 Dilute & Filter s2->s3 a1 Inject into Chiral HPLC s3->a1 a2 Separate Enantiomers & Impurities a1->a2 d1 Integrate Peak Areas a2->d1 d2 Calculate Chemical Purity & Enantiomeric Excess (e.e.) d1->d2

Caption: Workflow for HPLC analysis of Diethyl (S)-(-)-2-Isocyanatoglutarate.

Method 2: Chiral Gas Chromatography (GC)

GC is an excellent alternative, particularly given its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). While some suppliers suggest direct GC analysis is possible for this compound[4][5], this approach requires a highly inert system to prevent on-column degradation. A more robust and universally applicable method involves derivatization to enhance thermal stability and improve peak shape.

Causality of Experimental Choices: The GC Approach

For GC analysis, derivatization with an amine, such as di-n-butylamine, is a well-established method for isocyanates.[6] This reaction forms a stable, thermally robust urea derivative. The key advantage here is that the resulting derivative is sufficiently volatile for GC analysis. The enantiomers of the derivatized analyte can then be resolved on a chiral capillary column, often one containing a cyclodextrin-based stationary phase, which is highly effective for separating chiral compounds.[7][8]

Experimental Protocol: GC Analysis

1. Pre-Column Derivatization:

  • Accurately weigh approximately 10 mg of Diethyl (S)-(-)-2-Isocyanatoglutarate into a clean, dry vial.

  • Dissolve the analyte in 1 mL of anhydrous toluene.

  • Add a 1.5 molar excess of di-n-butylamine.

  • Cap the vial and heat at 60°C for 15 minutes to ensure complete reaction.

  • Cool the solution to room temperature. The sample is now ready for GC injection.

2. GC Instrumentation and Conditions:

Parameter Condition
Instrument Gas Chromatograph with FID
Column Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film (or equivalent cyclodextrin-based CSP)
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program 150°C (hold 1 min), ramp to 230°C at 5°C/min, hold 10 min

| Injection | 1 µL, Split ratio 50:1 |

Workflow for GC Purity Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Interpretation g1 Weigh Analyte g2 Derivatize with Di-n-butylamine (Forms stable urea) g1->g2 a1_gc Inject into Chiral GC g2->a1_gc a2_gc Separate Enantiomers & Impurities a1_gc->a2_gc d1_gc Integrate Peak Areas a2_gc->d1_gc d2_gc Calculate Chemical Purity & Enantiomeric Excess (e.e.) d1_gc->d2_gc

Caption: Workflow for GC analysis of Diethyl (S)-(-)-2-Isocyanatoglutarate.

Objective Comparison: HPLC vs. GC

The choice between HPLC and GC depends on available instrumentation, laboratory expertise, and specific analytical goals. Both methods, when properly developed and validated, can provide accurate and reliable purity data.

FeatureHPLC with DerivatizationGC with Derivatization
Principle Liquid-solid phase partitioningGas-liquid phase partitioning
Analyte Stability Excellent post-derivatization (carbamate)Excellent post-derivatization (urea)
Enantiomeric Resolution High resolution on polysaccharide CSPsHigh resolution on cyclodextrin CSPs
Sensitivity Good with UV detector; can be enhanced with detectors like MS.[9]Excellent with FID; MS coupling provides mass data for impurity identification.[10]
Analysis Time Typically longer run times (15-30 min)Often faster run times (<20 min) due to temperature programming.[11]
Sample Throughput ModeratePotentially higher
Solvent Consumption Higher consumption of organic solventsMinimal solvent use beyond sample preparation
Method Robustness Prone to column pressure issues; mobile phase prep is criticalRequires inert injector liner and column to prevent analyte adsorption
Key Advantage Well-suited for a wide range of derivatives and less volatile impuritiesHigh efficiency and speed; powerful when coupled with MS for structural elucidation

Trustworthiness: Protocol Validation and System Suitability

To ensure the trustworthiness of any analytical method, validation is not optional. The described protocols must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[14]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Ensuring the closeness of the results to the true value and the repeatability of the method, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Furthermore, all chromatographic analyses must adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[15][16][17] This includes performing system suitability tests before any sample analysis to verify that the chromatographic system is adequate for the intended analysis.[17] Key system suitability parameters include resolution between the two enantiomers, peak symmetry (tailing factor), and precision of replicate injections.

Conclusion and Recommendations

Both HPLC and GC, when preceded by a robust derivatization step, are highly effective for determining the chemical and enantiomeric purity of Diethyl (S)-(-)-2-Isocyanatoglutarate.

  • Choose HPLC when your laboratory has strong expertise in chiral liquid chromatography and when analyzing for potential non-volatile impurities is a primary concern. The methodology is straightforward and builds on well-established principles for carbamate separations.

  • Choose GC for its high efficiency, speed, and lower solvent consumption. It is particularly powerful when coupled with a mass spectrometer (GC-MS), which can provide invaluable structural information for the identification of unknown impurities.

Ultimately, the selected method must be rigorously validated to comply with regulatory expectations and ensure the generation of reliable data, which is fundamental to the development of safe and effective pharmaceuticals.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler Source: The Analytical Scientist URL: [Link]

  • Title: Diethyl (S)-(-)-2-Isocyanatoglutarate Source: Starshinechemical URL: [Link]

  • Title: Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents Source: Taylor & Francis Online URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: ResearchGate URL: [Link]

  • Title: Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography Source: KoreaScience URL: [Link]

  • Title: Indirect determination of isocyanates by gas chromatography Source: PubMed URL: [Link]

  • Title: Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection Source: PubMed URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: The GC-MS analysis of isocyanate diamine-metabolites Source: ResearchGate URL: [Link]

  • Title: Determination of Isocyanates in Workplace Atmosphere by HPLC Source: ResearchGate URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: Application News AD-0079 Source: Shimadzu URL: [Link]

Sources

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Evaluating Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the stereocontrolled synthesis of complex chiral molecules is of paramount importance. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different pharmacological and toxicological profiles. Chiral synthons, or building blocks, are fundamental tools in the synthetic chemist's arsenal, providing a reliable and efficient means to introduce stereocenters into a target molecule. This guide offers an in-depth comparison of Diethyl (S)-(-)-2-Isocyanatoglutarate, a versatile chiral building block, with other prominent chiral synthons used in the asymmetric synthesis of non-proteinogenic amino acids and other valuable chiral intermediates.

Introduction: The Central Role of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality dictates that they will interact differently with the enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in the development of safe and effective medicines. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, has therefore become a cornerstone of pharmaceutical research and development.

This guide will focus on the utility of Diethyl (S)-(-)-2-Isocyanatoglutarate as a chiral synthon and provide a comparative analysis with other established methods for the asymmetric synthesis of amino acids and related structures. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Diethyl (S)-(-)-2-Isocyanatoglutarate: A Versatile Chiral Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate is a derivative of the naturally occurring amino acid, L-glutamic acid. Its key structural features include a stereocenter at the α-carbon with a defined (S)-configuration and a highly reactive isocyanate functional group. This combination makes it a valuable synthon for the introduction of a chiral glutamic acid-like moiety into a variety of molecular scaffolds.

The isocyanate group is a potent electrophile that readily reacts with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form stable carbamate, urea, and amide linkages, respectively. The inherent chirality of the molecule allows for the diastereoselective synthesis of more complex structures, where the stereocenter of the isocyanatoglutarate directs the stereochemical outcome of subsequent transformations.

Key Applications:

  • Synthesis of Conformationally Constrained Glutamic Acid Analogues: Glutamic acid is a major excitatory neurotransmitter in the central nervous system. Developing analogs with restricted conformations is a key strategy for achieving selectivity towards different glutamate receptor subtypes. Diethyl (S)-(-)-2-isocyanatoglutarate serves as a starting point for the synthesis of such analogs, which are valuable tools in neuroscience research and for the development of drugs targeting neurological disorders.

  • Preparation of Substituted Prolines: The intramolecular cyclization of derivatives formed from the reaction of the isocyanate with suitable nucleophiles can lead to the stereoselective synthesis of substituted proline derivatives. These non-proteinogenic amino acids are of great interest for their ability to induce specific secondary structures in peptides.

  • Peptidomimetics and Drug Scaffolds: The ability to introduce a chiral, functionalized fragment makes this synthon attractive for the synthesis of peptidomimetics and other complex drug candidates.

A Comparative Analysis of Alternative Chiral Synthons

While Diethyl (S)-(-)-2-Isocyanatoglutarate offers a direct route to certain chiral structures, several other powerful strategies for the asymmetric synthesis of amino acids are widely employed. The choice of method often depends on the desired target structure, the required scale of the synthesis, and the availability of starting materials.

(S)-Pyroglutamic Acid: A Rigid Chiral Template

(S)-Pyroglutamic acid, a cyclized derivative of L-glutamic acid, is an inexpensive and readily available chiral building block.[1][2] Its rigid bicyclic structure provides a well-defined stereochemical environment that can be exploited for the diastereoselective introduction of substituents.

General Strategy:

The lactam ring of pyroglutamic acid can be selectively functionalized at various positions. For example, the α-carbon can be alkylated with high diastereoselectivity. The resulting substituted pyroglutamates can then be hydrolyzed to afford the corresponding α-substituted glutamic acids. This approach has been successfully used in the synthesis of kainoids, a class of natural products with potent neuroexcitatory activity.[1]

Logical Workflow for Pyroglutamic Acid Utilization

Caption: Diastereoselective functionalization of (S)-pyroglutamic acid.

Evans Auxiliaries: Reliable Stereocontrol in Acyclic Systems

The use of chiral oxazolidinone auxiliaries, pioneered by David Evans, is a cornerstone of modern asymmetric synthesis.[3] These auxiliaries are temporarily attached to a carboxylic acid derivative, and the resulting N-acyl oxazolidinone provides a highly effective chiral environment for diastereoselective enolate reactions.

General Strategy:

A glycine or alanine derivative is first coupled to the Evans auxiliary. The resulting imide is then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation, aldol, or amination reactions. Subsequent cleavage of the auxiliary, which can often be recycled, yields the desired enantiomerically enriched amino acid. This method has been applied to the synthesis of a wide variety of non-proteinogenic amino acids, including β-methylphenylalanine.[3]

Experimental Workflow for Evans Auxiliary-Mediated Alkylation

Evans Auxiliary Workflow Start Glycine Derivative + Chiral Auxiliary Acylation N-Acylation Start->Acylation Enolate_Formation Deprotonation (e.g., LDA, NaHMDS) Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage Product Enantiopure α-Amino Acid Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle

Caption: Asymmetric synthesis of α-amino acids using an Evans auxiliary.

Schöllkopf Bis-Lactim Ethers: Asymmetric Synthesis of α-Amino Acids

The Schöllkopf method provides a powerful route to enantiomerically pure α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether.[4] This method utilizes a cyclic dipeptide formed from glycine and a chiral amino acid, typically valine, as the chiral auxiliary.

General Strategy:

The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit to form a planar carbanion. The bulky isopropyl group of the valine residue effectively shields one face of the anion, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the bis-lactim ether to afford the desired α-amino acid methyl ester and the valine methyl ester, which can be separated. This method is particularly useful for the synthesis of α-alkyl-α-amino acids and has been employed in the preparation of challenging targets like L-tert-leucine.[4][5]

Performance Comparison and Experimental Data

The selection of a chiral synthon is a critical decision in the planning of a synthetic route. The following table summarizes representative data for the asymmetric synthesis of α-amino acids using the discussed methods. It is important to note that direct comparisons can be challenging as reaction conditions, substrates, and the scale of the reaction can significantly influence the outcome.

Chiral Synthon/MethodTarget Amino Acid TypeTypical ElectrophileDiastereomeric/Enantiomeric ExcessTypical YieldKey AdvantagesKey Limitations
Diethyl (S)-(-)-2-Isocyanatoglutarate Substituted Glutamic Acids, ProlinesNucleophiles (alcohols, amines, carbanions)High d.r. (substrate-dependent)Good to ExcellentDirect introduction of a chiral glutamic acid fragment.Limited to glutamic acid analogs; reactivity of isocyanate.
(S)-Pyroglutamic Acid Substituted Glutamic Acids, KainoidsAlkyl halides, Michael acceptors>95% d.e.GoodInexpensive starting material; rigid template for high stereocontrol.Multi-step sequences often required.
Evans Oxazolidinone Auxiliary Wide range of α-amino acidsAlkyl halides, Aldehydes, Azides>98% d.e.HighBroad substrate scope; high and predictable stereoselectivity; auxiliary is recyclable.Requires attachment and cleavage of the auxiliary.
Schöllkopf Bis-Lactim Ether α-Alkyl-α-amino acidsAlkyl halides>95% e.e.Good to HighHigh enantioselectivity for α-alkylation; reliable method.Limited to alkylation; requires preparation of the bis-lactim ether.

Experimental Protocols

To provide a practical context for the application of these chiral synthons, detailed experimental protocols for key transformations are outlined below.

General Protocol for Diastereoselective Alkylation using an Evans Auxiliary

This protocol is adapted from the synthesis of β-methylphenylalanine derivatives.[3]

Materials:

  • N-Acyl oxazolidinone (1.0 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M in THF)

  • Alkyl halide (e.g., methyl iodide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents.

Procedure:

  • A solution of the N-acyl oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • NaHMDS solution is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes.

  • The alkyl halide is added, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the diastereomerically enriched alkylated product.

  • For auxiliary cleavage, the purified product is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and aqueous hydrogen peroxide is added, followed by aqueous lithium hydroxide.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The reaction is quenched, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified and extracted to isolate the desired α-amino acid.

General Protocol for Schöllkopf Asymmetric Amino Acid Synthesis

This protocol is a general representation of the Schöllkopf method for the synthesis of L-tert-leucine.[4]

Materials:

  • (S)-Valine-glycine bis-lactim ether (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes)

  • tert-Butyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) (e.g., 0.25 N)

  • Standard workup and purification reagents.

Procedure:

  • A solution of the (S)-valine-glycine bis-lactim ether in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-BuLi is added dropwise, and the resulting orange-colored solution is stirred at -78 °C for 20 minutes.

  • tert-Butyl bromide is added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

  • The crude product is purified by chromatography to afford the diastereomerically pure alkylated bis-lactim ether.

  • The purified product is dissolved in dilute aqueous HCl and stirred at room temperature for several days to effect hydrolysis.

  • The reaction mixture is worked up to separate the desired L-tert-leucine methyl ester from the (S)-valine methyl ester.

Conclusion and Future Perspectives

The asymmetric synthesis of non-proteinogenic amino acids remains a vibrant and essential area of chemical research, driven by the insatiable demand for novel therapeutic agents. Diethyl (S)-(-)-2-Isocyanatoglutarate stands as a valuable and specialized chiral synthon, offering a direct and efficient entry point into the synthesis of conformationally constrained glutamic acid analogs and related heterocyclic systems. Its utility is particularly pronounced in the field of neuroscience, where such molecules are crucial for dissecting the pharmacology of glutamate receptors.

However, the broader landscape of asymmetric amino acid synthesis is populated by a diverse and powerful array of methodologies. The choice between a chiral building block approach, such as that offered by Diethyl (S)-(-)-2-Isocyanatoglutarate or (S)-Pyroglutamic acid, and an auxiliary-based method, like the Evans or Schöllkopf syntheses, is a strategic one. The decision hinges on factors such as the desired target structure, scalability, cost-effectiveness, and the specific stereochemical challenges at hand.

For the synthesis of a wide array of acyclic α-amino acids with high and predictable stereocontrol, the Evans auxiliary method remains a gold standard due to its broad applicability and the recyclability of the auxiliary. The Schöllkopf method, while more specialized, provides excellent results for the synthesis of α-alkylated amino acids. (S)-Pyroglutamic acid offers an economical and highly effective template for the synthesis of complex cyclic and bicyclic amino acid derivatives.

Ultimately, a thorough understanding of the strengths and limitations of each of these chiral synthons and methodologies is crucial for the modern synthetic chemist. By leveraging the unique advantages of each approach, researchers can continue to push the boundaries of molecular design and contribute to the development of the next generation of life-saving medicines.

References

  • Dharanipragada, R., VanHulle, K., Bannister, A., Bear, S., Kennedy, L., & Hruby, V. J. (1992). Asymmetric Synthesis of Unusual Amino Acids: An Efficient Synthesis of Optically Pure Isomers of β‐Methylphenylalanine. Tetrahedron, 48(23), 4733-4748.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011-4030.
  • Flick, A. C., et al. (2018). Synthetic Approaches to New Drugs Approved During 2016. Journal of Medicinal Chemistry, 61(16), 7004-7031.
  • Moloney, M. G. (2000). Pyrrolidinones derived from (S)-pyroglutamic acid. Part 2. Conformationally constrained kainoid analogues. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-18.
  • Seo, Y.-M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Synthesis of (R)-Amino Acids from Glycine and (R)-Valine by the Bis-lactim Ether Method. Angewandte Chemie International Edition in English, 20(9), 798-799.

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate (DEI) is a chiral intermediate of significant value in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its isocyanate functionality provides a reactive handle for constructing complex molecular architectures, while its inherent chirality is often crucial for the biological activity of the final product. In drug development, where enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric—it is a regulatory and safety necessity.[4][5][6]

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of DEI products. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind method selection, derivatization strategies, and data interpretation, empowering researchers to develop robust and reliable analytical systems.

Core Principles: Overcoming the Challenge of Mirror-Image Molecules

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, spectral characteristics) in an achiral environment.[7][8] This makes their differentiation and quantification a non-trivial analytical challenge. The foundational strategy to overcome this is to introduce a chiral element into the analytical system, forcing the enantiomers to interact differently. This can be achieved through two primary routes:

  • Direct Methods: The enantiomers are separated in a chiral environment, most commonly by using a Chiral Stationary Phase (CSP) in chromatography.[9][10] The differential, transient diastereomeric interactions between the enantiomers and the CSP lead to different retention times.

  • Indirect Methods: The mixture of enantiomers is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).[4][11] This reaction covalently transforms the enantiomeric pair into a pair of diastereomers. Diastereomers have distinct physical properties and can be separated and quantified using standard, achiral analytical techniques like conventional HPLC or NMR spectroscopy.

Comparative Analysis of Key Analytical Techniques

The high reactivity of the isocyanate group in DEI is a critical factor in method selection. This functional group readily reacts with nucleophiles such as water, alcohols, and amines. Consequently, direct analysis can be problematic, and derivatization is often the most robust strategy.

Technique Principle Resolution Analysis Time Sensitivity Pros Cons
Chiral HPLC Direct separation on a Chiral Stationary Phase (CSP) after derivatization.Very High15-45 minHigh (ng-pg)Gold standard for accuracy and precision; well-established.[9]Requires derivatization; CSP selection can involve trial-and-error.[9]
Chiral GC Direct separation of volatile derivatives on a CSP.Excellent10-30 minVery High (pg-fg)Exceptional resolving power for volatile compounds.[8]Requires analyte to be volatile and thermally stable, mandating derivatization.
Chiral SFC Supercritical CO2 mobile phase for separation on a CSP after derivatization.Very High5-15 minHigh (ng-pg)Very fast analysis; reduced organic solvent use ("green").[5][12]Requires specialized instrumentation.
NMR Spectroscopy Indirect analysis via formation of diastereomers with a Chiral Derivatizing Agent (CDA).Moderate5-20 minLow (mg)Rapid, provides structural confirmation, no physical separation needed.Lower precision for very high e.e. values (>99%); requires more sample.

Visualizing the Analytical Workflow

Choosing the appropriate analytical path requires a logical decision-making process based on the sample properties and available instrumentation.

Analytical Workflow Figure 1. Decision Workflow for e.e. Determination cluster_0 Sample Assessment cluster_1 Method Selection cluster_2 Execution Start DEI Product Sample Assess Assess Sample Matrix & Purity Start->Assess Method_Choice Choose Analytical Approach Assess->Method_Choice Chroma Chromatographic Separation (High Accuracy/Sensitivity) Method_Choice->Chroma QC / Trace Analysis NMR_Spec NMR Spectroscopy (Rapid Screening/Confirmation) Method_Choice->NMR_Spec Process Monitoring / High Conc. Deriv Derivatize Isocyanate (e.g., with Chiral Amine/Alcohol) Chroma->Deriv NMR_Spec->Deriv HPLC HPLC/SFC Analysis (Achiral or Chiral Column) Deriv->HPLC NMR_Run Acquire NMR Spectrum (¹H, ¹⁹F) Deriv->NMR_Run Result Calculate e.e. from Peak Areas HPLC->Result NMR_Run->Result

Caption: Decision Workflow for e.e. Determination.

Expert Insights: The Criticality of Derivatization for Isocyanates

The isocyanate group (-N=C=O) is the central challenge in analyzing DEI. Its high electrophilicity makes it susceptible to reaction with a wide range of nucleophiles, including residual water in HPLC solvents or active sites on stationary phases. This can lead to on-column degradation, poor peak shape, and inaccurate results.

Causality: By converting the isocyanate to a stable urea (reaction with an amine) or carbamate (reaction with an alcohol), we achieve two critical goals:

  • Stabilization: The resulting derivative is far less reactive and robust enough for consistent chromatographic or spectroscopic analysis.

  • Introduction of a Chiral Probe: Using an enantiomerically pure derivatizing agent transforms the original enantiomers into diastereomers, which is the key to their differentiation.

The ideal Chiral Derivatizing Agent (CDA) should:

  • Be >99.9% enantiomerically pure.

  • React rapidly and quantitatively under mild conditions.

  • Not induce racemization of the analyte.

  • Introduce a reporter group (e.g., a strong chromophore for UV detection or fluorine atoms for ¹⁹F NMR) to enhance detection.[4][11]

Derivatization Mechanism Figure 2. Indirect Analysis via Derivatization cluster_input Initial State: Indistinguishable cluster_reagent Chiral Probe cluster_output Final State: Distinguishable Enantiomers (S)-DEI (R)-DEI Identical Properties Diastereomers (S,R)-Urea (R,R)-Urea Different Properties Enantiomers:S->Diastereomers:SR Reaction Enantiomers:R->Diastereomers:RR Reaction CDA {(R)-Chiral Amine}|{Single Enantiomer} CDA->Enantiomers:S CDA->Enantiomers:R Analysis Separation & Quantification (HPLC / NMR) Diastereomers->Analysis

Caption: Indirect Analysis via Derivatization.

Validated Experimental Protocols

Trustworthy data comes from self-validating protocols. The following methods are designed for robustness and accuracy.

Protocol 1: Indirect e.e. Determination by HPLC

This method converts DEI into stable diastereomeric ureas, which are then separated on a standard achiral column.

1. Derivatization: a. In a clean, dry vial, dissolve ~10 mg of the DEI product in 1.0 mL of anhydrous Dichloromethane (DCM). b. Add 1.1 molar equivalents of enantiomerically pure (R)-(+)-1-Phenylethylamine. c. Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically quantitative and complete. d. Dilute the sample to an appropriate concentration (~0.5 mg/mL) with the HPLC mobile phase.

2. HPLC Analysis:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Optimization may be required.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

3. Data Interpretation: a. The two diastereomers will elute at different retention times. b. Integrate the peak area for each diastereomer (Area₁ and Area₂). c. Calculate the enantiomeric excess: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Rationale: Using a standard C18 column makes this method highly accessible and cost-effective. The derivatization is simple, rapid, and creates a UV-active product, ensuring good sensitivity.

Protocol 2: Rapid e.e. Screening by ¹H NMR Spectroscopy

This protocol uses a chiral derivatizing agent to create diastereomers with chemically distinct NMR signals.

1. Derivatization: a. In a clean, dry NMR tube, dissolve ~15-20 mg of the DEI product in 0.6 mL of anhydrous CDCl₃. b. Acquire a preliminary ¹H NMR spectrum to confirm the starting material's identity. c. Add 1.1 molar equivalents of an enantiomerically pure chiral alcohol, such as (R)-(-)-2,2,2-Trifluoro-1-phenylethanol. d. Mix thoroughly and allow the reaction to proceed for 30-60 minutes. Monitor for the disappearance of the isocyanate signal if using IR, or simply wait for the reaction to complete.

2. NMR Analysis:

  • Instrument: 400 MHz or higher field strength NMR spectrometer.
  • Experiment: Standard ¹H NMR.
  • Analysis: Identify a proton signal in the derivative that is well-resolved for the two diastereomers. Often, protons close to the newly formed stereocenter or aromatic protons on the derivatizing agent show the best separation (Δδ).

3. Data Interpretation: a. Carefully integrate the distinct signals corresponding to each diastereomer (Integral₁ and Integral₂). b. Calculate the enantiomeric excess: e.e. (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

Rationale: This NMR method is exceptionally fast for process monitoring and provides unambiguous structural confirmation. While less precise than HPLC for e.e. values >99%, it is invaluable for reaction screening and rapid purity checks without the need for extensive method development.

Conclusion and Recommendations

The determination of enantiomeric excess for Diethyl (S)-(-)-2-Isocyanatoglutarate is most reliably achieved through an indirect approach involving derivatization. This strategy effectively mitigates the high reactivity of the isocyanate functional group, yielding stable analytes suitable for robust analysis.

  • For routine quality control, regulatory submissions, and applications requiring the highest degree of accuracy and sensitivity, derivatization followed by HPLC on an achiral stationary phase is the recommended gold standard.

  • For rapid in-process monitoring, reaction screening, and situations where structural confirmation is paramount, ¹H NMR spectroscopy with a chiral derivatizing agent offers an efficient and powerful alternative.

Ultimately, the choice of method should be guided by the specific analytical requirements, including the desired level of precision, sample throughput, and available instrumentation. By understanding the chemical principles and applying the validated protocols described herein, researchers can confidently and accurately assess the stereochemical purity of their DEI products.

References

  • Roos, G. H. P., & Donovan, A. R. (2000). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. Sultan Qaboos University Journal for Science. [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Roos, G. H. P., & Donovan, A. R. (2000). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. ResearchGate. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). A derivatisation agent selection guide. Green Chemistry. [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. [Link]

  • Grokipedia. Chiral derivatizing agent. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Regis Technologies. Chiral Derivatization Reagents/Solvents. [Link]

  • Subramanian, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Waters Corporation. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Al-Sbahein, A., & Al-Enazy, Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Peptides Modified with Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical step in creating novel therapeutics, diagnostic tools, and research reagents. The choice of a modifying agent dictates not only the final functionality of the peptide but also the complexity of its synthesis and subsequent validation. This guide provides an in-depth technical comparison for the validation of peptides modified with Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate linker. We will explore the rationale behind experimental choices and present a framework for robust validation, comparing this specific modification with other common alternatives.

The Strategic Advantage of Diethyl (S)-(-)-2-Isocyanatoglutarate in Peptide Modification

Diethyl (S)-(-)-2-Isocyanatoglutarate is a versatile bifunctional linker, offering a unique combination of a reactive isocyanate group and two diethyl ester moieties.[1] This structure presents several strategic advantages in peptide chemistry:

  • Site-Specific Conjugation: The isocyanate group primarily reacts with nucleophilic primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.[2][3] This allows for targeted conjugation, preserving the integrity of other amino acid side chains.

  • Chiral Integrity: The "(S)" configuration of the molecule introduces a chiral center, which can be crucial for influencing the peptide's secondary structure and its interaction with biological targets.[4]

  • Further Functionalization: The diethyl ester groups provide latent reactive sites. Following deprotection, the resulting carboxylic acids can be used for subsequent conjugation to other molecules, such as carrier proteins, small molecule drugs, or imaging agents, making it a valuable tool in the development of peptide-drug conjugates (PDCs).[5][6]

Comparative Analysis of Isocyanate-Based Peptide Modification

To fully appreciate the characteristics of Diethyl (S)-(-)-2-Isocyanatoglutarate, it is essential to compare it with other isocyanate-based and alternative conjugation chemistries.

FeatureDiethyl (S)-(-)-2-IsocyanatoglutaratePhenyl Isocyanate (PIC)Maleimide Chemistry
Reactive Group Isocyanate (-NCO)Isocyanate (-NCO)Maleimide
Target Residue(s) N-terminus, LysineN-terminus, LysineCysteine (thiol group)
Bond Formed UreaUreaThioether
Bifunctionality Yes (via ester deprotection)NoYes (with appropriate linker)
Chirality Yes (S-enantiomer)NoNo
Reaction pH Neutral to slightly acidicNeutral6.5 - 7.5
Stability of Linkage HighHighHigh

Table 1: Comparison of Peptide Modification Chemistries

Isocyanates, in general, offer the advantage of forming highly stable urea bonds.[5] Studies have shown that at neutral or slightly acidic pH, isocyanates react preferentially with the N-terminal α-amino group of a peptide over the ε-amino group of lysine residues.[3] This selectivity is a key advantage for controlled conjugation. In contrast, maleimide chemistry, while highly efficient, is specific for cysteine residues, which may not be present or desired at the conjugation site.

A Rigorous Framework for Validation: A Step-by-Step Technical Guide

The validation of a peptide modified with Diethyl (S)-(-)-2-Isocyanatoglutarate requires a multi-pronged analytical approach to confirm its identity, purity, and structural integrity.

Synthesis and Purification Workflow

The initial step involves the reaction of the peptide with Diethyl (S)-(-)-2-Isocyanatoglutarate. A typical workflow is as follows:

Figure 1: General workflow for peptide modification and purification.

Experimental Protocol: Peptide Modification

  • Dissolve the peptide in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a molar excess of Diethyl (S)-(-)-2-Isocyanatoglutarate. The exact stoichiometry should be optimized for each peptide.

  • Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Monitor the reaction progress by injecting small aliquots into an HPLC-MS system until the starting peptide is consumed.

  • Quench the reaction by adding a small amount of a primary amine-containing scavenger resin or a suitable solvent like methanol.

  • Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the fractions containing the pure, modified peptide.

Purity and Identity Confirmation: The Power of HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone of validating the modified peptide.

Expected Outcome:

  • HPLC Analysis: A successful modification will show a new peak in the chromatogram with a different retention time compared to the unmodified peptide. The modified peptide is typically more hydrophobic and will have a longer retention time. The purity of the final product can be determined by integrating the peak area.

  • Mass Spectrometry Analysis: The mass spectrum of the modified peptide should show a mass increase corresponding to the addition of the Diethyl (S)-(-)-2-Isocyanatoglutarate moiety (Molecular Weight: 229.23 g/mol ).[7] High-resolution mass spectrometry is recommended to confirm the elemental composition.

Experimental Protocol: HPLC-MS Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV at 214 nm and 280 nm, and mass spectrometry (electrospray ionization).

Unraveling the Structure: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the site of modification and elucidating the three-dimensional structure of the modified peptide in solution.[8][9]

Key NMR Experiments and Their Purpose:

ExperimentPurpose
1D ¹H NMR Provides a general fingerprint of the peptide and confirms the presence of the diethyl ester protons from the modifier.
2D TOCSY Identifies the spin systems of individual amino acids.
2D NOESY/ROESY Provides through-space correlations between protons, which is crucial for determining the 3D structure and identifying the proximity of the modifier to specific peptide residues.[10]
¹H-¹³C HSQC Correlates protons with their directly attached carbons, aiding in resonance assignment.

Expected Outcome:

In a NOESY spectrum, cross-peaks between the protons of the glutarate backbone and protons of the N-terminal amino acid or the lysine side chain would provide definitive evidence of the conjugation site. Changes in the chemical shifts of the peptide's backbone and side-chain protons upon modification can indicate conformational changes.

G cluster_0 Peptide Validation Workflow A Modified Peptide B HPLC-MS A->B Purity & Identity C NMR Spectroscopy A->C Structure & Site of Modification D Amino Acid Analysis A->D Compositional Analysis E Edman Degradation A->E Sequence Verification

Figure 2: Comprehensive validation workflow for modified peptides.

Addressing Chirality: Separation of Diastereomers

The introduction of a new chiral center from Diethyl (S)-(-)-2-Isocyanatoglutarate means that if the reaction is not perfectly stereospecific or if the starting peptide contains D-amino acids, diastereomers may be formed. These can have different biological activities and must be separated and characterized.[11]

Analytical Approach:

  • Chiral HPLC: Specialized chiral columns can be used to separate diastereomers.

  • RP-HPLC Optimization: Often, diastereomers can be separated on standard reverse-phase columns by optimizing the gradient, temperature, and mobile phase composition.[7] Subtle differences in the overall conformation of the diastereomers can lead to different retention times.

Sequence Confirmation: Edman Degradation and Tandem Mass Spectrometry

While mass spectrometry confirms the overall mass, it is crucial to verify that the peptide sequence has not been compromised during the modification reaction.

  • Edman Degradation: This classical method sequentially removes amino acids from the N-terminus. If the modification is on a lysine side chain, the sequence can be read through. If the N-terminus is modified, no sequence will be obtained, thus confirming the site of modification.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the modified peptide in the mass spectrometer will produce a series of b- and y-ions. The mass shifts in the fragment ions will pinpoint the exact location of the modification on the peptide backbone.

Conclusion: A Self-Validating System for Robust Peptide Science

The validation of peptides modified with Diethyl (S)-(-)-2-Isocyanatoglutarate is a multi-step process that requires a combination of analytical techniques. By following the comprehensive workflow outlined in this guide—from initial synthesis and purification to detailed characterization by HPLC-MS, NMR, and sequencing methods—researchers can ensure the quality, purity, and structural integrity of their modified peptides. This rigorous validation framework provides the necessary confidence for advancing these novel molecules in research and drug development.

References

  • Hettick, J. M., Ruwona, T. B., & Siegel, P. D. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1567–1575.
  • Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. (n.d.). ACS Publications. Retrieved from [Link]

  • Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of medicinal chemistry, 64(1), 216–232.
  • Hettick, J. M., Ruwona, T. B., & Siegel, P. D. (2009). Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1567–1575.
  • Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • Alas, M., Saghaeidehkordi, A., & Kaur, K. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry.
  • Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 216-232.
  • Okamoto, R., & Kajihara, Y. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4894.
  • Mező, G., et al. (2004). Synthesis and structural characterization of bioactive peptide conjugates using thioether linkage approaches. Journal of Peptide Science, 10(7), 435-446.
  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Sarnella, A., et al. (2023).
  • Peter, A., & Toth, G. (2012). Peptide Diastereomers, Separation of. Encyclopedia of Analytical Chemistry.
  • Zerbe, O., & Bader, B. (n.d.). PEPTIDE NMR.
  • Albada, H. B., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers, 2(5), 517-522.
  • Zhang, D., et al. (2023).
  • Waters Corporation. (n.d.).
  • Harada, N., & Nakanishi, K. (2016).
  • Luo, S., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(21), 7265.
  • Karas, G., et al. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules, 23(10), 2469.
  • Silva, A. M., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925-941.
  • Fekete, J., & Milen, M. (1998). Comparative study on separation of diastereomers by HPLC.
  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272.
  • Castelletto, V., & Hamley, I. W. (2014). PEG–peptide conjugates. Chemical Society Reviews, 43(12), 4245-4262.
  • Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. (2022). Sensors, 22(15), 5732.
  • Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
  • Waske, M., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry, 414(21), 6335-6345.
  • Ranyuk, E. R., et al. (2014). Phthalocyanine-Peptide Conjugates: Receptor-Targeting Bifunctional Agents for Imaging and Photodynamic Therapy. Journal of Medicinal Chemistry, 57(3), 943-954.
  • Garcia-Ramos, Y., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4894.
  • Lang, K., & Chin, J. W. (2020). Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. Molecules, 25(7), 1716.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]

  • Sarnella, A., et al. (2023).
  • Sharma, G., & Rao, K. V. R. (2018). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 10(6), 1436-1441.
  • NMR of peptides. (2010). Journal of the Indian Institute of Science, 90(1), 143-156.
  • Choi, C., et al. (2012).

Sources

Navigating the Research Frontier: The Untapped Potential of Diethyl (S)-(-)-2-Isocyanatoglutarate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific landscape reveals a significant knowledge gap regarding the comparative efficacy of Diethyl (S)-(-)-2-Isocyanatoglutarate derivatives. While the parent compound is recognized as a valuable chiral building block in synthetic chemistry, dedicated studies exploring and comparing the biological or chemical activities of its derivatives are not publicly available at this time. This guide, therefore, serves to outline the known properties of the foundational molecule and to highlight the extensive opportunities for future research in this area.

Diethyl (S)-(-)-2-Isocyanatoglutarate: A Profile of the Parent Compound

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral chemical intermediate with the molecular formula C₁₀H₁₅NO₅.[1] Its structure features a reactive isocyanate group and two ester functionalities, making it a versatile precursor for the synthesis of more complex molecules. The inherent chirality of the molecule is of particular interest in drug discovery and development, where stereochemistry can play a crucial role in pharmacological activity.

Key Physicochemical Properties:

PropertyValue
CAS Number 145080-95-1
Molecular Weight 229.23 g/mol
Appearance Colorless to yellow liquid
Purity Typically >97% (GC)

This data is compiled from multiple chemical supplier specifications.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols. This reactivity is the cornerstone of its utility in synthesizing a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives have the potential to exhibit a wide range of biological activities.

The Unexplored Landscape: The Need for Efficacy Comparison of Derivatives

A comprehensive search of scientific databases and chemical literature did not yield any studies that systematically synthesize a series of Diethyl (S)-(-)-2-Isocyanatoglutarate derivatives and subsequently compare their efficacy for a specific application. While general statements about its utility in pharmaceutical development exist, concrete examples of derivative synthesis and comparative biological evaluation are absent.[2][3][4][5]

This lack of data presents a significant opportunity for researchers in medicinal chemistry, chemical biology, and materials science. The core structure of Diethyl (S)-(-)-2-Isocyanatoglutarate provides a scaffold that can be systematically modified to probe structure-activity relationships (SAR).

Potential Avenues for Future Research:

  • Enzyme Inhibition: Derivatives could be designed as potential inhibitors of enzymes where the glutarate or a related moiety can mimic a natural substrate or ligand. For example, enzymes involved in glutamate metabolism or signaling could be promising targets.

  • Anticancer Agents: The isocyanate group can be used to form covalent bonds with nucleophilic residues in target proteins, a strategy employed by some anticancer drugs. A library of derivatives could be screened against various cancer cell lines to identify compounds with cytotoxic or antiproliferative effects.

  • Chemical Probes: Fluorescent or biotinylated derivatives could be synthesized to serve as chemical probes for identifying and characterizing novel biological targets.

  • Materials Science: The bifunctional nature of the parent compound could be exploited to create novel polymers or biomaterials with specific properties.

A Roadmap for Future Investigation: A Proposed Experimental Workflow

For researchers interested in exploring the potential of Diethyl (S)-(-)-2-Isocyanatoglutarate derivatives, a logical and systematic approach is crucial. The following workflow outlines a potential research plan:

Caption: A proposed workflow for the synthesis, screening, and optimization of Diethyl (S)-(-)-2-Isocyanatoglutarate derivatives.

Step-by-Step Protocol: Synthesis of a Representative Amine Derivative

The following is a generalized protocol for the synthesis of a urea derivative from Diethyl (S)-(-)-2-Isocyanatoglutarate and a primary amine.

Materials:

  • Diethyl (S)-(-)-2-Isocyanatoglutarate

  • Primary amine of interest

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification reagents and equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified derivative by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Conclusion: A Call to Action for the Scientific Community

The field of Diethyl (S)-(-)-2-Isocyanatoglutarate derivatives remains largely unexplored, representing a fertile ground for discovery. The lack of comparative efficacy data is not a roadblock but rather an invitation for researchers to pioneer a new area of chemical and biological investigation. The synthesis of a focused library of derivatives, followed by systematic screening in relevant biological assays, has the potential to uncover novel therapeutic agents, valuable research tools, and innovative materials. The scientific community is encouraged to take up this challenge and unlock the full potential of this intriguing chiral building block.

References

  • Chem-Impex. Diethyl (S)-(-)-2-isocyanatoglutarate. [Link]

  • Pharmaffiliates. Diethyl (S)-(-)-2-Isocyanatoglutarate. [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of Diethyl 2-Isocyanatoglutarate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. The United States Food and Drug Administration (FDA) has long emphasized the need for stereospecific analysis in drug development, requiring that the absolute stereochemistry of chiral centers be established early and monitored throughout the manufacturing process.[1][2][3] The enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.[1][4] This guide provides a comprehensive framework for the spectroscopic comparison and absolute configuration assignment of Diethyl (S)-(-)-2-Isocyanatoglutarate and its mirror-image counterpart, Diethyl (R)-(+)-2-Isocyanatoglutarate, two key intermediates in the synthesis of bioactive compounds.[5]

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and provides self-validating protocols, empowering researchers to not only differentiate between these enantiomers but also to understand the three-dimensional structure that governs their function. We will explore a suite of powerful chiroptical and spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Vibrational Circular Dichroism (VCD): A 3D Structural Fingerprint

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6][7] Unlike conventional IR spectroscopy, which provides information about functional groups, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a definitive tool for determining the absolute configuration of chiral molecules in solution.[6][7] A significant advantage of VCD is that all organic molecules have IR absorptions, eliminating the need for a chromophore.[8]

Expected VCD Signatures

The fundamental principle of VCD in enantiomer analysis is that the two enantiomers will produce spectra that are perfect mirror images of each other. Where the (S)-enantiomer shows a positive absorption (a positive Cotton effect), the (R)-enantiomer will show a negative absorption of equal magnitude, and vice versa. The comparison of the experimental spectrum with a spectrum predicted by ab initio calculations (e.g., using Density Functional Theory, DFT) for one known configuration allows for unambiguous assignment of the absolute configuration.[6][7]

Expected Observation Diethyl (S)-(-)-2-Isocyanatoglutarate Diethyl (R)-(+)-2-Isocyanatoglutarate Rationale
N=C=O Asymmetric Stretch Positive/Negative Band (e.g., +Δε)Negative/Positive Band (e.g., -Δε)The VCD sign is directly correlated to the molecule's absolute stereochemistry.
C=O (Ester) Stretch Bisignate or Monosignate BandsMirror-image of (S)-enantiomer's bandsThe coupling of the two ester carbonyl vibrations is sensitive to the chiral center.
**Full Spectrum (1800-900 cm⁻¹) **Complex pattern of positive and negative bandsA perfect mirror-image pattern of the (S)-enantiomerVCD provides a unique fingerprint of the entire chiral molecular structure.
Experimental Protocol: VCD Analysis

This protocol outlines the steps for acquiring high-quality VCD spectra. The causality behind each step is crucial for achieving a self-validating result.

  • Sample Preparation (Justification):

    • Analyte: Prepare a high-concentration solution (e.g., 0.1 M) of the Diethyl 2-isocyanatoglutarate enantiomer. High concentration is necessary because VCD signals are inherently weak, typically 10⁻⁴ to 10⁻⁵ times the intensity of the parent IR absorption band.[8]

    • Solvent: Use a non-polar, aprotic solvent with good transparency in the mid-IR region, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄). This minimizes solvent interference and ensures that the observed signals originate from the analyte.

    • Cell: Use a liquid sample cell with BaF₂ or CaF₂ windows and a pathlength of 100 µm.[8] This pathlength optimizes the signal-to-noise ratio for the given concentration.

  • Instrument Setup (Justification):

    • Spectrometer: Utilize an FTIR spectrometer equipped with VCD optics, including a photoelastic modulator (PEM).[6] The PEM is essential for rapidly modulating between left and right circularly polarized light.

    • Detector: A high-sensitivity liquid nitrogen-cooled mercury cadmium telluride (MCT) detector is required. This is necessary to detect the very weak VCD signals.[9]

    • Resolution: Set the spectral resolution to 4 cm⁻¹. This provides a good balance between resolving vibrational bands and maintaining a high signal-to-noise ratio.

  • Data Acquisition (Justification):

    • Collection Time: Collect data for a minimum of 4-8 hours for each enantiomer and the solvent blank. Extended collection times are critical for averaging out noise and obtaining a clear VCD spectrum.

    • Blanking: Acquire a spectrum of the pure solvent under identical conditions. This allows for the subtraction of any background signals from the solvent or instrument, isolating the analyte's spectrum.

    • Baseline Correction: The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

Workflow for VCD Analysis

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare 0.1 M solution in CDCl3 Fill Fill 100 µm BaF2 Cell Prep->Fill Blank Acquire Solvent Blank (4-8 hrs) Fill->Blank Sample Acquire Sample Spectrum (4-8 hrs) Subtract Subtract Blank from Sample Sample->Subtract Compare Compare Experimental vs. Calculated Spectra Subtract->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Experimental workflow for determining absolute configuration using VCD.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the UV-Vis region.[8] Unlike VCD, which probes vibrational transitions, ECD probes electronic transitions and is dependent on the presence of a chromophore. The isocyanate group (-N=C=O) and the ester carbonyls (-C=O) in Diethyl 2-isocyanatoglutarate can act as chromophores, making ECD a viable, albeit less structurally comprehensive, alternative to VCD. ECD is particularly sensitive to the conformation and absolute configuration of chiral molecules.[10]

Expected ECD Signatures

Similar to VCD, the ECD spectra of enantiomers are mirror images. The sign of the Cotton effect in the ECD spectrum provides a fingerprint of the stereochemistry around the chromophore.

Expected Observation Diethyl (S)-(-)-2-Isocyanatoglutarate Diethyl (R)-(+)-2-Isocyanatoglutarate Rationale
n → π* Transition (NCO) Positive/Negative Cotton EffectNegative/Positive Cotton EffectThe electronic environment around the isocyanate chromophore is enantiotopic.
n → π* Transition (C=O) Positive/Negative Cotton EffectNegative/Positive Cotton EffectThe ester carbonyls also contribute to the chiroptical response.
Experimental Protocol: ECD Analysis
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a UV-transparent solvent such as acetonitrile or hexane. Lower concentrations are used to stay within the linear range of the detector's absorbance.

  • Instrument Setup:

    • Use a dedicated CD spectropolarimeter.

    • Scan a wavelength range appropriate for the chromophores (e.g., 190-400 nm).

  • Data Acquisition:

    • Acquire spectra for the sample and a solvent blank.

    • Average multiple scans to improve the signal-to-noise ratio.

    • Subtract the blank spectrum from the sample spectrum to obtain the final ECD spectrum.

NMR Spectroscopy with Chiral Shift Reagents: Inducing Diastereomeric Separation

While standard NMR spectroscopy cannot distinguish between enantiomers because they have identical spectra in an achiral environment, the addition of a chiral shift reagent (CSR) can overcome this limitation.[11] CSRs, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃], are enantiomerically pure compounds that form temporary, diastereomeric complexes with the analyte.[12][13] These newly formed diastereomeric complexes are no longer mirror images and will have different NMR spectra, allowing for both the identification and quantification of the enantiomers in a mixture.[13][14]

Expected NMR Signatures with Eu(hfc)₃

The CSR coordinates to a Lewis basic site on the analyte, in this case, likely the oxygen atoms of the ester carbonyl groups. This coordination induces shifts in the proton signals, and the magnitude of this shift will be different for the (S) and (R) enantiomers due to the different spatial arrangements in the diastereomeric complexes.[13][14]

Expected Observation Racemic Mixture (S/R) without CSR Racemic Mixture (S/R) with Eu(hfc)₃ Rationale
α-Proton (at C2) Single multipletTwo distinct multipletsThe α-proton is closest to the chiral center and the site of CSR coordination, leading to significant signal splitting.
Ethyl Ester Protons (-OCH₂CH₃) Single quartet and tripletTwo distinct quartets and tripletsThe diastereomeric environment created by the CSR causes chemical shift non-equivalence for all protons.
Experimental Protocol: NMR Chiral Discrimination
  • Sample Preparation:

    • Dissolve a precise amount of the Diethyl 2-isocyanatoglutarate sample (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the pure analyte. This serves as the reference.

  • CSR Titration:

    • Add a small, measured aliquot of the CSR (e.g., 5 mol%) to the NMR tube.

    • Acquire a new ¹H NMR spectrum. Observe the shifts and any initial splitting of signals.

    • Continue adding the CSR in small increments, acquiring a spectrum after each addition, until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is achieved. This titration approach is crucial to find the optimal ratio of CSR to substrate that provides maximum separation without excessive line broadening, a common side effect of paramagnetic lanthanide reagents.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the area under each peak. The ratio of the integrals directly corresponds to the enantiomeric ratio (and thus enantiomeric excess, e.e.) of the sample.

Workflow for NMR Chiral Discrimination

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Analysis Prep Dissolve Analyte in CDCl3 Ref Acquire Reference 1H NMR Spectrum Prep->Ref Add_CSR Add Aliquot of Chiral Shift Reagent Ref->Add_CSR Acquire_Shifted Acquire Shifted 1H NMR Spectrum Add_CSR->Acquire_Shifted Loop Repeat until Baseline Separation Acquire_Shifted->Loop Loop->Add_CSR Not Separated Integrate Integrate Separated Proton Signals Loop->Integrate Separated Calculate Calculate Enantiomeric Ratio / e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess (e.e.) determination using NMR with a chiral shift reagent.

Conclusion: An Integrated Spectroscopic Approach

For the comprehensive characterization of Diethyl (S)-(-)-2-Isocyanatoglutarate and its (R)-enantiomer, no single technique tells the whole story. An integrated approach is recommended for authoritative and trustworthy results.

  • Vibrational Circular Dichroism (VCD) stands as the premier method for the unambiguous determination of absolute configuration in solution, providing a rich, three-dimensional structural fingerprint. Its ability to be benchmarked against theoretical calculations offers a high degree of confidence.

  • Electronic Circular Dichroism (ECD) serves as a complementary and often faster method for confirming the chiroptical properties, provided the molecule has suitable chromophores.

  • NMR with Chiral Shift Reagents is an indispensable tool for the routine quantification of enantiomeric purity and for monitoring the progress of asymmetric syntheses.

By combining the absolute structural information from VCD with the quantitative power of NMR, researchers and drug development professionals can build a robust and scientifically sound data package that meets the stringent requirements of the regulatory landscape and advances the development of stereochemically pure chemical entities.

References

  • Brooks, W. H. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • Stinson, S. (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • Jones, A. D., & Goundry, W. R. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). Vibrational circular dichroism – Knowledge and References. [Link]

  • Nishiyama, Y. (n.d.). Vibrational Circular Dichroism Spectroscopy. [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. [Link]

  • Allchemy. (n.d.). Chirality And Nmr. [Link]

  • Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]

  • Nolte, R. J. M. (n.d.). Helical Poly(isocyanides). [Link]

  • ResearchGate. (n.d.). 8.28 Spectroscopic Analysis: NMR and Shift Reagents. [Link]

  • ResearchGate. (n.d.). Chiral Analysis Using Vibrational Circular Dichroism (VCD). [Link]

  • Goto, H., et al. (2012). Isocyanurates with planar chirality: design, optical resolution, and isomerization. PubMed. [Link]

  • Fan, T. W.-M., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate 97.0+%, TCI America™. [Link]

  • Janssen, M. H. M., & Powis, I. (2014). Detecting chirality in molecules by imaging photoelectron circular dichroism. Physical Chemistry Chemical Physics. [Link]

  • JASCO Global. (2024). Structural Analysis of Chiral Samples with Multiple Asymmetric Carbons by Semi-preparative LC, ECD, and VCD. [Link]

  • Luy, B. (n.d.). Distinction of enantiomers by NMR spectroscopy using chiral orienting media. KIT - Institute of Organic Chemistry. [Link]

  • Stener, M., et al. (2016). Photoelectron Circular Dichroism as a Probe of Chiral Hydrocarbons. MDPI. [Link]

  • Kurtán, T., et al. (2024). VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. MDPI. [Link]

  • Li, Y., et al. (2022). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs. ChemRxiv. [Link]

  • PubMed. (2024). VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. [Link]

  • ResearchGate. (2001). First Successful Enantiomeric Discrimination of Chiral Alkanes Using NMR Spectroscopy. [Link]

  • Lesot, P., et al. (2015). Enantiotopic discrimination in the NMR spectrum of prochiral solutes in chiral liquid crystals. Chemical Society Reviews. [Link]

  • Miyagawa, H., et al. (2014). VCD Studies on Chiral Characters of Metal Complex Oligomers. MDPI. [Link]

  • Li, Y., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]

  • ResearchGate. (n.d.). (left) In situ ATR-IR spectra during DODH of diethyl tartrate over ReO x -C at 150 °C. [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST WebBook. [Link]

Sources

A Benchmark for Asymmetric Induction: Evaluating Diethyl (S)-(-)-2-Isocyanatoglutarate Against Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the strategic selection of a chiral directing group is paramount. This guide provides an in-depth comparative analysis of Diethyl (S)-(-)-2-Isocyanatoglutarate, a readily available chiral building block, against the well-established and extensively documented performance of leading chiral auxiliaries. While Diethyl (S)-(-)-2-Isocyanatoglutarate is recognized as a valuable synthon in pharmaceutical and agrochemical development[1], its application as a traditional, recoverable chiral auxiliary for asymmetric induction in carbon-carbon bond-forming reactions is not widely reported in peer-reviewed literature. This guide, therefore, establishes a performance benchmark using proven auxiliaries to frame the potential and hypothetical application of this chiral isocyanate.

The Gold Standard: Performance of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by its ability to confer high diastereoselectivity in a reaction with a prochiral substrate, the ease of its subsequent removal, and its potential for recovery and reuse.[2] Three classes of auxiliaries have become the gold standard in asymmetric synthesis: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.[2]

Asymmetric Alkylation: A Fundamental Transformation

Asymmetric alkylation is a cornerstone of organic synthesis for the creation of stereogenic centers. The performance of the benchmark auxiliaries in this key reaction is summarized below.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:195Evans, D. A., et al. (1981)
(1R,2S)-PseudoephedrineMethyl iodide98:291Myers, A. G., et al. (1997)
(2R)-Bornane-10,2-sultam (Oppolzer's)Allyl iodide>98:285Oppolzer, W., et al. (1990)

Causality of Experimental Choices: The high diastereoselectivity achieved with these auxiliaries stems from the rigid conformational control they impart on the enolate intermediate. For instance, Evans' oxazolidinones form a chelated Z-enolate where one face is effectively shielded by the substituent at C4, directing the incoming electrophile to the opposite face.[2] The choice of a strong, non-nucleophilic base like sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) is crucial for the clean and complete formation of the enolate at low temperatures, minimizing side reactions.

Diethyl (S)-(-)-2-Isocyanatoglutarate: A Chiral Synthon with Untapped Potential

Diethyl (S)-(-)-2-Isocyanatoglutarate is a derivative of glutamic acid, a readily available chiral pool starting material. Its key reactive feature is the isocyanate group, which readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles to form carbamates and ureas, respectively. This reactivity profile makes it an interesting candidate for temporary incorporation into a substrate.

Hypothetical Application in Asymmetric Alkylation

To benchmark its potential, we can propose a hypothetical workflow for its use as a chiral auxiliary in an asymmetric alkylation, analogous to the established methods.

Diagram of Hypothetical Workflow for Asymmetric Alkylation using Diethyl (S)-(-)-2-Isocyanatoglutarate

workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid C Chiral Imide Intermediate A->C Coupling B Diethyl (S)-(-)-2-Isocyanatoglutarate B->C F Alkylated Chiral Imide C->F Enolate Formation & Alkylation D Strong Base (e.g., LDA) D->C E Electrophile (R-X) E->C H Enantiomerically Enriched Carboxylic Acid F->H I Recovered Auxiliary Precursor F->I G Hydrolysis (e.g., LiOH/H2O2) G->F logic Prochiral Prochiral Substrate DiastereomericIntermediate Diastereomeric Intermediate Prochiral->DiastereomericIntermediate Attach Auxiliary ChiralAux Chiral Auxiliary (e.g., Diethyl (S)-(-)-2-Isocyanatoglutarate) ChiralAux->DiastereomericIntermediate StereoselectiveReaction Stereoselective Reaction (e.g., Alkylation) DiastereomericIntermediate->StereoselectiveReaction Separation Separation (Optional) StereoselectiveReaction->Separation Cleavage Auxiliary Cleavage Separation->Cleavage EnantiomericProduct Enantiomerically Enriched Product Cleavage->EnantiomericProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Sources

A Comparative Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Applications, Efficacy, and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (S)-(-)-2-Isocyanatoglutarate (DEG) is a chiral building block of significant interest in the pharmaceutical, agrochemical, and polymer industries.[1] Its value stems from a unique combination of a stereochemically defined center and a highly reactive isocyanate group, enabling the efficient construction of complex molecular architectures.[1] This guide provides an in-depth technical review of DEG's primary applications, offering an objective comparison of its performance against established and alternative synthetic methodologies. We will delve into its efficacy in bioconjugation and as a precursor in peptide and small molecule synthesis, supported by experimental frameworks and comparative data to inform strategic synthetic decisions.

Introduction: The Molecular Advantage of Diethyl (S)-(-)-2-Isocyanatoglutarate

At its core, Diethyl (S)-(-)-2-Isocyanatoglutarate, also known as Diethyl (S)-(-)-2-Isocyanatopentanedioate[2][3], is a derivative of the naturally occurring amino acid, L-glutamic acid. Its structure features two key functionalities that are central to its utility:

  • The (S)-Stereocenter: The defined stereochemistry at the C2 position is crucial, as biological activity in chiral molecules is often contingent on a specific enantiomer.[1] Utilizing an enantiopure building block like DEG ensures stereochemical fidelity throughout a synthetic sequence, obviating the need for challenging chiral separations or asymmetric syntheses at later stages.

  • The Isocyanate Group (-N=C=O): This highly electrophilic moiety is the engine of DEG's reactivity. It readily reacts with a wide range of nucleophiles—primarily amines, alcohols, and thiols—without the need for coupling agents, forming stable urea, urethane (carbamate), and thiocarbamate linkages, respectively. This inherent reactivity streamlines synthetic processes, often leading to high yields and simplified purification protocols.[1][4]

This guide will explore the practical implications of these features, comparing the "isocyanate strategy" with more conventional synthetic approaches.

Table 1: Physicochemical Properties of Diethyl (S)-(-)-2-Isocyanatoglutarate

PropertyValueSource(s)
CAS Number 145080-95-1[3]
Molecular Formula C₁₀H₁₅NO₅[2][3]
Molecular Weight 229.23 g/mol [2][3]
Appearance Colorless to Yellow Liquid
Purity ≥95-97% (GC)[2]
Synonyms Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester[2][3]

Core Application I: Peptide Synthesis and Modification

The introduction of glutamic acid residues is fundamental to peptide science. The conventional approach relies on Fmoc-Glu(OtBu)-OH, a well-established building block in solid-phase peptide synthesis (SPPS).[5][6] DEG presents an alternative pathway, particularly for solution-phase synthesis or for the specific modification of existing peptides.

Comparison: DEG vs. Standard Fmoc-SPPS Coupling

The standard SPPS coupling of Fmoc-Glu(OtBu)-OH requires a multistep cycle: Fmoc deprotection followed by carboxylic acid activation with a coupling reagent (e.g., HATU, HCTU) and subsequent reaction with the resin-bound amine.[5][7]

Efficacy Analysis:

  • Conventional Fmoc-SPPS: This method is the gold standard for automated synthesis due to its robustness and high efficiency (>99% coupling per step).[6] The use of powerful coupling agents like HATU effectively overcomes steric hindrance, even for challenging sequences.[7] However, it generates stoichiometric amounts of byproducts from the coupling reagent, which must be washed away. The cost of both the protected amino acid and the coupling reagents can also be a significant factor.

  • DEG "Coupling": DEG's reaction with an N-terminal amine is direct and rapid, forming a urea linkage instead of a native amide bond. This avoids the need for a separate activation step and eliminates coupling agent byproducts. This approach is highly effective for capping a peptide or for solution-phase fragment condensation. The key difference is the resulting linkage: a urea bond, which alters the peptide backbone, potentially impacting conformation and proteolytic stability.

Table 2: Performance Comparison for Glutamic Acid Incorporation

ParameterDiethyl (S)-(-)-2-IsocyanatoglutarateFmoc-Glu(OtBu)-OH with HATU/DIPEA
Reaction Type Nucleophilic additionAmide bond formation (condensation)
Activation Required? NoYes (HATU, DIPEA, etc.)[5][7]
Resulting Linkage Urea (-NH-CO-NH-)Amide (-CO-NH-)
Key Advantage Simplicity, no coupling byproducts, high reactivityMaintains native peptide backbone, high efficiency in SPPS[6]
Primary Limitation Forms non-native urea linkage, moisture sensitive[8]Requires coupling agents, generates byproducts
Optimal Use Case Peptide modification, solution-phase synthesis, creating backbone analogsAutomated and manual SPPS for native peptide sequences[6]
Experimental Protocol: N-Terminal Modification of a Peptide with DEG

This protocol describes a general procedure for the solution-phase modification of a peptide with a free N-terminus.

Materials:

  • Peptide with a single free N-terminal amine

  • Diethyl (S)-(-)-2-Isocyanatoglutarate (DEG)

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Stirring plate and stir bar

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Preparation: Dissolve the peptide (1.0 eq) in the anhydrous solvent under an inert atmosphere. Ensure the solution is homogenous.

  • Reagent Addition: Slowly add a solution of DEG (1.1 eq) in the same anhydrous solvent to the stirred peptide solution at room temperature. The slight excess of DEG ensures complete consumption of the peptide.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The high reactivity of the isocyanate typically leads to a rapid reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC or LC-MS to observe the consumption of the starting peptide and the formation of the desired product.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger (e.g., a resin-bound amine or a volatile amine like butylamine) to consume any excess DEG.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude product using reverse-phase HPLC to isolate the modified peptide.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Dissolve Peptide (1 eq) in Anhydrous DMF Mix Add DEG solution to Peptide solution Peptide->Mix DEG Prepare DEG (1.1 eq) in Anhydrous DMF DEG->Mix Stir Stir 1-4h at RT under N2 Mix->Stir Monitor Monitor by LC-MS Stir->Monitor Purify Purify by RP-HPLC Monitor->Purify Reaction Complete Characterize Final Characterization (MS, HPLC) Purify->Characterize

Core Application II: Bioconjugation

The creation of stable links between biomolecules (e.g., antibodies) and other moieties (e.g., drugs, fluorophores) is a cornerstone of modern therapeutics and diagnostics. The most common method targets the primary amine of lysine residues using N-hydroxysuccinimide (NHS) esters.[8][9][10] Isocyanates like DEG offer an alternative with distinct chemical properties.

Comparison: Isocyanates vs. NHS Esters
  • Reactivity and Stability: Isocyanates are generally more reactive than NHS esters but are also highly sensitive to hydrolysis.[8] This makes them less suitable for reactions in purely aqueous media, which is a significant drawback in protein chemistry.[8] NHS esters, while also susceptible to hydrolysis, have a more manageable half-life in aqueous buffers (pH 7-8.5), making them more robust for typical bioconjugation protocols.[9][11]

  • Linkage Formed: Isocyanates react with amines to form highly stable urea bonds. NHS esters form amide bonds. Both are generally considered stable linkages, but the urea bond is not susceptible to enzymatic cleavage by proteases.

  • Selectivity: Both reagents target primary amines. However, isocyanates can also react with other nucleophilic residues like thiols (cysteine), hydroxyls (serine, threonine), and phenols (tyrosine), especially at higher pH.[8] NHS esters exhibit a higher degree of selectivity for primary amines under controlled pH conditions (7.2-8.5).[9]

Table 3: Isocyanate vs. NHS Ester for Amine-Reactive Bioconjugation

FeatureDiethyl (S)-(-)-2-IsocyanatoglutarateN-Hydroxysuccinimide (NHS) Ester
Reactive Group Isocyanate (-NCO)NHS Ester
Target Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)[9]
Resulting Bond UreaAmide[9]
Reaction pH Requires non-aqueous or co-solventOptimal at pH 7.2 - 8.5[9]
Key Disadvantage High moisture sensitivity, potential for side reactions with other nucleophiles.[8]Hydrolysis is a competing reaction, requires careful pH control.[11]
Key Advantage Forms highly stable urea linkage, no activating agent needed.Well-established, good selectivity in aqueous buffers, vast commercial availability.[10]

G Start Need to conjugate to a primary amine? Aqueous Is the reaction in a fully aqueous system? Start->Aqueous Urea Is a non-hydrolyzable urea linkage required? Aqueous->Urea No Use_NHS Use NHS Ester Chemistry Aqueous->Use_NHS Yes Use_Iso Consider Isocyanate (e.g., DEG) Urea->Use_Iso Yes CoSolvent Consider Isocyanate with anhydrous co-solvent Urea->CoSolvent No

Core Application III: Chiral Building Block in Synthesis

Beyond modifying existing molecules, DEG's primary role is as a chiral synthon for building new molecules, especially heterocyclic structures and complex pharmaceutical intermediates.[1] Its defined stereochemistry and dual ester functionalities allow for a range of transformations.

Comparative Synthetic Strategy

Consider the synthesis of a chiral piperidin-2-one derivative, a common scaffold in medicinal chemistry.

  • Traditional Route (from L-Glutamic Acid): A typical synthesis would involve protecting the amine and α-carboxylic acid of L-glutamic acid, activating the side-chain carboxylic acid, performing a reductive amination or other cyclization precursor reaction, and finally cyclizing to form the lactam. This route often involves multiple protection/deprotection and activation steps.

  • DEG-Based Route: The isocyanate group of DEG can be reacted with a suitable nucleophile in an intramolecular fashion or used to form a urea which then undergoes cyclization. For example, reduction of one ester group to an alcohol, followed by intramolecular reaction with the isocyanate, could directly form a cyclic carbamate. This can significantly shorten the synthetic route by leveraging the built-in reactivity of the isocyanate.

While specific yield comparisons are highly dependent on the target molecule, the strategic advantage of the DEG route lies in its potential for greater synthetic efficiency and step economy.

Conclusion and Authoritative Insights

Diethyl (S)-(-)-2-Isocyanatoglutarate is a powerful and versatile chiral building block. Its utility is maximized in scenarios where its inherent reactivity can be leveraged to streamline synthetic sequences.

  • For Peptide Chemists: DEG is not a direct replacement for standard Fmoc-Glu(OtBu)-OH in automated SPPS. Instead, it should be viewed as a specialized tool for creating backbone-modified (urea-linked) peptides or for efficient solution-phase fragment condensations where a non-amide linkage is acceptable or desired.

  • For Bioconjugation Scientists: While the reactivity of isocyanates is compelling, their hydrolytic instability remains a significant barrier for routine protein modification in aqueous systems.[8] NHS esters are the more reliable and versatile choice for this application. However, for conjugations in organic co-solvents or for creating exceptionally stable urea linkages, DEG remains a viable option.

  • For Medicinal and Process Chemists: The greatest potential for DEG lies in its use as a chiral building block for de novo synthesis. Its ability to participate in cyclization and derivatization reactions without the need for coupling agents can lead to more elegant and efficient synthetic routes towards complex, enantiopure targets.

The choice to employ Diethyl (S)-(-)-2-Isocyanatoglutarate should be a strategic one, based on a clear understanding of its chemical behavior—particularly the nature of the bond it forms and its sensitivity to reaction conditions. When applied thoughtfully, it offers a distinct advantage in efficiency and chemical novelty.

References

  • Kim, D. Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]

  • PubMed. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives.
  • PubChem. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • Google Patents. (2019). Isocyanate composition, method for producing isocyanate composition, and method for producing isocyanate polymer.
  • Google Patents. (2011). Process for the preparation of toluene-diisocyanate.
  • Google Patents. (2018). A kind of method of continuous synthesizing methyl diethyl malonate.
  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Diethyl (S)-(-)-2-Isocyanatoglutarate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS No. 145080-95-1), a versatile isocyanate intermediate used in pharmaceutical and agrochemical synthesis.[1] The procedures outlined are synthesized from established safety protocols for isocyanates and best practices for handling hazardous chemical waste.

Hazard Profile and Immediate Safety Precautions

Diethyl (S)-(-)-2-isocyanatoglutarate is a reactive chemical that requires careful handling due to its isocyanate functional group.[1] Isocyanates, as a class, are known to be potent respiratory and skin sensitizers, and can cause irritation, asthma-like symptoms, and other adverse health effects upon exposure.[2] The primary hazards associated with this compound include its potential for being harmful if swallowed or inhaled and causing respiratory irritation.[3][4]

Foundational Safety Measures

Before initiating any procedure involving Diethyl (S)-(-)-2-isocyanatoglutarate, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling isocyanates. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents skin contact, which can lead to irritation and sensitization.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a fume hood or if there is a risk of inhalation.Isocyanate vapors are a primary route of exposure and can cause severe respiratory issues.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent further contamination.

Immediate Actions
  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.

  • Alert Personnel: Notify your laboratory supervisor and Environmental Health & Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

Spill Cleanup Procedure
  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Absorption: Gently cover and absorb the spill with the absorbent material.

  • Collection: Carefully scoop the absorbed material into a designated, open-top waste container. Do not seal the container tightly , as the reaction with moisture can produce carbon dioxide gas, leading to pressure buildup.

  • Decontamination: Decontaminate the spill area using a neutralization solution (see Section 3.2 for formulations). Allow the solution to remain on the surface for at least 10 minutes before wiping it up with fresh absorbent material.

  • Final Cleaning: Clean the spill area with soap and water. All contaminated cleaning materials must be disposed of as hazardous waste.

Proper Disposal Procedures: A Step-by-Step Protocol

Unused or waste Diethyl (S)-(-)-2-isocyanatoglutarate must be treated as hazardous waste. The primary and most effective method for rendering isocyanate waste less hazardous before final disposal is through chemical neutralization.

The Chemistry of Isocyanate Neutralization

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, such as water, amines, and alcohols.[6][7] This reactivity is exploited in the neutralization process.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The resulting amine can then react with another isocyanate molecule to form a stable urea derivative.[6][8][9]

    RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂ RNH₂ + RNCO → RNHCONHR

  • Reaction with Ammonia: Ammonia, being more nucleophilic than water, reacts readily with isocyanates to form urea derivatives.[10]

    RNCO + 2NH₃ → RNHCONH₂ + NH₃

  • Reaction with Sodium Carbonate Solution: A solution of sodium carbonate provides a basic environment that facilitates the hydrolysis of the isocyanate.

Recommended Neutralization Solutions

The following formulations are effective for neutralizing small quantities of isocyanate waste and for decontaminating equipment and surfaces.

FormulationComponent 1Component 2Component 3
Solution A 5-10% Sodium Carbonate0.2-2% Liquid Detergent88-95% Water
Solution B 3-8% Concentrated Ammonia0.2-2% Liquid Detergent90-97% Water

The detergent aids in the emulsification of the isocyanate, increasing the surface area for reaction.

Step-by-Step Neutralization Protocol

This protocol should be performed in a chemical fume hood.

  • Prepare the Neutralization Solution: In a container that is at least twice the volume of the isocyanate waste, prepare one of the neutralization solutions from the table above.

  • Slow Addition of Waste: While stirring, slowly and cautiously add the Diethyl (S)-(-)-2-isocyanatoglutarate waste to the neutralization solution. The reaction is exothermic and will generate carbon dioxide gas, so the addition must be gradual to control the rate of reaction and prevent splashing.

  • Reaction Time: Allow the mixture to stir for at least 24 hours to ensure complete neutralization. The container should be loosely covered to allow for the escape of any generated gas. Do not seal the container.

  • Waste Collection: The neutralized waste, along with any contaminated materials, should be collected in a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety department, following all local, state, and federal regulations.[11][12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Diethyl (S)-(-)-2-isocyanatoglutarate.

DisposalWorkflow start Start: Handling Diethyl (S)-(-)-2-Isocyanatoglutarate assess_waste Assess Waste Type start->assess_waste spill Spill Occurs assess_waste->spill Accidental unused_product Unused/Waste Product assess_waste->unused_product Routine spill_procedure Follow Spill Management Protocol (Section 2) spill->spill_procedure neutralization Perform Chemical Neutralization (Section 3) unused_product->neutralization spill_procedure->neutralization collect_waste Collect Neutralized Waste in Labeled Container neutralization->collect_waste ehs_disposal Arrange Disposal via EHS collect_waste->ehs_disposal

Caption: Disposal workflow for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Conclusion

The safe disposal of Diethyl (S)-(-)-2-isocyanatoglutarate is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards, diligently using personal protective equipment, and adhering to the scientifically-grounded neutralization and disposal protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

  • Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Possible Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • Google Patents. (n.d.). DE102015210569A1 - Increasing the reactivity of isocyanate adhesives by amine / ammonium compounds.
  • Centers for Disease Control and Prevention. (n.d.). Isocyanates | NIOSH. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • YouTube. (2014, October 8). Isocyanate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isophorone diisocyanate. Retrieved from [Link]

  • Starshine Chemical. (n.d.). Diethyl (S)-(-)-2-Isocyanatoglutarate. Retrieved from [Link]

  • International Science Community Association. (2013). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate. Research Journal of Chemical Sciences, 3(5), 7-11.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2015, July 14). US EPA Proposes Rule To Limit Isocyanates In Polyurethane. Retrieved from [Link]

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • TSI Journals. (2012, August 14). STUDIES ON FEASIBILITY OF WATER AND SODIUM CARBONATE SOLUTION AS DECONTAMINANT FOR DISPOSAL OF TOLUENE DIISOCYANATE WASTE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Isocyanates Profile: Autorefinishing Industry. Retrieved from [Link]

  • YAKHAK HOEJI. (2025, December). Preparation of Sodiumisocyanate and its Analyzing Method in the Presence of Impurities Na2CO3, Urea, and Biuret. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Filo. (2025, October 31). 2 CH₃NCO + H₂O → CH₃NHCONHCH₃ Neutralization with Sodium hydroxide. Retrieved from [Link]

  • Google Patents. (n.d.). US3817939A - Organic carbonate salts as isocyanate trimerization catalysts.
  • Defense Technical Information Center. (n.d.). THE DECOMPOSITION OF DIETHYL PEROXIDE IN THE PRESENCE OF NITRIC OXIDE AND ETHYL NITRITE. Retrieved from [Link]

Sources

Mastering the Unseen Threat: A Researcher's Guide to Safely Handling Diethyl (S)-(-)-2-Isocyanatoglutarate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the pursuit of novel therapeutics often involves navigating the complexities of highly reactive chemical intermediates. Diethyl (S)-(-)-2-Isocyanatoglutarate, a valuable chiral building block in the synthesis of bioactive molecules, is one such compound that demands meticulous handling and a profound respect for its chemical nature.[1] This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols and logistical frameworks required to manage this isocyanate with the highest degree of safety and operational excellence. Here, we build a culture of safety that extends from the laboratory bench to the final disposal of waste, ensuring that groundbreaking research is not conducted at the expense of personal or environmental well-being.

The Isocyanate Hazard Profile: Understanding the "Why" Behind the "How"

Isocyanates are characterized by the highly reactive -N=C=O functional group.[2] This inherent reactivity is a double-edged sword; while it makes them invaluable for chemical synthesis, it also presents significant health hazards.[3] Exposure to isocyanates can lead to irritation of the skin, eyes, nose, and throat.[3][4] More critically, isocyanates are potent respiratory sensitizers, meaning that even minimal exposure can trigger severe asthmatic reactions in sensitized individuals.[3][4] Skin contact can also lead to sensitization.[5] The specific Safety Data Sheet (SDS) for Diethyl (S)-(-)-2-Isocyanatoglutarate indicates it is harmful if swallowed or inhaled and may cause respiratory irritation.[6] Therefore, our entire safety paradigm is built upon the principle of preventing all routes of exposure.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Personal protective equipment is not merely a suggestion but a mandatory requirement when handling Diethyl (S)-(-)-2-Isocyanatoglutarate.[7] The selection of appropriate PPE is dictated by the chemical's properties and the potential for exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[8][9]Isocyanates can be absorbed through the skin.[4] Standard latex gloves offer insufficient protection.[10] Thicker, chemically resistant gloves are essential to prevent dermal contact and sensitization.[11]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[8][9]Protects against accidental splashes of the liquid, which can cause serious eye irritation.[12] A full-face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved supplied-air respirator is the highest level of protection.[4] For certain low-concentration, short-duration tasks, a full-face or half-mask respirator with organic vapor cartridges and particulate pre-filters may be permissible, but this requires a comprehensive risk assessment and a formal respiratory protection program.[4][9]Due to the potent sensitizing nature of isocyanates and their poor warning properties (you may not smell them at hazardous concentrations), air-purifying respirators have limitations.[7] NIOSH has not approved any air-purifying respirators specifically for isocyanates, making supplied-air systems the preferred choice for maximum safety.[7]
Protective Clothing Disposable coveralls or a lab coat made of a material resistant to chemical permeation.[8][9]Prevents skin contact with any spills or splashes. Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[13]
Footwear Closed-toe shoes, preferably chemical-resistant boots.[7]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing the risk of exposure.

1. Preparation and Engineering Controls:

  • Ventilation is Key: All work with Diethyl (S)-(-)-2-Isocyanatoglutarate must be conducted in a properly functioning chemical fume hood.[14] This is the primary engineering control to capture and exhaust vapors at the source.

  • Restricted Access: Designate a specific area for handling isocyanates and limit access to authorized and trained personnel only.[4]

  • Gather Your Tools: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

2. Handling and Use:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Container Management: Keep containers of Diethyl (S)-(-)-2-Isocyanatoglutarate tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture, with which it can react.[2][15]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with a suitable decontamination solution (see spill cleanup section).

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid cross-contamination. Disposable items should be placed in a sealed bag for proper disposal. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling isocyanates, and especially before eating, drinking, or smoking.[4][16]

Emergency Response: Spill and Exposure Protocols

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Management Workflow

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill (Trained Personnel Only) assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Full PPE (including respirator) minor_spill->don_ppe evacuate_lab Evacuate Laboratory Call Emergency Response major_spill->evacuate_lab contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) don_ppe->contain neutralize Apply Decontamination Solution contain->neutralize collect Collect Waste in Open, Labeled Container neutralize->collect decon_area Decontaminate Spill Area collect->decon_area dispose Dispose of as Hazardous Waste decon_area->dispose

Caption: Workflow for responding to a Diethyl (S)-(-)-2-Isocyanatoglutarate spill.

Decontamination Solutions: Two common formulations for neutralizing isocyanate spills are:

  • Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and the remainder water.[17]

  • Formula 2: 3-8% concentrated ammonia solution, 0.2% liquid detergent, and the remainder water.[17]

Important Note: When collecting neutralized spill waste, do not seal the container immediately. The reaction between isocyanates and the decontamination solution can generate carbon dioxide gas, which could lead to a pressure buildup and container rupture.[15][17] Leave the container open in a well-ventilated area (such as a fume hood) for at least 24-48 hours before sealing for disposal.[13]

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[18] Remove contaminated clothing.[11] Seek medical attention if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting.[13] Have the person drink water or milk to dilute the chemical.[13] Seek immediate medical attention.

Disposal Plan: From Cradle to Grave

Proper disposal of Diethyl (S)-(-)-2-Isocyanatoglutarate and all contaminated materials is a critical final step in the safety lifecycle.

  • Waste Collection: All waste, including leftover chemicals, contaminated absorbents from spills, and disposable PPE, must be collected in designated hazardous waste containers.[17]

  • Container Labeling: Containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Neutralization: For empty containers, it is good practice to decontaminate them by rinsing with one of the neutralizing solutions mentioned above before disposal.

  • Professional Disposal: All isocyanate waste must be disposed of through a licensed hazardous waste disposal contractor.[15][17] Adhere strictly to all local, state, and federal regulations.[17]

By integrating these detailed operational and safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with Diethyl (S)-(-)-2-Isocyanatoglutarate. This commitment to safety not only protects the health and well-being of researchers but also upholds the integrity of the scientific process.

References

  • Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]

  • Government of Canada. Isocyanates: Control measures guideline. [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Overview. [Link]

  • Sysco Environmental. What PPE is required when working with isocyanates? [Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Standards. [Link]

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]

  • N.C. Department of Labor. A Guide to Occupational Exposure to Isocyanates. [Link]

  • Safe Work Australia. Guide to handling isocyanates. [Link]

  • Index Copernicus. Different disposal mechanisms and Isocyanate Waste. [Link]

  • Oregon Occupational Safety and Health. Isocyanates. [Link]

  • Transports Canada. Isocyanates – A family of chemicals. [Link]

  • Safe Work Australia. Guide to handling isocyanates (Word document). [Link]

  • BCA. Safe Use of Di-Isocyanates. [Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Hazard Recognition. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • Centers for Disease Control and Prevention (CDC). Isocyanates | NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Possible Solutions. [Link]

  • IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

  • State of Michigan. MIOSHA Fact Sheet - Isocyanate Exposure in Construction. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.